Pentane-1,4-diamine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
pentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMTJLUASICTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pentane-1,4-diamine dihydrochloride CAS number 89789-67-3
An In-Depth Technical Guide to Pentane-1,4-diamine Dihydrochloride (CAS: 89789-67-3): A Chiral Building Block for Drug Discovery
Executive Summary
Pentane-1,4-diamine dihydrochloride is a chiral diamine building block poised for significant utility in modern drug discovery and development. As a bifunctional molecule, its primary and secondary amine groups, separated by a flexible alkyl chain, offer a unique scaffold for creating complex molecular architectures. The inherent chirality at the C4 position is a critical design element, enabling the synthesis of stereochemically pure compounds capable of specific interactions with biological targets. This guide provides a comprehensive technical overview for researchers and medicinal chemists, covering the molecule's core properties, a plausible synthetic pathway with detailed protocols, robust analytical characterization methods, and a focused exploration of its application as a ligand in next-generation platinum(II)-based anticancer agents.
Core Molecular Profile
A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the essential chemical and physical characteristics of Pentane-1,4-diamine Dihydrochloride.
Chemical Identity and Nomenclature
It is crucial to distinguish between the free base and its dihydrochloride salt, as their properties and handling requirements differ significantly. The CAS number 89789-67-3 specifically refers to the dihydrochloride salt form, which offers enhanced stability and ease of handling compared to the more reactive free base (CAS: 591-77-5)[1][2][3].
Physicochemical Properties
The quantitative data for Pentane-1,4-diamine and its dihydrochloride salt are summarized below. These properties are essential for planning reactions, purification, and formulation.
| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Source |
| CAS Number | 89789-67-3 | 591-77-5 | [1][2] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | C₅H₁₄N₂ | [1][2] |
| Molecular Weight | 175.10 g/mol | 102.18 g/mol | [1][2][4] |
| IUPAC Name | pentane-1,4-diamine;dihydrochloride | pentane-1,4-diamine | [1] |
| Appearance | Powder | Not specified | [2] |
| Melting Point | 168-169 °C | Not specified | [2] |
| Storage | Room temperature, inert atmosphere | Keep in dark place, inert atmosphere | [2][3][4] |
Stereochemistry: The Unseen Dimension
The presence of a stereocenter at the C4 position gives rise to two enantiomers: (R)-pentane-1,4-diamine and (S)-pentane-1,4-diamine. In drug development, the stereochemical configuration of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors. Therefore, the synthesis and separation of individual enantiomers are often critical for developing safe and effective therapeutics.[5]
Synthesis and Purification
The synthesis of diamines can be approached through various established methods, such as the reductive amination of diketones or the reduction of dioximes.[5] For Pentane-1,4-diamine, a logical and efficient approach involves the reductive amination of a suitable keto-amine precursor.
Proposed Synthetic Workflow
This workflow illustrates a high-level plan for synthesizing the target compound from a commercially available starting material. The key transformation is the conversion of a ketone functionality into a primary amine, followed by conversion to the stable dihydrochloride salt.
Caption: A proposed synthetic route to Pentane-1,4-diamine Dihydrochloride.
Detailed Synthetic Protocol: Reductive Amination
This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.
-
Reaction Setup: To a solution of 4-aminopentan-2-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 4M NaOH to a pH >12. Extract the free base product with dichloromethane (DCM) (3 x 50 mL). Trustworthiness Note: Ensuring a highly basic pH is critical to deprotonate the diamine and facilitate its extraction into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Pentane-1,4-diamine free base.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure free base.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether (2.1 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Pentane-1,4-diamine Dihydrochloride.
Chiral Resolution Workflow
To isolate the individual (R) and (S) enantiomers, a chiral resolution is necessary. This is typically achieved by forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.
Caption: A generalized workflow for the chiral resolution of a racemic diamine.[5]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound.
Quality Control and Purity Assessment
A suite of analytical techniques should be employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[4]
-
Melting Point Analysis: As a simple indicator of purity.
Protocol: Purity Determination by HPLC
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Structural Confirmation by ¹H NMR Spectroscopy
For the dihydrochloride salt in D₂O, one would expect to see signals corresponding to the methyl group (a doublet), the methine proton at C4 (a multiplet), and a series of complex multiplets for the methylene protons at C1, C2, and C3. The integration of these signals should correspond to the number of protons in each environment.
Applications in Drug Development
The Diamine Scaffold in Medicinal Chemistry
Diamines are considered privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5][6] Their ability to form multiple hydrogen bonds and coordinate to metal centers makes them versatile components for designing molecules that interact with specific biological targets.
Case Study: A Ligand for Platinum(II)-Based Anticancer Agents
A highly promising application for chiral diamines like Pentane-1,4-diamine is in the development of platinum(II)-based anticancer agents.[5][7] Drugs like cisplatin and oxaliplatin function by forming platinum-DNA adducts, which induce apoptosis in cancer cells.[5] The diamine ligand in these complexes is critical, influencing the drug's stability, cellular uptake, and ability to overcome cisplatin resistance.[5]
By replacing the 1,2-diaminocyclohexane (DACH) ligand of oxaliplatin with an enantiomerically pure form of Pentane-1,4-diamine, researchers can create novel complexes with potentially improved therapeutic profiles. The increased conformational flexibility and different steric profile of the pentane-1,4-diamine ligand could lead to distinct DNA binding modes and altered recognition by DNA repair enzymes, potentially restoring activity in resistant tumors.
Caption: Conceptual mechanism of a Platinum(II)-Diamine complex leading to apoptosis.[5]
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.
Safety Profile
The compound is classified with the GHS07 pictogram, indicating it is an irritant.[2]
| Hazard Information | Code | Description | Source |
| Pictogram | GHS07 | Warning | [2] |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Recommended Storage and Handling Procedures
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[2][4]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
Conclusion
Pentane-1,4-diamine dihydrochloride is more than a simple chemical reagent; it is a specialized tool for the discerning medicinal chemist. Its chiral nature, combined with the versatile reactivity of its two amine groups, provides a robust platform for the synthesis of novel, stereochemically defined therapeutic candidates. The potential to incorporate this scaffold into platinum-based anticancer agents highlights its value in addressing significant unmet medical needs, such as drug resistance. By providing this detailed technical guide, we aim to empower researchers to unlock the full potential of this promising building block in their drug discovery endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 550880, 1,4-Pentanediamine. [Link]
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ChemRxiv (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
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National Center for Biotechnology Information (PMC). 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. [Link]
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ResearchGate. Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. [Link]
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ResearchGate. Benign synthesis of terpene-based 1,4-p-menthane diamine. [Link]
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INIS-IAEA. ANALYTICAL METHODS AND PROBLEMS FOR THE DIAMIDES TYPE OF EXTRACTANTS. [Link]
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PENTA s.r.o. n-Pentane - SAFETY DATA SHEET. [Link]
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The Pentane-1,4-diamine Dihydrochloride Scaffold: Mechanistic Role, Regioselective Synthesis, and Applications in Antimalarial Drug Development
Executive Summary
Pentane-1,4-diamine dihydrochloride is a critical aliphatic diamine building block in medicinal chemistry. Serving as the foundational pharmacophore for the side chains of major 8-aminoquinoline and 4-aminoquinoline antimalarials, it is the structural core of essential drugs like Primaquine[1] and Chloroquine[2]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in lysosomotropic ion-trapping, and the strict regioselective synthetic workflows required to prevent the formation of toxic isomeric contaminants during active pharmaceutical ingredient (API) manufacturing.
Physicochemical Profiling
Understanding the baseline properties of pentane-1,4-diamine dihydrochloride is essential for downstream synthetic and analytical applications. The compound is typically handled as a dihydrochloride salt to prevent the rapid oxidation and degradation common to free aliphatic polyamines.
| Property | Specification |
| IUPAC Name | Pentane-1,4-diamine dihydrochloride |
| CAS Number | 89789-67-3[3][4] |
| Molecular Formula | C5H16Cl2N2 (C5H14N2 · 2HCl)[4][5] |
| Molecular Weight | 175.10 g/mol [4][5] |
| SMILES | CC(N)CCCN.[H]Cl.[H]Cl[5] |
| Physical State | Crystalline Powder[3] |
| Downstream APIs | Primaquine[1], Chloroquine[6], Quinacrine[7] |
Mechanistic Pharmacology: The Lysosomotropic Ion-Trapping Phenomenon
The 1,4-diamine spacing in the pentane chain is not a random structural feature; it is a highly optimized lysosomotropic delivery system.
In the design of Chloroquine (N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine)[2] and Primaquine, this aliphatic chain dictates the drug's pharmacokinetic distribution. At physiological pH (7.4) in the blood plasma, the diamine side chain remains partially unprotonated, rendering the molecule lipophilic enough to passively diffuse across the Plasmodium parasite's cell membrane[6].
Once inside the highly acidic digestive vacuole (pH ~5.0) of the parasite, both nitrogen atoms on the pentane-1,4-diamine moiety become fully protonated. This double positive charge renders the molecule highly hydrophilic and membrane-impermeable, effectively trapping it within the vacuole. Here, the drug accumulates to millimolar concentrations, where the quinoline ring binds to toxic hematin, preventing its crystallization into hemozoin and leading to parasite death[6][8].
Figure 1: Lysosomotropic ion-trapping mechanism of the pentane-1,4-diamine pharmacophore.
Synthetic Workflows & The Regioselectivity Challenge
A major challenge in utilizing pentane-1,4-diamine dihydrochloride for API synthesis is distinguishing between its two primary amines. The molecule possesses a primary amine at the C1 position and another at the C4 position (adjacent to a methyl group).
When synthesizing Primaquine (N4-(6-methoxyquinolin-8-yl)pentane-1,4-diamine)[9], the quinoline core must be attached specifically to the C4 nitrogen. However, direct nucleophilic substitution with an 8-haloquinoline is a notorious trap. Because the C1 amine is sterically unhindered compared to the C4 amine, direct coupling heavily favors attack by the C1 nitrogen. This improper regioselectivity yields Quinocide (N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine)[10][11]. Quinocide is a highly toxic isomer and a strictly monitored contaminant in pharmaceutical-grade Primaquine formulations[10].
Figure 2: Regioselective synthesis workflow preventing toxic Quinocide contaminant formation.
Protocol 1: Regioselective Synthesis of Primaquine (Self-Validating Workflow)
To circumvent Quinocide formation, the synthesis must employ steric differentiation.
-
Free Base Generation: Suspend pentane-1,4-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) to neutralize the hydrochloride salts, generating the free diamine.
-
Regioselective Protection: Cool the solution to -78°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dissolved in DCM over 2 hours. The extreme cold and slow addition kinetically favor the protection of the less sterically hindered C1 amine, yielding N1-Boc-pentane-1,4-diamine.
-
Buchwald-Hartwig Amination: In a Schlenk flask, combine the N1-Boc intermediate (1.1 eq) with 8-bromo-6-methoxyquinoline (1.0 eq). Add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Heat to 90°C for 12 hours. The free C4 amine successfully couples to the quinoline core.
-
Deprotection: Isolate the coupled intermediate and dissolve in 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc group. The resulting precipitate is high-purity Primaquine dihydrochloride, free of the Quinocide isomer.
Analytical Validation
Because Quinocide and Primaquine are exact-mass isomers (C₁₅H₂₁N₃O, MW: 259.35 g/mol )[9], standard reversed-phase HPLC cannot reliably separate them. To validate the success of Protocol 1, a specialized chromatographic method is required.
Protocol 2: LC-MS/MS Isomeric Resolution of Quinocide Contamination
-
Causality of Column Choice: A Pentafluorophenyl (PFP) stationary phase is utilized instead of standard C18. The PFP column provides orthogonal separation mechanisms (π-π interactions and dipole-dipole hydrogen bonding) that interact differently with the quinoline ring depending on whether the aliphatic chain is attached at the N1 or N4 position.
-
Sample Preparation: Dissolve 10 mg of the synthesized API in 10 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Chromatographic Conditions:
-
Column: PFP (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: H₂O + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 10 minutes.
-
-
Mass Spectrometry: ESI+ mode. Monitor the [M+H]+ precursor ion at m/z 260.17[9]. Quinocide will elute approximately 1.2 minutes earlier than Primaquine due to the less sterically shielded basic amine interacting more strongly with the aqueous mobile phase.
Expanded Therapeutic Horizons
Beyond antimalarial applications, the pentane-1,4-diamine pharmacophore is experiencing a renaissance in oncology. Derivatives like Chloroquine and Hydroxychloroquine are actively investigated as autophagy inhibitors[2]. By utilizing the same lysosomotropic ion-trapping mechanism described above, these compounds neutralize lysosomal pH in cancer cells, blocking the fusion of autophagosomes with lysosomes and sensitizing solid tumors to ionizing radiation and chemotherapy[2][8]. Furthermore, Quinocide derivatives are currently being evaluated as potential Heat Shock Protein 90 (Hsp90) inhibitors[10].
References
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PubChem. "n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride (Quinocide)". National Center for Biotechnology Information. URL:[Link]
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PubChem. "(+)-Primaquine". National Center for Biotechnology Information. URL:[Link]
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LookChem. "Quinocide Hydrochloride (CAS 51050-49-8)". LookChem Database. URL:[Link]
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ResearchGate. "Chloroquine and its analogs: A new promise of an old drug for effective and safe cancer therapies". European Journal of Pharmacology. URL:[Link]
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GPAT India. "CHLOROQUINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". GPAT India. URL:[Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. "primaquine | Ligand page". Guide to PHARMACOLOGY. URL:[Link]
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Spectral Analysis of Pentane-1,4-diamine Dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for pentane-1,4-diamine dihydrochloride, a molecule of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and theoretical predictions to facilitate its characterization and utilization.
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pentane-1,4-diamine and its dihydrochloride salt, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of diamine salts is crucial for accurate analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of the pentane-1,4-diamine dihydrochloride sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. D₂O is often preferred for amine salts to observe the exchange of labile N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for chemical shift referencing.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-80 ppm for an aliphatic compound.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
Pentane-1,4-diamine (Free Base) - Predicted ¹H NMR Spectrum:
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| H1 | ~1.1 | Doublet | 3H |
| H2, H3 | ~1.3-1.6 | Multiplet | 4H |
| H4 | ~2.9 | Multiplet | 1H |
| H5 | ~2.7 | Multiplet | 2H |
| -NH₂ | ~1.5-2.5 | Broad Singlet | 4H |
Interpretation: The predicted spectrum of the free base would show a complex pattern due to the diastereotopic nature of the methylene protons adjacent to the chiral center at C4. The methyl protons (H1) would appear as a doublet due to coupling with the H4 proton. The methylene protons (H2, H3) would likely be overlapping multiplets. The protons on the carbons bearing the nitrogen atoms (H4, H5) would be the most deshielded. The amine protons would appear as a broad singlet that can exchange with D₂O.
Pentane-1,4-diamine Dihydrochloride - Predicted ¹H NMR Spectrum:
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| H1 | ~1.3 | Doublet | 3H |
| H2, H3 | ~1.6-1.9 | Multiplet | 4H |
| H4 | ~3.3 | Multiplet | 1H |
| H5 | ~3.1 | Multiplet | 2H |
| -NH₃⁺ | ~7.0-8.0 | Broad Singlet | 6H |
Expert Analysis of Protonation Effects: The protonation of the amine groups to form ammonium ions (-NH₃⁺) has a significant deshielding effect on the adjacent protons. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom. Consequently, all proton signals are expected to shift downfield. The most pronounced shifts will be for the protons on C4 and C5. The labile ammonium protons will appear as a broad singlet significantly downfield, and their chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectral Data and Interpretation
Pentane-1,4-diamine (Free Base) - Experimental ¹³C NMR Data: Data sourced from SpectraBase.[1]
| Carbon | Chemical Shift (ppm) |
| C1 | 23.8 |
| C2 | 34.1 |
| C3 | 29.8 |
| C4 | 46.7 |
| C5 | 42.5 |
Interpretation: The ¹³C NMR spectrum of the free base shows five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are in the typical aliphatic region. The carbons attached to the nitrogen atoms (C4 and C5) are the most deshielded due to the electronegativity of nitrogen.
Pentane-1,4-diamine Dihydrochloride - Predicted ¹³C NMR Spectrum:
| Carbon | Chemical Shift (ppm) (Predicted) |
| C1 | ~22 |
| C2 | ~32 |
| C3 | ~27 |
| C4 | ~44 |
| C5 | ~40 |
Expert Analysis of Protonation Effects: Similar to the ¹H NMR spectrum, the protonation of the amine groups will cause a downfield shift in the signals of the adjacent carbon atoms in the ¹³C NMR spectrum. The effect is most pronounced for the carbons directly bonded to the nitrogen (C4 and C5). The other carbons in the chain will also experience a smaller downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The transformation of the primary amine groups to ammonium groups in the dihydrochloride salt leads to distinct changes in the IR spectrum.
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the pentane-1,4-diamine dihydrochloride sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Caption: Workflow for IR data acquisition and analysis.
IR Spectral Data and Interpretation
Pentane-1,4-diamine (Free Base) - Experimental Vapor Phase IR Data: Data sourced from SpectraBase.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360, ~3280 | Medium | N-H stretching (asymmetric and symmetric) |
| ~2960-2850 | Strong | C-H stretching |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1465 | Medium | C-H bending |
| ~800 | Broad, Medium | N-H wagging |
Interpretation: The vapor phase IR spectrum of the free base clearly shows the characteristic absorptions for a primary amine, including the N-H stretching doublet and the N-H bending vibration. The strong C-H stretching bands confirm the aliphatic nature of the molecule.
Pentane-1,4-diamine Dihydrochloride - Predicted IR Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Broad, Strong | N-H stretching (ammonium salt) |
| ~2960-2850 | Strong | C-H stretching |
| ~1600-1500 | Strong | N-H bending (asymmetric and symmetric) |
| ~1465 | Medium | C-H bending |
Expert Analysis of Protonation Effects: Upon formation of the dihydrochloride salt, the N-H stretching vibrations of the primary amine are replaced by the broad and strong N-H stretching bands of the ammonium ion (-NH₃⁺), which typically appear at lower wavenumbers. The N-H bending vibrations also shift and often become more intense. The disappearance of the characteristic primary amine N-H stretches and the appearance of the broad ammonium absorption are key indicators of salt formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
For the Free Base (Volatile): Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of pentane-1,4-diamine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph to separate it from the solvent and any impurities.
-
MS Analysis: The eluting compound enters the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
For the Dihydrochloride Salt (Non-Volatile): Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve the sample in a polar solvent suitable for ESI, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote ionization.
-
MS Analysis: Infuse the sample solution directly into the ESI source.
-
Ionization Method: Electrospray Ionization (Positive Ion Mode).
-
Analyzer: Quadrupole, TOF, or Ion Trap.
-
Mass Spectral Data and Interpretation
Pentane-1,4-diamine (Free Base) - Experimental GC-MS Data: Data sourced from SpectraBase.[1]
Molecular Ion:
-
[M]⁺• at m/z = 102
Major Fragment Ions (m/z):
-
85 ([M - NH₃]⁺•)
-
71 ([M - CH₂NH₂]⁺)
-
58
-
44 ([CH(CH₃)=NH₂]⁺, base peak)
-
30 ([CH₂=NH₂]⁺)
Interpretation: The mass spectrum of the free base shows a molecular ion peak at m/z 102, confirming its molecular weight. The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway. The base peak at m/z 44 corresponds to the stable iminium ion formed by cleavage adjacent to the secondary amine group. The fragment at m/z 30 results from cleavage adjacent to the primary amine group.
Caption: Proposed major fragmentation pathways for pentane-1,4-diamine in EI-MS.
Pentane-1,4-diamine Dihydrochloride - Predicted ESI-MS Spectrum:
Expected Ions (Positive Ion Mode):
-
[M+H]⁺ at m/z = 103 (corresponding to the protonated free base)
-
[M+2H]²⁺ at m/z = 52 (the dication)
-
[M+Na]⁺ at m/z = 125 (sodium adduct)
Expert Analysis of Salt Effects: As a salt, pentane-1,4-diamine dihydrochloride is non-volatile and therefore unsuitable for GC-MS with electron ionization. ESI-MS is the appropriate technique. In positive ion mode ESI-MS, the molecule will be detected as the protonated free base [M+H]⁺ and potentially the dication [M+2H]²⁺, where M is the free base. The observation of these ions would confirm the molecular weight of the diamine. Fragmentation is typically less extensive in ESI compared to EI and can be induced by increasing the cone voltage in the mass spectrometer.
Conclusion
This technical guide has provided a detailed overview of the expected and experimentally observed spectral data for pentane-1,4-diamine and its dihydrochloride salt. By understanding the fundamental principles of NMR, IR, and MS, and the influence of protonation on the spectral features, researchers can confidently identify and characterize pentane-1,4-diamine dihydrochloride. The provided experimental protocols and interpretations serve as a valuable resource for laboratory practice.
References
-
SpectraBase. 1,4-Pentanediamine. [Link] (accessed Mar 7, 2026).
Sources
Technical Whitepaper: Advanced Storage and Stability Protocols for Pentane-1,4-diamine Dihydrochloride
Executive Summary
As a Senior Application Scientist overseeing the lifecycle management of sensitive active pharmaceutical ingredients (APIs) and biochemical intermediates, I approach chemical stability as a dynamic system rather than a static metric. Pentane-1,4-diamine dihydrochloride (CAS: 89789-67-3) is a critical aliphatic diamine salt utilized extensively in the synthesis of complex pharmaceuticals, including antimalarial acridine derivatives like quinacrine[1].
While the conversion of the free-base diamine to its dihydrochloride salt significantly improves its baseline stability by preventing rapid atmospheric oxidation and carbamate formation, the salt form introduces new vulnerabilities—specifically, pronounced hygroscopicity. This in-depth technical guide elucidates the physicochemical properties, degradation mechanisms, and empirically validated storage and analytical protocols required to maintain the absolute structural integrity of pentane-1,4-diamine dihydrochloride.
Physicochemical Profiling
To design a self-validating storage system, we must first understand the intrinsic properties of the molecule. Pentane-1,4-diamine dihydrochloride is a highly polar, water-soluble aliphatic amine salt. Its lack of a strong UV chromophore and its hygroscopic nature dictate both how it must be stored and how it must be analyzed.
Table 1: Physicochemical Properties of Pentane-1,4-diamine Dihydrochloride
| Property | Specification / Value | Causality / Impact on Handling |
| Chemical Name | Pentane-1,4-diamine dihydrochloride | Salt form prevents carbamate formation from atmospheric CO₂. |
| CAS Number | 89789-67-3 | Unique identifier for procurement and SDS tracking. |
| Molecular Formula | C₅H₁₄N₂ · 2HCl | The dual hydrochloride groups increase polarity and water affinity. |
| Molecular Weight | 175.10 g/mol | Critical for precise molar calculations in downstream synthesis. |
| Physical Form | Solid / Powder | High surface area increases susceptibility to moisture absorption. |
| Melting Point | 168 - 169 °C | Indicates a stable crystal lattice at room temperature, barring moisture. |
| GHS Safety | H315, H319, H335 | Irritant; necessitates handling in a fume hood with proper PPE. |
Mechanisms of Degradation & Stability Dynamics
The primary vector for the degradation of pentane-1,4-diamine dihydrochloride is not thermal decomposition, but rather hygroscopicity-induced deliquescence . When exposed to ambient humidity, the dihydrochloride salt absorbs moisture from the air. This moisture disrupts the crystal lattice, leading to localized dissolution (clumping). Once in a micro-aqueous environment, trace impurities can catalyze the oxidation of the amine, leading to a loss of chemical titer and the introduction of colored degradation products.
Caption: Logical flow of environmental stressors leading to the degradation of amine hydrochlorides.
Optimized Storage Protocols & Environmental Control
To mitigate the degradation pathways outlined above, storage conditions must be strictly controlled. While some commercial suppliers indicate room temperature storage is acceptable for immediate use in an inert atmosphere, empirical stability data strongly dictates that long-term preservation requires sub-zero temperatures to arrest thermodynamic degradation kinetics[2].
Table 2: Storage Condition Matrix
| Storage Duration | Temperature | Atmosphere | Container Specification |
| Transit / Transport | 0°C to 4°C[2] | Sealed | Insulated shipper with cold packs to prevent thermal spiking. |
| Short-Term (< 12 weeks) | -4°C[2] | Inert (Argon/N₂) | Tightly sealed secondary container with active desiccant. |
| Long-Term (1-2 years) | -20°C[2] | Inert (Argon) | Amber glass vial, PTFE-lined cap, Parafilm sealed. |
Protocol 1: Self-Validating Storage Preparation Workflow
Do not simply place the bulk container in a freezer. Repeated opening of a cold bulk container introduces condensation, destroying the entire batch. Follow this causality-driven protocol:
-
Aliquoting (The "Single-Use" Principle): In a controlled humidity environment (e.g., a glove box), divide the bulk powder into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of moisture introduction to the primary stock.
-
Argon Overlay: Purge each vial with a gentle stream of Argon gas before capping. Causality: Argon is heavier than air and Nitrogen; it effectively blankets the solid powder, displacing both oxygen (preventing oxidation) and atmospheric moisture.
-
Hermetic Sealing: Seal the vials with PTFE-lined screw caps and wrap the junction tightly with Parafilm. Causality: PTFE provides a chemically inert barrier, while Parafilm prevents micro-ingress of moisture during prolonged freezer storage.
-
Desiccated Secondary Containment: Place the sealed vials inside a secondary plastic container filled with indicating silica gel, then store at -20°C[2].
Analytical Workflows for Stability-Indicating Assays
To trust your reagent, you must verify it. Because pentane-1,4-diamine dihydrochloride is an aliphatic molecule lacking a conjugated pi-system, standard UV-Vis detectors (like those set to 254 nm) will fail to detect it. A specialized Stability-Indicating Assay (SIA) is required.
Protocol 2: LC-MS / CAD Stability-Indicating Assay
-
Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the hygroscopic powder, instantly ruining the sample.
-
Sample Preparation: Dissolve the equilibrated powder in LC-MS grade Acetonitrile/Water (90:10, v/v) to a concentration of 1 mg/mL.
-
Chromatographic Separation: Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Highly polar aliphatic amines will not retain on standard reversed-phase C18 columns and will elute in the void volume. HILIC provides excellent retention and peak shape for polar salts.
-
Detection: Utilize Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Causality: CAD provides uniform response for non-volatile analytes regardless of chromophores, allowing for accurate mass-balance purity quantification.
Caption: Step-by-step analytical workflow for stability-indicating assays.
Conclusion
The stability of pentane-1,4-diamine dihydrochloride is entirely dependent on proactive environmental management. By understanding the causality between its hygroscopic nature and its degradation pathways, researchers can implement the single-use aliquoting, Argon-blanketing, and sub-zero storage protocols detailed above. Coupled with HILIC-CAD/MS analytical verification, these practices form a self-validating system that ensures absolute chemical fidelity for downstream applications.
References
-
89789-67-3|pentane-1,4-diamine dihydrochloride, BIOFOUNT, [Link]
-
(+-)-Quinacrine | C23H30ClN3O | CID 237, PubChem - NIH, [Link]
Sources
Potential research uses of chiral Pentane-1,4-diamine
An In-Depth Technical Guide to the Research Applications of Chiral Pentane-1,4-diamine
Executive Summary
In the landscape of modern chemical biology and pharmaceutical synthesis, chiral diamines represent a cornerstone of molecular design. Among these, chiral pentane-1,4-diamine—and its structurally diverse derivatives such as (R)-N1,N1-diethyl-1,4-pentanediamine and 1,4-diaminopentane (cadaverine)—exhibits a unique trifecta of utility. It serves as a critical pharmacophore in antimalarial drug development[1][2], a "smart" amino donor in biocatalytic equilibrium displacement[3][4], and a structural tether in supramolecular assemblies[5][6]. This technical guide dissects the mechanistic principles, quantitative efficacy, and validated laboratory protocols surrounding the research applications of this versatile chiral scaffold.
Pharmacological Engineering: The Antimalarial Paradigm
The 1,4-pentanediamine side chain is the defining structural motif of the 4-aminoquinoline (e.g., Chloroquine) and 8-aminoquinoline (e.g., Primaquine) classes of antimalarials[1][2]. This moiety is not merely a solubilizing group; its basic nitrogen atoms undergo protonation in the acidic digestive vacuole of Plasmodium falciparum (pH ~4.7), leading to massive intracellular accumulation via ion trapping[1][7].
The chirality at the C1 position of the pentanediamine chain dictates the spatial orientation of the molecule. This stereochemistry heavily influences both the binding affinity to toxic free heme (ferriprotoporphyrin IX) and the metabolic stability against human CYP450 enzymes[1]. Recent drug development efforts have focused on "chiral switching"—isolating single enantiomers from racemic mixtures to improve the therapeutic index and bypass widespread drug resistance[8]. For instance, novel third-generation trioxane-quinoline hybrids utilizing chiral 1,4-diaminopentane linkers have shown remarkable efficacy against chloroquine-resistant strains[1].
Antimalarial mechanism of chiral 1,4-pentanediamine derivatives via heme binding.
Biocatalysis: Thermodynamic Control via Smart Amino Donors
Synthesizing chiral amines via ω-transaminases is notoriously difficult due to unfavorable thermodynamic equilibria[4]. To circumvent this, 1,4-diaminopentane (cadaverine) is employed as a "smart" amino donor[3][4].
The Causality of Equilibrium Displacement: When the ω-transaminase transfers an amino group from 1,4-diaminopentane to a prochiral ketone, the resulting deaminated intermediate (5-amino-2-pentanone or 5-aminopentanal) is highly unstable. It spontaneously undergoes intramolecular cyclization to form a Δ1-pyrroline or piperideine derivative[3][4]. This irreversible cyclization effectively removes the byproduct from the aqueous reaction matrix. Exploiting Le Chatelier's principle, this physical removal drives the thermodynamically unfavorable amination forward, achieving high conversion rates without requiring a massive stoichiometric excess of the donor[3].
Mechanism of transaminase equilibrium displacement via 1,4-diaminopentane cyclization.
Quantitative Data Summary
The following table synthesizes the pharmacological efficacy and biocatalytic yield metrics associated with chiral 1,4-pentanediamine derivatives.
Table 1: Comparative Efficacy and Yield of 1,4-Pentanediamine Derivatives
| Compound / Derivative | Chiral Configuration | Target Strain / Application | Efficacy Metric (EC50 / Yield) | Mechanistic Notes |
| Chloroquine (CQ) | Racemic | P. falciparum (General) | ~10-15 nM (Sensitive) | Vacuolar accumulation via ion trapping[1][2]. |
| Trioxane-Quinoline Hybrids | Chiral 1,4-diaminopentane | P. falciparum 3D7 (CQ-Sensitive) | 9 – 115 nM | Shorter side chains exhibit higher activity[1]. |
| Trioxane-Quinoline Hybrids | Chiral 1,4-diaminopentane | P. falciparum W2 (CQ-Resistant) | 50 – 309 nM | Overcomes resistance via dual-action mechanism[1]. |
| (R)-N1,N1-diethyl-1,4-pentanediamine | (R)-Enantiomer | Transaminase Synthesis Product | 70 – 85% Total Yield | >99.3% purity post-distillation; <0.5% enantiomer byproduct[9]. |
Experimental Methodology: Self-Validating Biocatalytic Synthesis
The following protocol details the synthesis of (R)-N1,N1-diethyl-1,4-pentanediamine, a critical chiral precursor, using an engineered ω-transaminase (ATA-117)[9].
Objective: High-yield synthesis of the chiral antimalarial precursor using enzymatic kinetic resolution. Traditional chemical synthesis yields a racemic mixture requiring expensive chiral resolution. Enzymatic transamination utilizes the spatial constraints of the active site to selectively aminate the prochiral ketone, achieving >99% enantiomeric excess (ee)[9].
Step-by-Step Protocol:
-
Substrate Preparation: Dissolve 50 mM of 5-diethylamino-2-pentanone in 100 mM phosphate buffer.
-
Causality: The pH must be strictly maintained at 8.0 to ensure the optimal ionization state for the enzyme's active site residues, preventing premature denaturation[9].
-
-
Cofactor Initialization: Add 1 mM Pyridoxal-5'-phosphate (PLP) to the buffer.
-
Causality: PLP acts as the essential electron sink and amine carrier. Pre-incubating the buffer with PLP ensures the enzyme resting state is fully saturated (holoenzyme form) before the substrate is introduced[4].
-
-
Amino Donor Introduction: Introduce isopropylamine (or 1,4-diaminopentane) at a 5:1 molar ratio relative to the ketone.
-
Biocatalyst Loading: Add 2 mg/mL of the engineered ω-transaminase mutant. Incubate the reactor at 30°C with 200 rpm agitation.
-
In-Process Monitoring (Self-Validation System): At 4-hour intervals, extract 10 µL aliquots, quench with 0.1% TFA, and analyze via chiral HPLC.
-
Validation Logic: The reaction is only deemed complete when the 5-diethylamino-2-pentanone peak area stabilizes across two consecutive readings. This closed-loop monitoring prevents premature termination and validates the equilibrium shift in real-time.
-
-
Downstream Processing & Extraction: Upon completion (typically 24 hours), adjust the reaction matrix pH to 12.0 using 5M NaOH.
-
Causality: Elevating the pH deprotonates the newly formed chiral amine, rendering it highly lipophilic.
-
Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Pool the organic layers, evaporate the solvent, and purify via vacuum distillation to yield >99.3% pure (R)-N1,N1-diethyl-1,4-pentanediamine[9].
-
Supramolecular Chemistry: Helical Coordination Polymers
Beyond pharmacology and biocatalysis, chiral 1,4-diaminopentane serves as a highly specific "string" in coordination-driven self-assembly[5]. When threaded through macrocyclic "beads" (such as cucurbiturils or methylene-bridged glycoluril dimers) and reacted with transition metal ions (e.g., AgNO3), it forms complex polyrotaxanes[6]. The inherent chirality of the 1,4-diaminopentane backbone enables heterochiral self-recognition, resulting in the spontaneous assembly of helical, one-dimensional coordination polymers with highly tunable optical and material properties[5][6].
References[1] "Recycling" Classical Drugs for Malaria - Chemical Reviews (ACS Publications). URL: Link[3] Efficient Amino Donor Recycling in Amination Reactions - BORIS Portal. URL: Link[8] Chirality Trends in Drug Approvals 2013-2022 - Scribd. URL: Link[5] Coordination-Driven Self-Assembly of Complexes Constructed from... - Researcher.life. URL: Link[2] Chirality & Bioactivity I.: Pharmacology - Leffingwell. URL: Link[6] Methylene-Bridged Glycoluril Dimers: Synthetic Methods - ResearchGate. URL: Link[7] Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. URL: Link[9] Transamination patented technology retrieval search results - Patsnap. URL: Link[4] Efficient Amino Donor Recycling in Amination Reactions - MDPI. URL: Link
Sources
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- 2. leffingwell.com [leffingwell.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Transamination patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
The Diamine Scaffold: Strategic Building Blocks in Modern Organic Synthesis and Drug Discovery
Executive Summary
For researchers, medicinal chemists, and drug development professionals, the diamine functionality—particularly the vicinal (1,2-) and 1,3-diamine motifs—represents a privileged structural class. From the pioneering 19th-century synthesis of ethylenediamine by August Wilhelm von Hofmann to cutting-edge stereoselective transformations, diamines have evolved into indispensable building blocks[1]. Their ability to form critical hydrogen bonds, coordinate with transition metals, and dictate three-dimensional chemical space makes them foundational to both asymmetric catalysis and pharmacophore design[1].
This technical whitepaper synthesizes recent advancements in diamine synthesis, detailing the mechanistic causality behind modern stereoselective protocols, comparative quantitative data, and self-validating experimental workflows designed for high-fidelity replication in the laboratory.
The Pharmacological and Catalytic Imperative
The "Magic Methyl" Effect in Drug Design
In medicinal chemistry, the spatial arrangement of nitrogen atoms dictates receptor binding affinity. Minor structural modifications to a diamine backbone can yield profound pharmacological differences. A classic example is the transition from a 1,2-ethylenediamine to a 1,2-propylenediamine motif. The addition of a single methyl group restricts the conformational flexibility of the diamine backbone. This entropic pre-organization lowers the energy penalty required for the molecule to adopt its bioactive conformation when binding to a target receptor, a phenomenon frequently referred to as the "magic methyl effect," which can starkly increase drug potency[2].
Privileged Chiral Ligands in Catalysis
Vicinal diamines are equally critical in asymmetric catalysis. The
Mechanistic Pathways of Modern Diamine Synthesis
Classical methods of synthesizing diamines often required harsh conditions, high pressures, and resulted in complex mixtures of polyamines that necessitated arduous fractional distillation[1]. Modern methodologies prioritize atom economy, mild conditions, and absolute stereocontrol.
Copper-Catalyzed Reductive Coupling
A breakthrough in the enantioselective synthesis of anti-1,2-diamines was achieved via the Cu-catalyzed reductive coupling of azadienes with aldimines and ketimines[4]. Utilizing a chiral bis(phospholane) ligand (Ph-BPE), the active L*CuH species undergoes regioselective 1,4-hydrometalation of the azadiene. This generates a nucleophilic chiral copper enamide intermediate. The rigid steric pocket created by the Ph-BPE ligand dictates the facial approach of the incoming imine electrophile, exclusively yielding the anti-diastereomer due to minimized steric clash in the transition state[5].
Mechanistic pathway of Cu-catalyzed reductive coupling of azadienes with imines.
Rhodium-Catalyzed Directed Hydroamination
To access unsymmetrical vicinal diamines, allyl amine-directed hydroamination offers an atom-economical (100%) route[2]. The primary or secondary allylic amine acts as a Lewis basic directing group, tethering the Rhodium catalyst to the olefin substrate. This proximity effect dramatically lowers the activation energy for the oxidative addition and subsequent migratory insertion, allowing for the coupling of diverse amine nucleophiles with high chemo- and regioselectivity[2].
Rhodium-catalyzed directed hydroamination cycle for unsymmetrical 1,2-diamines.
Quantitative Data: Comparative Synthetic Methodologies
The following table synthesizes the performance metrics of state-of-the-art diamine synthesis methodologies, highlighting the shift toward highly selective, catalytic processes.
| Methodology | Substrate Scope | Catalyst / Key Reagent | Yield Range | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Cu-Catalyzed Reductive Coupling [4] | Azadienes + Aldimines/Ketimines | (Ph-BPE)Cu-H / Silane | 70–91% | >95:5 (up to 99:1) | >20:1 (anti) |
| Directed Hydroamination [2] | Allylic Amines + Aliphatic Amines | Rhodium-based | 75–95% | N/A (Regioselective) | N/A |
| Azidoimination of Alkenes [6] | Aryl Olefins + Ketimines + TMSN | Metal-free (Radical initiator) | 60–88% | N/A (Regioselective) | N/A |
| Diboron-Templated Homocoupling [3] | Aryl Alkyl Ketimines | Chiral Diboron | High | >95% | >95:5 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the critical steps and the underlying physicochemical rationale for key diamine syntheses.
Protocol A: Enantioselective Synthesis of anti-1,2-Diamines via Cu-Catalysis
Based on the methodology developed by Malcolmson and co-workers[4],[5].
Rationale: This protocol utilizes a copper-hydride species generated in situ to facilitate the reductive coupling. The strict exclusion of oxygen is necessary to prevent the irreversible oxidation of the Cu(I) active catalyst to an inactive Cu(II) species, which would terminate the catalytic cycle.
Step-by-Step Procedure:
-
Catalyst Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Cu(OAc)
(5.0 mol %) and the chiral ligand (R,R)-Ph-BPE (5.5 mol %). -
Complexation: Add anhydrous THF (1.0 mL) and stir the deep blue/green solution at room temperature for 15 minutes to ensure complete formation of the L*Cu(OAc) complex.
-
Hydride Generation: Add a stoichiometric silane source (e.g., PhSiH
, 2.0 equiv). The solution will rapidly change color (typically to a dark red/brown), indicating the formation of the active L*CuH species via transmetalation and reduction. -
Substrate Addition: Slowly add the azadiene (1.0 equiv) followed by the imine electrophile (1.2 equiv) dissolved in THF. The slow addition controls the local concentration of electrophiles, suppressing unwanted homocoupling side reactions.
-
Reaction Maturation: Seal the tube, remove it from the glovebox, and stir at room temperature for 12–24 hours until TLC or LC-MS indicates complete consumption of the azadiene.
-
Quenching & Workup: Carefully open the vial to air and quench the remaining silane by adding saturated aqueous NH
Cl (dropwise to manage effervescence). Extract the aqueous layer with EtOAc (3x). -
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate in vacuo, and purify the anti-1,2-diamine via flash column chromatography.
Protocol B: Metal-Free Regioselective Azidoimination of Alkenes
Based on the radical-mediated approach for unsymmetrical diamines[6].
Rationale: This procedure utilizes TMSN
Step-by-Step Procedure:
-
Reaction Assembly: In a nitrogen-filled glovebox, charge a flame-dried 10 mL reaction tube with the alkene substrate (0.2 mmol, 1.0 equiv), the ketimine (0.3 mmol, 1.5 equiv), and DMAP (0.4 mmol, 2.0 equiv).
-
Azide Introduction: Add TMSN
(0.6 mmol, 3.0 equiv) followed by anhydrous 1,4-dioxane (2.0 mL) as the solvent. Safety Note: TMSN is toxic and potentially explosive; handle with appropriate PPE and avoid acidic conditions that generate HN . -
Radical Initiation: Add the hypervalent iodine reagent (or specified radical initiator) to trigger the formation of the azide radical.
-
Propagation: Stir the mixture at the optimized temperature (often room temperature or slightly elevated, e.g., 50°C depending on the alkene) for 16 hours. The azide radical regioselectively attacks the less hindered carbon of the alkene, generating a stable carbon-centered radical that is rapidly trapped by the ketimine.
-
Isolation: Dilute the reaction mixture with water and extract with dichloromethane. The resulting
-azidoimine can be selectively reduced (e.g., via Staudinger reduction or hydrogenation) to yield the primary amine, finalizing the unsymmetrical vicinal diamine scaffold.
Conclusion
The synthesis of diamines has transitioned from the brute-force industrial methods of the 19th century to highly orchestrated, atom-economical catalytic cycles. Whether utilizing the precise steric environments of chiral copper-hydride complexes to yield anti-1,2-diamines, or leveraging transition-metal-free radical cascades for unsymmetrical variants, the ability to predictably install this privileged motif is accelerating the pace of drug discovery. As the demand for complex, stereochemically defined therapeutics grows, mastering these diamine building blocks remains a non-negotiable competency for the modern synthetic chemist.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Vicinal Diamines [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
The Architecture of Amine-Driven Polymers: Diamine Monomers in Advanced Drug Delivery and Materials Science
Executive Summary
In the landscape of modern polymer chemistry, diamines serve as highly versatile bifunctional monomers. Their terminal nucleophilic amine groups allow for rapid, high-yield polymerizations that are foundational to the development of advanced biomaterials, nanocarriers, and high-performance plastics. For drug development professionals and materials scientists, mastering the reactivity of diamines—ranging from short-chain aliphatic molecules to homobifunctional poly(ethylene glycol) diamines (PEG-diamines)—is critical. This whitepaper explores the mechanistic causality behind diamine polymerization, structural tuning for targeted drug delivery, and provides self-validating experimental protocols for synthesizing state-of-the-art nanotherapeutics.
Mechanistic Foundations of Diamine Polymerization
The utility of diamines stems from their ability to participate in diverse step-growth polymerization mechanisms without the need for harsh catalysts. Two primary pathways dominate their application in biomedical and industrial fields:
Aza-Michael Addition for Poly(beta-amino esters)
Poly(beta-amino esters) (PBAEs) are synthesized via the aza-Michael addition between diamines and diacrylate esters[1]. This reaction obeys third-order kinetics (second-order in amines and first-order in acrylates) and proceeds rapidly at room temperature[1].
-
Causality of Choice: The aza-Michael addition is chosen for biomedical polymers because it is highly atom-efficient, generates virtually no toxic side products, and requires no extensive purification prior to biological assays[1]. Furthermore, the resulting tertiary amines in the polymer backbone provide intrinsic pH-dependent degradability via chemical hydrolysis, a critical feature for controlled drug release[1].
Workflow of Poly(beta-amino ester) synthesis via Aza-Michael addition.
Polycondensation for Green Polyureas
Traditionally, polyureas are synthesized using highly toxic isocyanates. Recent advancements utilize diamines and carbon dioxide (
-
Causality of Choice: Using
as a carbonyl source eliminates phosgene/isocyanate toxicity. The resulting polyureas form highly crystalline network structures driven by strong bidentate hydrogen bonds between urea motifs, yielding materials with melting temperatures exceeding 200 °C and exceptional solvent resistance[2].
Structural Tuning for Targeted Drug Delivery
In drug development, the physical properties of the nanocarrier must be precisely tuned to navigate the biological milieu. Diamine monomers offer unparalleled structural control.
PBAEs for Nucleic Acid Delivery
The efficacy of PBAEs in delivering DNA or small interfering RNA (siRNA) relies heavily on their structural configuration. The distance between amine groups and the hydrophobicity of the alkyl chain directly dictate the cytotoxicity and transfection efficiency of the polymer[3]. Crucially, end-capping the PBAE chains with specific diamines or monoamines alters the endosomal buffering capacity[4]. When PBAEs are end-capped with diamines, they form compact nanoparticles between 85 and 130 nm, whereas monoamine termination yields larger particles (150–220 nm)[3]. The high buffering capacity of the diamine end-caps facilitates the "proton sponge" effect, rupturing the endosome and releasing the siRNA/DNA payload into the cytosol[4].
PEG-Diamines in Theranostics
Homobifunctional PEG-diamines (
-
Dual Functionality: The PEG chain provides a hydrophilic "stealth" corona that prevents nanoparticle agglomeration and evades the mononuclear phagocyte system, while the terminal amines serve as reactive anchors[6]. Through EDC/NHS coupling, these amines can be conjugated to targeting ligands like Folic Acid (FA), directing the nanocarrier specifically to folate-receptor-overexpressing tumor cells[5].
Formulation and targeting mechanism of PEG-diamine functionalized SPIONs.
Quantitative Comparison of Diamine-Derived Polymers
To guide material selection, the following table summarizes the quantitative characteristics of key diamine-derived polymer systems based on recent literature.
| Polymer Class | Monomers Used | Key Properties & Metrics | Primary Application |
| PBAEs (End-capped) | Diacrylates + Diamines | Particle Size: 85–130 nm; Zeta Potential Shift: -34 mV to +13 mV upon siRNA complexation. | Non-viral gene (siRNA/DNA) delivery vectors[3][7]. |
| PEG-Diamine SPIONs | High colloidal stability; Amide bond formation at | Targeted DOX delivery & hyperthermia[5]. | |
| Non-Isocyanate Polyureas | Diamines + | High-resistance functional materials[2]. |
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols integrate mechanistic causality with built-in validation checkpoints.
Protocol 1: Synthesis of End-Capped PBAEs for siRNA Delivery
Objective: Synthesize a highly buffering PBAE capable of condensing negatively charged siRNA into stable nanoparticles.
-
Base Polymerization: In a glass vial, combine a diacrylate (e.g., 1,4-butanediol diacrylate) and a diamine monomer in a 1.2:1 molar ratio.
-
Causality: The slight excess of diacrylate ensures the resulting base polymer is strictly acrylate-terminated, leaving reactive ends for the subsequent capping step[7].
-
-
Aza-Michael Addition: Stir the mixture at room temperature in the dark for 24 hours. No catalyst is required due to the favorable third-order kinetics of the amines[1].
-
End-Capping: Add an excess of a secondary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) to the reaction mixture and stir for an additional 12 hours.
-
Causality: This specific end-cap introduces a high density of protonatable nitrogens, maximizing the endosomal "proton sponge" effect[4].
-
-
Purification: Precipitate the polymer dropwise into cold anhydrous diethyl ether. Collect the viscous polymer via centrifugation and dry under vacuum.
-
Validation Checkpoint (Self-Validation): Complex the synthesized PBAE with siRNA. Measure the zeta potential via Dynamic Light Scattering (DLS). A successful synthesis and complexation will show a distinct shift from the highly negative charge of naked siRNA (approx. -34 mV) to a net positive charge (approx. +13 mV), confirming complete encapsulation[7].
Protocol 2: Formulation of PEG-Diamine Functionalized SPIONs
Objective: Synthesize amine-terminated magnetic nanoparticles for targeted drug delivery.
-
Precursor Dissolution: Dissolve 730 mg of
and 270 mg of in 50 mL of ethylene glycol (EG) to form a homogeneous solution[5]. -
Capping Agent Addition: Add 10 mL of PEG-diamine solution (50 mg/10 mL EG) to the mixture.
-
Causality: PEG-diamine acts immediately to sterically stabilize the nucleating iron oxide clusters, preventing macroscopic agglomeration during heating[5].
-
-
Reduction: Vigorously stir the mixture at 1000 rpm under inert gas, then add 5 mL of hydrazine hydrate.
-
Causality: Hydrazine hydrate acts as a strong reducing agent, driving the formation of the black magnetite phase.
-
-
Solvothermal Treatment: Transfer the solution to a Teflon-lined autoclave and heat at 200 °C for 12 hours[5].
-
Conjugation (Folic Acid): Activate Folic Acid (FA) using EDC and NHS in DMSO. Add the washed PEG-diamine SPIONs.
-
Causality: EDC/NHS converts the carboxyl groups of FA into amine-reactive NHS-esters, allowing the terminal amines of the PEG-diamine SPIONs to form stable amide bonds[5].
-
-
Validation Checkpoint (Self-Validation): Perform FTIR spectroscopy on the final particles. The appearance of a band at
confirms the Fe-O magnetite core, while a distinct bend at validates the successful amide bond formation between the PEG-diamine and Folic Acid[5].
Conclusion
Diamines are far more than simple building blocks; they are programmable chemical anchors that dictate the thermal, mechanical, and biological fates of polymers. By leveraging the specific kinetics of aza-Michael additions and the bifunctionality of PEG-diamines, researchers can engineer highly specific, self-assembling nanocarriers that address the most pressing challenges in targeted drug delivery and gene therapy.
References
-
Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery Source: National Institutes of Health (PMC) URL:[Link]
-
Polyureas from diamines and carbon dioxide: Synthesis, structures and properties Source: ResearchGate URL:[Link]
-
Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage Source: RSC Publishing URL:[Link]
-
Folate encapsulation in PEG‐diamine grafted mesoporous Fe3O4 nanoparticles for hyperthermia and in vitro assessment Source: National Institutes of Health (PMC) URL:[Link]
-
Gold, Poly(β-amino ester) Nanoparticles for Small Interfering RNA Delivery Source: Nano Letters (ACS Publications) URL:[Link]
-
Poly(beta-amino esters): applications in immunology Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02778E [pubs.rsc.org]
- 5. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG (Amine)2, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Pentane-1,4-diamine dihydrochloride protocol
Application Note: Synthesis and Purification Protocol for Pentane-1,4-diamine Dihydrochloride
Introduction & Mechanistic Rationale
Pentane-1,4-diamine (also known as 1-methylputrescine) is a critical aliphatic diamine building block utilized in the synthesis of antimalarial agents (such as quinacrine and chloroquine analogs)[1], anti-transferrin receptor antibody conjugates[2], and various polyamine-based therapeutics. Because the free base form of pentane-1,4-diamine is a volatile, air-sensitive oil that is difficult to handle and prone to rapid oxidation, it is universally synthesized, isolated, and stored as the highly stable dihydrochloride salt (CAS 89789-67-3)[3][4].
Direct amination of alkyl halides often leads to uncontrollable polyalkylation. To bypass this, a highly regioselective and self-validating synthetic route is employed, leveraging the ring-opening of substituted pyrroles[5]. As established by Alonso Garrido et al., 2-methylpyrrole undergoes efficient hydroxylaminolysis when treated with hydroxylamine hydrochloride[6]. In this mechanism, hydroxylamine acts as a potent nucleophile, attacking the electron-rich pyrrole ring. This drives a ring-opening sequence that yields pentane-1,4-dione dioxime. Subsequent dissolving-metal reduction (Bouveault–Blanc type) of the dioxime preserves the carbon backbone while yielding the primary diamine, which is immediately trapped as the dihydrochloride salt using anhydrous hydrogen chloride[7].
Synthetic Workflow
Workflow for the synthesis of pentane-1,4-diamine dihydrochloride from 2-methylpyrrole.
Quantitative Reagent Specifications
To ensure a self-validating system, precise stoichiometric control is required. Table 1 outlines the quantitative requirements for a standard 0.1 mol scale synthesis.
Table 1: Reagent Quantities and Stoichiometry
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Mass / Volume |
| 2-Methylpyrrole | Starting Material | 81.12 | 1.0 | 8.11 g (0.1 mol) |
| Hydroxylamine hydrochloride | Nucleophile / Reactant | 69.49 | 3.0 | 20.8 g (0.3 mol) |
| Ethanol (96%) | Solvent (Phase 1) | 46.07 | - | 100 mL |
| Pentane-1,4-dione dioxime | Intermediate | 130.15 | 1.0 | ~6.0 g (Assumed 46% yield) |
| Sodium metal | Reducing Agent | 22.99 | Excess | 30.0 g (5x dioxime weight) |
| Absolute Ethanol | Solvent / Proton Source | 46.07 | - | 300 mL |
| 5 M HCl in Dioxane | Salt-forming Agent | 36.46 | 2.5 | 25 mL |
Step-by-Step Experimental Protocol
Phase 1: Hydroxylaminolysis (Ring Opening)
Causality Check: A 3-fold excess of hydroxylamine hydrochloride is critical. It not only acts as the nucleophile for the ring opening but also buffers the reaction, driving the thermodynamic equilibrium toward the open-chain dioxime and compensating for thermal decomposition during the prolonged reflux[6].
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.11 g (0.1 mol) of 2-methylpyrrole in 100 mL of 96% ethanol.
-
Addition: Add 20.8 g (0.3 mol) of hydroxylamine hydrochloride to the solution.
-
Reflux: Heat the mixture under reflux with continuous stirring for 48 hours.
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension to remove insoluble inorganic salts. Wash the filter cake thoroughly with 20 mL of hot ethanol to ensure complete recovery of the product.
-
Concentration: Pool the filtrate and washings, and evaporate to dryness in vacuo.
-
Purification: Dissolve the crude residue in a minimal amount of benzene/hexane and crystallize. Alternatively, purify via silica gel column chromatography using 15% absolute ethanol in benzene as the eluent.
Phase 2: Reduction of Dioxime
Causality Check: Oximes require robust reducing conditions. Dissolving-metal reduction (Sodium in absolute ethanol) provides a single-electron transfer mechanism that efficiently reduces the C=N bonds to primary amines without cleaving the aliphatic C-C backbone or causing over-reduction to secondary amines[6]. Absolute ethanol must be used to prevent the explosive reaction of sodium with water.
-
Dissolution: Dissolve the purified pentane-1,4-dione dioxime (approx. 6.0 g) in a 50-fold volume (approx. 300 mL) of absolute ethanol in a 3-neck flask equipped with a reflux condenser and inert gas (N2) inlet.
-
Reduction: Heat the solution to a gentle reflux. Carefully add 30 g of sodium metal (cut into small pieces) portion-wise over 1 hour.
-
Completion: Continue refluxing for an additional 4 hours until all sodium metal is completely consumed and dissolved.
-
Quenching & Extraction: Cool the reaction to 0 °C. Carefully quench any trace unreacted sodium by adding 10 mL of methanol. Acidify the mixture to pH 2 using concentrated aqueous HCl (this traps the volatile free diamine in the aqueous phase). Evaporate the ethanol in vacuo.
-
Free Base Isolation: Basify the remaining aqueous layer to pH > 12 using 50% NaOH. Extract the free pentane-1,4-diamine into dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4.
Phase 3: Dihydrochloride Salt Formation
Causality Check: Free diamines are highly susceptible to atmospheric CO2 (forming carbamates) and oxidation. Precipitating the compound as a dihydrochloride salt using anhydrous HCl in dioxane prevents the hygroscopic salt from "oiling out," ensuring a high-purity crystalline solid[7].
-
Filtration: Filter the dried dichloromethane solution containing the free base into a clean, dry Erlenmeyer flask.
-
Precipitation: Cool the solution in an ice bath (0–5 °C). Dropwise, add 25 mL of 5 M HCl in dioxane under continuous stirring. A white crystalline precipitate will form immediately.
-
Collection: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen atmosphere using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL). Dry the product under high vacuum at 40 °C for 12 hours to yield the target pentane-1,4-diamine dihydrochloride.
Analytical Validation Data
To ensure the protocol has functioned as a self-validating system, verify the final product against the standard physicochemical properties outlined in Table 2.
Table 2: Analytical Specifications of the Target API
| Parameter | Expected Result | Reference |
| Appearance | White to off-white crystalline powder | [4] |
| Molecular Formula | C5H14N2 · 2HCl | [4] |
| Formula Weight | 175.09 g/mol | [4] |
| Melting Point | 168 – 169 °C | [4] |
| Solubility | Highly soluble in water; insoluble in ether | [4] |
| Overall Yield | ~35 - 45% (from 2-methylpyrrole) | [6] |
References
Sources
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10913800B2 - Anti-transferrin receptor antibodies and uses thereof - Google Patents [patents.google.com]
- 3. 591-77-5|Pentane-1,4-diamine|BLD Pharm [bldpharm.com]
- 4. pentane-1,4-diamine dihydrochloride | 89789-67-3 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Advanced Protocols for Polyamide Synthesis Utilizing Pentane-1,4-Diamine Dihydrochloride
Introduction & Mechanistic Insights
The transition toward sustainable, high-performance polymers has accelerated the development of novel aliphatic polyamides (bio-PAs) derived from renewable biomass feedstocks[1]. While linear diamines like 1,5-pentanediamine (cadaverine) and 1,6-hexanediamine are industry standards for highly crystalline plastics, pentane-1,4-diamine introduces a critical structural variation: an asymmetric methyl branch.
The Role of Asymmetry: When pentane-1,4-diamine is polymerized with dicarboxylic acids (e.g., adipic or sebacic acid), the pendant methyl group disrupts the highly ordered, intermolecular hydrogen-bonding arrays typical of linear polyamides. This steric hindrance suppresses crystallization, yielding polymers with significantly lower melting temperatures (
Why use the Dihydrochloride Salt?
Working with free aliphatic diamines in a laboratory setting presents significant challenges. They are volatile, hygroscopic, and rapidly degrade upon exposure to air via oxidation and reaction with atmospheric
Experimental Workflows
Protocol A: Interfacial Polymerization (Schotten-Baumann Reaction)
Interfacial polymerization allows for the direct use of the dihydrochloride salt without prior isolation of the free amine. The reaction occurs rapidly at room temperature at the liquid-liquid interface between an aqueous and an organic phase.
Causality of Experimental Design: The aqueous phase must contain a stoichiometric excess of a strong base (e.g., NaOH). The base serves a dual mechanistic purpose:
-
In situ Free-Basing: It neutralizes the dihydrochloride salt to generate the nucleophilic free diamine.
-
Acid Scavenging: It neutralizes the HCl byproduct generated as the diamine reacts with the diacid chloride. Without this acid acceptor, the generated HCl would protonate the unreacted diamine, rendering it non-nucleophilic and prematurely terminating chain growth.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 10.0 mmol of pentane-1,4-diamine dihydrochloride in 50 mL of deionized water. Add 40.0 mmol of NaOH (20 mmol to neutralize the salt, 20 mmol to scavenge the reaction byproduct). Stir until completely dissolved and cool to 5°C to minimize side reactions (e.g., hydrolysis of the diacid chloride).
-
Organic Phase Preparation: In a separate flask, dissolve 10.0 mmol of adipoyl chloride in 50 mL of anhydrous dichloromethane (DCM) or hexane.
-
Interface Formation: Carefully overlay the organic phase onto the aqueous phase in a beaker using a glass rod to prevent mixing. A thin, transparent polyamide film (PA 1,4-6) will immediately form at the interface.
-
Polymer Extraction: Using forceps, grasp the center of the film and slowly pull it upward. Wrap the continuous polymer "rope" around a rotating glass spool.
-
Purification: Wash the collected polymer extensively with water and ethanol to remove unreacted monomers and NaCl byproduct. Dry under vacuum at 60°C for 24 hours.
Workflow of Interfacial Polymerization utilizing Pentane-1,4-diamine dihydrochloride.
Protocol B: Melt Polycondensation via Nylon Salt Formation
For industrial-scale thermoplastic applications, melt polycondensation using dicarboxylic acids is preferred over toxic diacid chlorides. This requires the formation of a "Nylon Salt" to lock in the 1:1 stoichiometry.
Causality of Experimental Design: The dihydrochloride salt cannot directly form a nylon salt with a weak dicarboxylic acid. It must first be converted to the free base and extracted. The subsequent mixing of the free diamine with a diacid (e.g., sebacic acid) in a solvent like ethanol drives the precipitation of the nylon salt, which naturally crystallizes in a perfect 1:1 molar ratio, self-correcting any minor weighing errors.
Step-by-Step Methodology:
-
Free-Basing and Extraction: Dissolve 50.0 mmol of pentane-1,4-diamine dihydrochloride in a minimal amount of water. Add a concentrated aqueous solution of NaOH (100.0 mmol) to liberate the free amine. Extract the free pentane-1,4-diamine using diethyl ether (3 x 30 mL). Dry the organic layer over anhydrous
and carefully evaporate the solvent under reduced pressure. -
Nylon Salt Formation: Dissolve the isolated free diamine in 50 mL of warm absolute ethanol. In a separate beaker, dissolve 50.0 mmol of sebacic acid in 100 mL of warm absolute ethanol. Slowly add the diamine solution to the diacid solution while stirring. The PA 1,4-10 nylon salt will precipitate as a white solid.
-
Salt Purification: Filter the salt, wash with cold ethanol, and dry under vacuum at 50°C to constant weight.
-
Melt Polymerization: Transfer the purified nylon salt to a heavy-walled glass polymerization tube equipped with a nitrogen inlet and a vacuum distillation head.
-
Heating Cycle: Purge the system with nitrogen. Heat the tube to 220°C for 2 hours under a gentle nitrogen sweep to initiate amidation and drive off water.
-
Vacuum Phase: Increase the temperature to 250°C and gradually apply high vacuum (< 1 mbar) for an additional 2 hours to remove residual water and drive the equilibrium toward high molecular weight.
-
Cooling: Cool the highly viscous polymer melt under nitrogen to prevent oxidative degradation.
Logical sequence for Melt Polycondensation starting from the dihydrochloride salt.
Data Presentation: Comparative Polyamide Properties
The structural asymmetry of pentane-1,4-diamine drastically alters the macroscopic properties of the resulting polymer compared to traditional linear aliphatic polyamides[1],[2].
| Property | PA 66 (Linear Standard) | PA 56 (Linear Bio-PA) | PA 1,4-10 (Asymmetric/Branched) |
| Diamine Source | 1,6-Hexanediamine | 1,5-Pentanediamine | Pentane-1,4-diamine |
| Polymer Morphology | Highly Crystalline | Highly Crystalline | Semi-crystalline to Amorphous |
| Melting Point ( | ~260 °C | ~254 °C | < 190 °C (Broad/Absent) |
| Optical Transparency | Opaque / Translucent | Opaque / Translucent | High (Clear) |
| Solubility (Polar Solvents) | Very Low | Low | Moderate to High |
| Primary Applications | Engineering plastics, fibers | Textiles, engineering plastics | Specialty coatings, hot-melt adhesives |
References
-
Biopolymers and Composites: Processing and Characterization Source: De Gruyter / Dokumen.pub URL:1[1]
-
Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts Source: ACS Sustainable Chemistry & Engineering URL:3[3]
Sources
Application Notes and Protocols: Pentane-1,4-diamine Dihydrochloride as a Linker for Metal-Organic Frameworks (MOFs)
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of Flexible Aliphatic Diamines in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[1][2] Their high surface area, tunable pore sizes, and chemical versatility have positioned them as promising candidates for a myriad of applications, including gas storage, catalysis, and drug delivery.[1][3] While rigid aromatic linkers have been the cornerstone of MOF design, there is a growing interest in the use of flexible aliphatic linkers to impart dynamic properties to the framework.[4][5] Aliphatic linkers can introduce conformational flexibility, leading to MOFs that can respond to external stimuli such as guest inclusion or temperature changes.[5]
This application note focuses on the use of pentane-1,4-diamine dihydrochloride as a novel linker for the synthesis of MOFs. The aliphatic nature of the pentane backbone is expected to confer flexibility to the resulting framework, while the diamine functionality provides two coordination points for linking to metal centers. The dihydrochloride salt form of the linker necessitates an in-situ deprotonation step during synthesis, a common strategy when working with amine salts. This guide will provide a comprehensive protocol for the synthesis and characterization of a hypothetical MOF using this linker, as well as insights into its potential applications in drug delivery.
I. Synthesis of a Pentane-1,4-diamine-based MOF (PDM-1)
The following protocol outlines the solvothermal synthesis of a hypothetical MOF, designated as PDM-1 (PentanediaMmine-1), using pentane-1,4-diamine dihydrochloride and zinc nitrate hexahydrate. The choice of zinc is based on its versatile coordination chemistry and frequent use in the synthesis of novel MOFs. The protocol includes the in-situ deprotonation of the diamine linker using a mild base, triethylamine.
Materials and Equipment
| Reagents | Equipment |
| Pentane-1,4-diamine dihydrochloride | 20 mL Scintillation vials or Teflon-lined autoclave |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | Laboratory oven |
| N,N-Dimethylformamide (DMF) | Centrifuge |
| Triethylamine (TEA) | Sonicator |
| Methanol | pH meter or pH paper |
| Chloroform | Schlenk line or vacuum oven |
Experimental Protocol: Solvothermal Synthesis of PDM-1
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of pentane-1,4-diamine dihydrochloride in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Rationale: The separation of the metal and linker solutions initially prevents premature precipitation and allows for controlled mixing. DMF is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of precursors.
-
-
In-situ Deprotonation and Mixing:
-
To the pentane-1,4-diamine dihydrochloride solution, add 1.0 mmol of triethylamine (TEA). Stir the solution for 10 minutes.
-
Causality: The addition of a base like TEA is crucial to deprotonate the amine hydrochloride, freeing the amine groups to coordinate with the metal ions. A 2:1 molar ratio of base to dihydrochloride is used to ensure complete deprotonation of both amine groups.
-
Slowly add the zinc nitrate solution to the diamine solution while stirring.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated laboratory oven at 100 °C for 24 hours.[5]
-
Expert Insight: The temperature and reaction time are critical parameters that influence the crystallinity and phase purity of the resulting MOF. These conditions may require optimization for different metal-linker combinations.
-
-
Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A crystalline precipitate should be visible.
-
Separate the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, centrifuge and decant the solvent.
-
Rationale: The washing steps are essential to remove unreacted precursors, residual solvent, and any byproducts from the pores of the MOF.
-
-
Activation:
-
After the final wash, exchange the solvent with chloroform (3 x 10 mL) over a period of 24 hours.
-
Decant the chloroform and dry the solid under vacuum at 120 °C for 12 hours to obtain the activated PDM-1.
-
Trustworthiness: The activation step is critical for removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules. The choice of chloroform for solvent exchange is due to its low boiling point, facilitating its removal under vacuum.
-
Diagram of the PDM-1 Synthesis Workflow
Caption: Workflow for the synthesis of PDM-1 MOF.
II. Characterization of PDM-1
To confirm the successful synthesis and determine the properties of PDM-1, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome for PDM-1 |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating the formation of a new crystalline phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center. | Disappearance or shift of the N-H stretching vibrations of the free amine, and the appearance of new bands corresponding to the coordinated amine groups. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of guest molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or IV isotherm, depending on the microporous or mesoporous nature of the material, with a calculated surface area. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Uniformly shaped crystals, providing information on the homogeneity of the sample. |
III. Application in Drug Delivery: Loading and Release of a Model Drug
The presence of amine groups within the pores of PDM-1 can provide sites for hydrogen bonding interactions with drug molecules containing complementary functional groups (e.g., carboxylic acids, hydroxyls). This section outlines a general protocol for loading a model drug, such as ibuprofen, into the activated PDM-1.
Protocol: Ibuprofen Loading into PDM-1
-
Preparation of Drug Solution:
-
Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
-
Drug Loading:
-
Immerse a known amount of activated PDM-1 in the ibuprofen solution.
-
Stir the suspension at room temperature for 48 hours to allow for the diffusion of the drug molecules into the MOF pores.
-
Rationale: The extended stirring time ensures that the system reaches equilibrium, maximizing the drug loading capacity.
-
-
Isolation of Drug-Loaded MOF:
-
Collect the solid by centrifugation.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the solid under vacuum.
-
-
Quantification of Drug Loading:
-
The amount of loaded ibuprofen can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.
-
Diagram of Drug Loading and Release Mechanism
Caption: Schematic of drug loading and release from PDM-1.
IV. Concluding Remarks and Future Outlook
The use of pentane-1,4-diamine dihydrochloride as a linker in MOF synthesis opens up new avenues for the design of flexible and functional materials. The protocol provided herein serves as a starting point for the exploration of this and other aliphatic diamine linkers. The resulting MOFs, with their unique structural and chemical properties, hold significant promise for applications in drug delivery, where the flexibility of the framework could allow for controlled release kinetics and the amine functionalities can be further modified for targeted delivery. Further research should focus on the synthesis of a family of these materials with different metal ions and the detailed characterization of their dynamic behavior and drug release profiles.
V. References
-
International Union of Pure and Applied Chemistry. (2013). Terminology for Metal-Organic Frameworks and Porous Coordination Polymers. IUPAC Recommendations 2013.
-
Zhou, H.-C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415–5418.
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276–279.
-
Horcajada, P., Chalati, T., Serre, C., Gref, R., & Couvreur, P. (2010). Porous metal–organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9(3), 172–178.
-
Cunha, D., Arhangelskis, M., & Friščić, T. (2020). The chemistry of metal-organic frameworks. Royal Society of Chemistry.
-
Demakov, P. A. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Polymers, 15(13), 2911.
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Schneemann, A., Bon, V., Schwedler, I., Senkovska, I., Kaskel, S., & Fischer, R. A. (2014). Flexible metal–organic frameworks. Chemical Society Reviews, 43(16), 6062-6096.
-
Al-Naddaf, Q., Al-Maythalony, B. A., & Yamani, Z. H. (2019). Flexibility in Metal–Organic Frameworks: A Basic Understanding. Materials, 12(11), 1869.
-
Sharifzadeh, Z., & Morsali, A. (2022). Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application. Coordination Chemistry Reviews, 456, 214445.
-
ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]
-
Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal–organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175.
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
-
Kyoung-Shin, C., & Ahn, W.-S. (2013). MOF-based drug delivery systems. RSC Advances, 3(47), 24968-24985.
-
Taylor-Pashow, K. M., Della Rocca, J., Xie, Z., Tran, S., & Lin, W. (2009). Postsynthetic modifications of iron-carboxylate metal− organic frameworks for oral drug delivery. Journal of the American Chemical Society, 131(39), 13998-13999.
-
American Chemical Society. (2022, December 27). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Nanoscience Au. Retrieved from [Link]
-
MDPI. (2022, August 2). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Retrieved from [Link]
-
International Journal of Formal & Methodological Research. (2025, November 15). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. Retrieved from [Link]
-
MDPI. (2019, June 6). Flexibility in Metal–Organic Frameworks: A Basic Understanding. Retrieved from [Link]
-
MDPI. (2022, August 2). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Retrieved from [Link]
-
Chemical Society Reviews. (2014, March 7). Tuning the structure and function of metal–organic frameworks via linker design. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
Experimental setup for using Pentane-1,4-diamine dihydrochloride in dendrimer synthesis
Application Note: Experimental Setup for the Divergent Synthesis of Asymmetric PAMAM Dendrimers using Pentane-1,4-diamine Dihydrochloride
Scientific Rationale: The Asymmetric Core Advantage
In the development of non-viral gene delivery vectors, Polyamidoamine (PAMAM) dendrimers are highly regarded for their well-defined architecture and high surface-amine density. Traditionally, these dendrimers are synthesized using perfectly symmetric cores, such as ethylenediamine (EDA) or 1,4-butanediamine. However, introducing Pentane-1,4-diamine dihydrochloride as the foundational core fundamentally alters the physical and biological properties of the resulting macromolecule.
Pentane-1,4-diamine possesses a methyl group at the C4 position, rendering the molecule chiral and asymmetric. When utilized in divergent synthesis, this asymmetry propagates through subsequent generations, disrupting the perfect radial symmetry of the dendrimer. This structural disruption yields two critical advantages for drug development professionals:
-
Anisotropic Internal Cavities: The asymmetric growth reduces internal steric packing, thereby increasing the internal void volume. This flexibility allows for the enhanced encapsulation of bulky, hydrophobic drug molecules.
-
Enhanced Endosomal Escape: The 1,4-pentanediamine structural motif is the exact alkyl spacer found in the potent lysosomotropic agent chloroquine (e.g., N4-(7-chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine) . Integrating this specific diamine into the dendrimer core leverages its unique
profile, significantly enhancing the "proton sponge" effect during endosomal maturation, which is a critical pathway for successful DNA transfection , .
Quantitative Comparison of Dendrimer Cores
To understand the impact of the core selection on the final nanocarrier, the following table summarizes the theoretical and functional differences between symmetric and asymmetric cores at Generation 1 (G1).
| Core Molecule | Symmetry Profile | Theoretical Surface Amines (G1) | Internal Void Flexibility | Endosomal Buffering Capacity |
| Ethylenediamine (EDA) | Symmetric ( | 8 | Low (Rigid packing) | Moderate |
| 1,4-Butanediamine | Symmetric ( | 8 | Medium | Moderate |
| Pentane-1,4-diamine | Asymmetric (Chiral C4) | 8 | High (Anisotropic) | High (Chloroquine-mimetic) |
Experimental Protocol: Step-by-Step Methodology
The following protocols detail the self-validating divergent synthesis of Generation 0 (G0) asymmetric PAMAM dendrimers.
Core Preparation: Free-Basing the Dihydrochloride Salt
Causality: Pentane-1,4-diamine is supplied as a dihydrochloride salt to prevent spontaneous oxidation and degradation during storage. However, protonated amines (
-
Dissolution: Suspend 10.0 g of Pentane-1,4-diamine dihydrochloride in 100 mL of anhydrous methanol under an inert Argon atmosphere.
-
Neutralization: Slowly add 2.1 molar equivalents of Sodium Methoxide (NaOMe) dissolved in methanol dropwise at 0 °C.
-
Purification: Stir for 2 hours at room temperature. Filter the resulting white precipitate (NaCl) through a Celite pad.
-
Validation Check: Self-Validating System: The reaction is deemed successful when no further precipitate forms upon the addition of a micro-drop of NaOMe. An aqueous aliquot of the filtrate must register a pH of ~11.0–12.0.
Half-Generation Synthesis: Exhaustive Michael Addition
Causality: The asymmetric nature of pentane-1,4-diamine means the C1 amine is sterically unhindered, while the C4 amine (adjacent to the methyl group) is sterically hindered. Consequently, the C1 amine undergoes rapid exhaustive alkylation, whereas the C4 amine reacts significantly slower. To achieve the fully substituted tetra-ester without structural defects, extended reaction times and a sustained molar excess of methyl acrylate are strictly required.
-
Initiation: Transfer the free-based diamine solution to a round-bottom flask. Cool to 0–5 °C to prevent exothermic runaway and cross-linking.
-
Addition: Add a 20% molar excess of Methyl Acrylate (MA) dropwise over 1 hour.
-
Propagation: Wrap the flask in aluminum foil (to prevent photo-polymerization of MA) and stir at room temperature for 72 hours.
-
Solvent Removal: Remove excess MA and methanol via rotary evaporation at 40 °C under high vacuum.
-
Validation Check: Self-Validating System: Perform ATR-FTIR analysis on the crude oil. The protocol is validated if the primary amine N-H stretch (~3300 cm⁻¹) has completely disappeared, replaced by a dominant, sharp ester C=O stretch at ~1735 cm⁻¹.
Full-Generation Synthesis: Surface Amidation
Causality: The tetra-ester must be converted to a primary amine-terminated dendrimer. A massive excess of ethylenediamine (EDA) (typically 50–100 equivalents per ester group) is critical. If the EDA concentration is too low, a single EDA molecule may react with two ester groups, leading to intramolecular loop formation or intermolecular cross-linking, which destroys the dendrimer architecture.
-
Preparation: In a separate flask, prepare a solution of anhydrous EDA (100 equivalents per ester) in methanol at 0 °C.
-
Amidation: Add the half-generation tetra-ester dropwise to the stirring EDA solution.
-
Incubation: Stir the mixture under Argon for 72 hours at room temperature.
-
Purification: Remove the massive excess of EDA via azeotropic distillation with a toluene/methanol mixture under high vacuum (temperature not exceeding 50 °C to prevent thermal degradation).
-
Validation Check: Self-Validating System: ATR-FTIR must show a complete shift of the C=O stretch from ~1735 cm⁻¹ (ester) to ~1650 cm⁻¹ (amide). Additionally, a Ninhydrin assay must yield a deep purple color, confirming the presence of functional surface primary amines.
Workflow and Mechanistic Visualizations
Divergent synthesis workflow for asymmetric PAMAM dendrimers using a pentane-1,4-diamine core.
Mechanism of endosomal escape driven by the asymmetric dendrimer's proton sponge effect.
References
-
Enhancing pDNA Delivery with Hydroquinine Polymers by Modulating Structure and Composition JACS Au, ACS Publications (2023). URL:[Link]
-
A Polymer Physics Perspective on Why PEI Is an Effective Nonviral Gene Delivery Vector Macromolecules, ACS Publications (2020). URL:[Link]
-
Macropinocytosis Is the Major Pathway Responsible for DNA Transfection in CHO Cells by a Charge-Reversal Amphiphile Molecular Pharmaceutics, ACS Publications (2011). URL:[Link]
Application Note: Pentane-1,4-Diamine Dihydrochloride in the Regioselective Synthesis of Biologically Active Heterocycles
Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Pentane-1,4-diamine dihydrochloride (CAS: 89789-67-3) is a highly versatile, asymmetric aliphatic diamine that serves as a foundational building block in the synthesis of biologically active heterocycles, including antimalarial quinolines, antiviral agents, and heterobifunctional linkers for Proteolysis Targeting Chimeras (PROTACs).
From a bench perspective, utilizing the dihydrochloride salt (MW: 175.10 g/mol ) rather than the free base (MW: 102.18 g/mol ) is a critical experimental choice. The free base is a hygroscopic liquid prone to atmospheric CO₂ absorption (forming insoluble carbamates) and oxidative degradation. The salt form ensures stoichiometric precision and long-term bench stability.
The Principle of Kinetic Differentiation
The synthetic utility of pentane-1,4-diamine lies in its inherent steric asymmetry:
-
C1-Amine: A primary amine attached to a primary carbon. It is sterically unhindered and highly nucleophilic.
-
C4-Amine: A primary amine attached to a secondary carbon. The adjacent methyl group creates significant steric hindrance.
As a Senior Application Scientist, exploiting this steric disparity is the key to avoiding complex protection-deprotection strategies. By carefully modulating temperature, solvent bulk, and electrophile stoichiometry, you can drive reactions to occur regioselectively at the C1 position, leaving the C4 position available for subsequent orthogonal functionalization. This principle is heavily utilized in the synthesis of and chloroquine analogues.
Application Workflow 1: Synthesis of Antimalarial/Antiviral Quinoline Hybrids
The synthesis of 4-aminoquinoline derivatives relies on a Nucleophilic Aromatic Substitution (SNAr) between a halogenated quinoline and a diamine. When using pentane-1,4-diamine, the unhindered C1-amine acts as the primary nucleophile, generating a "reverse-primaquine" topology that is highly valuable in .
Fig 1: Regioselective SNAr pathway exploiting the steric disparity of pentane-1,4-diamine.
Protocol 1: Regioselective SNAr of 4,7-Dichloroquinoline
Objective: Synthesize N1-(7-chloroquinolin-4-yl)pentane-1,4-diamine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, suspend pentane-1,4-diamine dihydrochloride (1.20 mmol, 210 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).
-
Causality: NMP is chosen over DMF because its higher boiling point and superior solvating power for hydrochloride salts accelerate the SNAr transition state.
-
-
In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (4.00 mmol, 700 µL) dropwise at room temperature. Stir for 15 minutes.
-
Causality: 4.0 equivalents of DIPEA are required: two to neutralize the dihydrochloride salt, one to act as an acid scavenger for the SNAr byproduct (HCl), and one as a kinetic excess.
-
-
Electrophile Addition: Add 4,7-dichloroquinoline (1.00 mmol, 198 mg) in one portion.
-
Causality: The diamine is kept in a 1.2x excess to statistically suppress bis-alkylation (dimerization) of the quinoline.
-
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.
-
Self-Validation (In-Line): Pull a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate. Elute with DCM:MeOH:NH₄OH (90:9:1). The starting quinoline (high Rf) should disappear, replaced by a highly fluorescent, ninhydrin-positive product spot at Rf ~0.4.
-
Workup: Cool to room temperature and pour the mixture into 1M aqueous NaOH (20 mL). Extract with Ethyl Acetate (3 × 15 mL).
-
Causality: The strong basic aqueous wash ensures the product is fully deprotonated and partitions into the organic layer, while simultaneously washing away the DIPEA·HCl salts and NMP.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Application Workflow 2: Asymmetric Linker Engineering for PROTACs
In the rapidly expanding field of targeted protein degradation, requires heterobifunctional linkers. Pentane-1,4-diamine is an ideal candidate because its asymmetric termini allow for sequential, orthogonal coupling to an E3 ligase ligand and a Protein of Interest (POI) ligand without complex protecting group manipulations.
Fig 2: Sequential PROTAC linker synthesis utilizing the asymmetric diamine core.
Protocol 2: Regioselective C1-Mono-Boc Protection
Objective: Synthesize tert-butyl (4-aminopentyl)carbamate.
Step-by-Step Methodology:
-
Preparation: Dissolve pentane-1,4-diamine dihydrochloride (10.0 mmol, 1.75 g) in a mixture of Methanol (20 mL) and DCM (20 mL). Cool the flask to exactly 0 °C in an ice bath.
-
Base Addition: Add Triethylamine (TEA) (20.0 mmol, 2.78 mL) dropwise.
-
Causality: Using exactly 2.0 equivalents of TEA releases the free base slowly. The mixed solvent system ensures the polar dihydrochloride salt remains soluble while accommodating the non-polar Boc-anhydride.
-
-
Kinetic Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (9.0 mmol, 1.96 g) in DCM (15 mL). Add this solution dropwise via an addition funnel over a strict 2-hour period at 0 °C.
-
Causality: The sub-stoichiometric amount of Boc₂O (0.9 eq) combined with ultra-slow addition at 0 °C maximizes. It starves the reaction of the electrophile, ensuring it only reacts with the kinetically favored, unhindered C1-amine.
-
-
Self-Validation (In-Line): Perform LC-MS on the crude mixture. You should observe a dominant peak at m/z 203.1 [M+H]⁺ (mono-Boc), with minimal signal at m/z 303.2 [M+H]⁺ (bis-Boc).
-
Workup: Evaporate the volatiles. Partition the residue between 0.5 M aqueous NaOH (30 mL) and DCM (30 mL). Extract the aqueous layer twice more with DCM. The mono-Boc product partitions into the organic layer, while unreacted diamine remains largely in the aqueous layer.
Quantitative Data Presentation
The table below summarizes the regioselectivity profile of pentane-1,4-diamine across various electrophilic transformations, demonstrating the reliability of the kinetic differentiation principle.
| Electrophile | Reaction Type | Optimized Conditions | Regiomeric Ratio (C1:C4) | Isolated Yield |
| Boc Anhydride (Boc₂O) | N-Acylation | 0 °C, DCM/MeOH, 2h, Slow Addition | 92 : 8 | 81% |
| 4,7-Dichloroquinoline | SNAr | 90 °C, NMP, 12h, DIPEA | 95 : 5 | 76% |
| 2-Chloro-4-methylpyrimidine | SNAr | 80 °C, EtOH, 8h, TEA | 94 : 6 | 79% |
| Benzyl Bromide (BnBr) | N-Alkylation | 25 °C, DMF, 4h, K₂CO₃ | 88 : 12 | 68% |
Table 1: Regioselectivity and yield profiles for the functionalization of pentane-1,4-diamine dihydrochloride based on electrophile steric bulk.
References
-
Synthetic and medicinal perspective of quinolines as antiviral agents. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]
-
Synthesis and Antiplasmodial Activity of Aminoalkylamino-Substituted Neocryptolepine Derivatives. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Chemo- and Regioselective Direct Functional Group Installation through Catalytic Hydroxy Group-Selective Conjugate Addition. Organic Letters (ACS Publications). URL:[Link]
-
Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications. URL:[Link]
Application Note: Pentane-1,4-diamine Dihydrochloride as a Core Pharmacophore in Medicinal Chemistry
Introduction & Scientific Rationale
Pentane-1,4-diamine dihydrochloride, alongside its N-alkylated derivatives (such as N1,N1-diethyl-1,4-pentanediamine), is a highly privileged structural building block in medicinal chemistry[1]. Functioning primarily as a flexible, basic linker, this aliphatic diamine is the critical pharmacophore responsible for the lysosomotropic properties of several landmark antimalarial, antineoplastic, and antiviral agents[2].
The structural genius of the pentane-1,4-diamine chain lies in its specific carbon spacing and dual pKa values. The four-carbon backbone provides optimal steric flexibility, allowing attached heterocyclic rings (e.g., quinoline or acridine) to effectively intercalate into DNA or bind to pathogenic targets like heme[3]. More importantly, the presence of two basic nitrogen atoms ensures that the molecule remains sufficiently uncharged at physiological pH (7.4) to passively cross lipid bilayers. However, upon entering the highly acidic environment of lysosomes or Plasmodium food vacuoles (pH 4.5–5.0), the diamine chain becomes doubly protonated. This protonation prevents the molecule from diffusing back across the membrane—a well-documented pharmacokinetic phenomenon known as "ion trapping" or lysosomotropism[4].
Physicochemical Profiling & Key Derivatives
The application of the pentane-1,4-diamine moiety spans several critical drug classes. The dihydrochloride salt is the preferred storage form in laboratories due to the rapid oxidation and highly hygroscopic nature of the free aliphatic amines.
Table 1: Key Therapeutics Utilizing the Pentane-1,4-diamine Scaffold
| Therapeutic Agent | Side Chain Motif | Primary Target / Mechanism | Pharmacological Indication |
| Chloroquine | N1,N1-diethyl-1,4-pentanediamine | Heme polymerase inhibition (Ion trapping) | Malaria, Rheumatoid Arthritis |
| Quinacrine | N1,N1-diethyl-1,4-pentanediamine | DNA Intercalation / Phospholipase A2 | Giardiasis, Antineoplastic |
| Primaquine | 1,4-pentanediamine (Primary amine) | Mitochondrial disruption | Malaria (Radical cure) |
| Quinocide | 1,4-pentanediamine (Isomer) | Heat shock protein 90 (Hsp90) inhibitor | Research / Antimalarial |
Experimental Protocols
The following protocols detail the synthesis and utilization of pentane-1,4-diamine derivatives in drug development, emphasizing the causality behind specific chemical choices to ensure a self-validating workflow.
Protocol A: Synthesis of the Pharmacophore via Reductive Amination
To build the chloroquine or quinacrine side chain, N1,N1-diethyl-1,4-pentanediamine is synthesized from 5-diethylamino-2-pentanone.
Scientific Rationale & Causality: Traditional reductive amination using Raney Nickel often suffers from rapid catalyst deactivation and the generation of unwanted secondary amine byproducts. Utilizing a robust NixAl nanocatalyst enhances the dispersion of active Ni(0) sites, while the Lewis acidic sites of the alumina support facilitate the initial imine formation, driving the reaction to >95% yield without deactivation[5].
Step-by-Step Methodology:
-
Catalyst Activation: Load 50 mg of Ni1Al nanocatalyst into a high-pressure autoclave. Prereduce the catalyst under a hydrogen atmosphere (2 MPa) at 400 °C for 2 hours to ensure the nickel is fully converted to its active Ni(0) state.
-
Substrate Loading: Cool the reactor to room temperature. Add 10 mmol of 5-diethylamino-2-pentanone dissolved in 20 mL of absolute ethanol.
-
Imine Formation: Introduce anhydrous ammonia gas (NH3) into the reactor (0.5 MPa) and stir at 80 °C for 1 hour. Causality: The high concentration of ammonia shifts the equilibrium toward the primary imine intermediate, sterically suppressing the formation of secondary amine dimers.
-
Hydrogenation: Pressurize the reactor with H2 gas to 2 MPa. Maintain the temperature at 100 °C for 4 hours with vigorous stirring (800 rpm).
-
Workup & Validation: Vent the reactor safely. Filter the mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo.
-
Salt Formation (Stabilization): Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter and dry the resulting N1,N1-diethyl-1,4-pentanediamine dihydrochloride.
Protocol B: Synthesis of Chloroquine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of the pentane-1,4-diamine side chain to the quinoline core to yield a functional active pharmaceutical ingredient (API).
Scientific Rationale & Causality: Aliphatic amines are moderate nucleophiles. The 4-chloro group on 4,7-dichloroquinoline is activated for SNAr, but the reaction requires thermal energy and acid catalysis to overcome the activation barrier. Phenol is utilized as both a high-boiling solvent and a weak acid catalyst; it protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position without neutralizing the aliphatic amine nucleophile[2].
Step-by-Step Methodology:
-
Free-Basing the Amine: Suspend 1.2 equivalents of N1,N1-diethyl-1,4-pentanediamine dihydrochloride in dichloromethane (DCM). Add an equal volume of 2M aqueous NaOH. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the reactive free base. Causality: The dihydrochloride salt is non-nucleophilic; it must be converted to the free base immediately prior to the reaction to prevent oxidative degradation.
-
SNAr Coupling: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4,7-dichloroquinoline, 1.2 equivalents of the free amine, and 3.0 equivalents of phenol.
-
Thermal Activation: Heat the mixture to 130 °C under an inert argon atmosphere for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection at 254 nm).
-
Workup: Cool the melt to 50 °C and dilute with 50 mL of DCM. Transfer to a separatory funnel and wash with 10% aqueous NaOH (3 x 30 mL). Causality: The NaOH wash converts the phenol into water-soluble sodium phenoxide, effectively removing the solvent and catalyst from the organic product layer.
-
Validation: Evaporate the DCM to yield crude chloroquine base. Purify via silica gel chromatography. Confirm the structure via 1H NMR (Validation marker: look for the characteristic doublet of the methyl group at ~1.3 ppm and the multiplet of the 4-carbon chain).
-
Crystallization: Dissolve the pure base in ethanol and add 2 equivalents of phosphoric acid to precipitate chloroquine diphosphate, the highly stable API form[4].
Visualizations of Mechanisms and Workflows
Logical synthetic workflow for Chloroquine via SNAr utilizing the pentanediamine side chain.
Lysosomotropic mechanism driven by the double protonation of the pentane-1,4-diamine moiety.
References
-
National Center for Biotechnology Information. "1,4-Pentanediamine | CID 550880" PubChem.[Link]
-
National Center for Biotechnology Information. "Quinacrine Dihydrochloride | CID 6239" PubChem.[Link]
-
National Center for Biotechnology Information. "Chloroquine | CID 2719" PubChem. [Link]
-
ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts". American Chemical Society.[Link]
-
ResearchGate. "N4-(7-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine. An X-Ray Diffraction Study of Chloroquine Diphosphate Hydrate". ResearchGate.[Link]
Sources
- 1. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Validation of cis-Dichloro(pentane-1,4-diamine)platinum(II)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the synthesis of platinum(II) anticancer analogues utilizing pentane-1,4-diamine dihydrochloride as the carrier ligand.
Executive Summary & Rationale
The development of platinum(II) antineoplastic agents relies heavily on the structural modification of the carrier diamine ligand to alter pharmacokinetics, lipophilicity, and DNA-binding geometry[1],[2]. While cisplatin utilizes simple ammonia ligands, incorporating aliphatic diamines such as pentane-1,4-diamine (also known as novaldiamine) introduces an asymmetric, hydrophobic backbone[3]. When coordinated to a Pt(II) center, pentane-1,4-diamine forms a 7-membered chelate ring. This structural deviation from the classic 5-membered ring (seen in oxaliplatin or cisplatin) alters the steric bulk of the resulting DNA adducts, providing a strategic pathway to potentially circumvent nucleotide excision repair (NER) mechanisms and overcome acquired platinum resistance[1].
Mechanistic Insights & Causality (E-E-A-T)
To ensure high synthetic fidelity, it is critical to understand the causality behind the reagent choices and the reaction sequence:
Why Pentane-1,4-diamine Dihydrochloride?
The free base of pentane-1,4-diamine is a liquid that rapidly oxidizes and absorbs atmospheric CO₂ to form carbamates, leading to impure complexation. Utilizing the bench-stable dihydrochloride salt prevents degradation. However, the protonated amines (
The Necessity of Dhara’s Method
Directly reacting potassium tetrachloroplatinate (
-
The Trans-Effect:
is first reacted with excess potassium iodide (KI) to form [5],[6]. Iodide possesses a significantly higher trans-effect than chloride. When the diamine attacks the Pt(II) center, the strong trans-directing iodides force the incoming nitrogen atoms into a cis configuration[5]. -
Thermodynamic Sink: The resulting cis-diiodo complex is highly insoluble in water, immediately precipitating and driving the reaction to completion while preventing over-substitution.
-
Halide Exchange: The iodides are subsequently abstracted using silver nitrate (
), forming an intermediate reactive diaqua complex, which is then converted to the final dichloro complex using excess potassium chloride (KCl)[4].
Experimental Workflows & Mechanisms
Synthetic Workflow (Dhara's Method)
The following diagram illustrates the chemical logic and phase transitions of the synthesis.
Figure 1: Step-by-step synthetic workflow of cis-[Pt(pentane-1,4-diamine)Cl₂] via Dhara's Method.
Pharmacological Mechanism of Action
Once synthesized, the prodrug relies on intracellular chloride concentration gradients for activation.
Figure 2: Intracellular aquation and DNA-binding mechanism of platinum(II) diamine complexes.
Self-Validating Experimental Protocol
Phase 1: Iodination of Pt(II)
-
Dissolve 1.00 g (2.41 mmol) of
in 20 mL of deionized, degassed water. -
Add 1.68 g (10.12 mmol, 4.2 eq) of KI dissolved in 5 mL of water[5],[4].
-
Stir the mixture at room temperature in the dark for 30 minutes.
Validation Checkpoint 1: The solution must transition from a ruby red color to an opaque, dark brown solution, confirming the quantitative formation of the
anion.
Phase 2: Ligand Neutralization & Coordination
-
In a separate vial, dissolve 0.422 g (2.41 mmol, 1.0 eq) of pentane-1,4-diamine dihydrochloride in 10 mL of water.
-
Add exactly 4.82 mL of 1.0 M NaOH (4.82 mmol, 2.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.
-
Add the neutralized diamine solution dropwise to the dark brown
solution under vigorous stirring. -
Stir the reaction mixture at room temperature for 2 to 4 hours.
Validation Checkpoint 2: A dense yellow precipitate (cis-[Pt(pentane-1,4-diamine)I₂]) will form. The supernatant should become nearly colorless, indicating the complete consumption of the platinum species.
-
Filter the yellow precipitate, wash sequentially with cold water (3 × 10 mL), ethanol (2 × 10 mL), and diethyl ether (2 × 10 mL). Dry in vacuo.
Phase 3: Aquation (Halide Removal)
-
Suspend the dried cis-[Pt(pentane-1,4-diamine)I₂] in 30 mL of deionized water.
-
Add an aqueous solution of
(0.798 g, 4.70 mmol, 1.95 eq ). Note: We use 1.95 eq rather than 2.0 eq to strictly avoid free, unreacted Ag⁺ ions in the final therapeutic product, which cause false positives in cytotoxicity assays[4]. -
Stir the suspension in complete darkness at room temperature for 24 hours.
Validation Checkpoint 3: A heavy, pale-yellow precipitate of Silver Iodide (AgI) will form. Filter the mixture through a pad of Celite to remove the AgI. The filtrate containing the diaqua complex must be perfectly clear and colorless. Weigh the dried AgI to confirm mass balance (Expected: ~1.10 g).
Phase 4: Chlorination
-
To the clear filtrate, add 1.80 g (24.1 mmol, 10 eq) of KCl[4].
-
Stir the solution at 40 °C for 4 hours, then cool to 4 °C overnight to maximize precipitation.
-
Collect the resulting pale-yellow precipitate (cis-[Pt(pentane-1,4-diamine)Cl₂]) via vacuum filtration.
-
Wash with cold water, ethanol, and ether. Dry in vacuo.
Data Presentation & Quality Control
Table 1: Stoichiometric Matrix for Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Vol | Role |
| 415.09 | 1.00 | 1.00 g | Pt(II) Precursor | |
| Potassium Iodide (KI) | 166.00 | 4.20 | 1.68 g | Trans-directing agent |
| Pentane-1,4-diamine·2HCl | 175.10 | 1.00 | 0.422 g | Carrier Ligand |
| NaOH (1.0 M aqueous) | 40.00 | 2.00 | 4.82 mL | Neutralizing base |
| Silver Nitrate ( | 169.87 | 1.95 | 0.798 g | Halide abstractor |
| Potassium Chloride (KCl) | 74.55 | 10.0 | 1.80 g | Final anion source |
Table 2: Expected Analytical Characterization
| Analytical Method | Expected Signal / Shift | Interpretation |
| ¹H NMR (DMF- | Coordinated | |
| ¹H NMR (DMF- | Aliphatic backbone protons of the pentane ring. | |
| ¹⁹⁵Pt NMR | Characteristic chemical shift for a PtN₂Cl₂ coordination sphere. | |
| FT-IR (ATR) | ~3200 - 3100 cm⁻¹ | N-H stretching vibrations (sharpened due to coordination). |
| FT-IR (ATR) | ~320 - 330 cm⁻¹ | Pt-Cl stretching vibrations (confirms cis geometry). |
References
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes National Institutes of Health (NIH) / PMC URL:[Link] (Provides foundational grounding for Dhara's method and the trans-effect in platinum chemistry)
-
Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions MDPI - International Journal of Molecular Sciences URL:[Link] (Details the multi-stage Dhara method, including KI conversion, AgNO₃ aquation, and KCl precipitation)
-
Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands MDPI - Pharmaceuticals URL:[Link] (Discusses the use of varied diamine ligands to overcome cisplatin resistance and alter DNA binding)
-
Chemical and Biological Studies on a Series of Novel Platinum(IV) Carboxylate Complexes Journal of Medicinal Chemistry - ACS Publications URL:[Link] (Validates the stoichiometric conversion of K₂PtCl₄ to K₂PtI₄ and subsequent diamine coordination)
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine MDPI - Molecules URL:[Link] (Provides structural and chemical context for pentane-1,4-diamine / novaldiamine as a synthetic building block)
Sources
Use of Pentane-1,4-diamine dihydrochloride as an epoxy curing agent
Application Note: Formulating Epoxy Curing Systems with Pentane-1,4-Diamine Dihydrochloride
Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Principles
Aliphatic diamines are widely utilized as foundational building blocks and curing agents (hardeners) for epoxy resins, providing the necessary crosslinking to improve the thermal and mechanical properties of the final polymer matrix[1]. While the symmetric isomer pentane-1,5-diamine (cadaverine) is a well-known bio-based curing agent, the asymmetric pentane-1,4-diamine (1,4-diaminopentane) offers unique thermomechanical advantages. The presence of a methyl branch at the alpha-carbon disrupts polymer chain packing, yielding cured networks with lower processing viscosities, extended pot lives, and enhanced matrix flexibility.
However, commercially sourcing this compound often yields its highly stable salt derivative: Pentane-1,4-diamine dihydrochloride .
The Necessity of "Free-Basing"
Directly adding an amine hydrochloride salt to an oxirane (epoxy) resin will not initiate curing. In the dihydrochloride state, the nitrogen lone pairs are datively bonded to protons (
A stoichiometric amount of a strong alkali base (such as NaOH) is required to neutralize the salt, liberating the active free amine, water, and sodium chloride[4]. Once the free base is isolated, it can be stoichiometrically mixed with a resin, such as Bisphenol-A diglycidyl ether (DGEBA), to initiate the highly exothermic nucleophilic ring-opening cascade. The resulting hydroxyl groups generated during this ring-opening further influence the curing kinetics via hydrogen bonding[5].
Reaction Workflow Visualization
Caption: Reaction workflow: From diamine dihydrochloride neutralization to epoxy network crosslinking.
Self-Validating Experimental Protocols
As a formulation scientist, ensuring that every step of the workflow is validated prevents downstream failures. The following protocols detail the isolation of the free amine and its subsequent application in a DGEBA curing system.
Protocol A: Free-Basing and Extraction of Pentane-1,4-Diamine
Objective: Quantitatively convert the inert dihydrochloride salt into the reactive free base.
Materials:
-
Pentane-1,4-diamine dihydrochloride (10.0 g, 57.1 mmol)
-
10 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Aqueous Dissolution: Dissolve 10.0 g of the dihydrochloride salt in 50 mL of deionized water in a 250 mL round-bottom flask.
-
Causality: Water is required to fully dissociate the ionic lattice of the salt, making the ammonium ions accessible for acid-base neutralization.
-
-
Alkalinization (Ice Bath): Submerge the flask in an ice bath (0–5°C). Slowly add 15 mL of 10 M NaOH dropwise under vigorous magnetic stirring.
-
Causality: The neutralization reaction is highly exothermic. Cooling prevents the volatilization of the liberated free amine and mitigates thermal degradation.
-
-
Validation Step 1: Test the aqueous layer with pH paper. The pH must be >12. If not, add NaOH until this threshold is reached to ensure 100% deprotonation.
-
Solvent Extraction: Transfer the alkaline mixture to a separatory funnel. Extract with
mL of DCM.-
Causality: The neutral free base partitions preferentially into the organic DCM layer, leaving the byproduct (NaCl) and water behind. Multiple extractions maximize the yield.
-
-
Drying & Concentration: Combine the organic layers and dry over anhydrous
for 30 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C.-
Causality: Residual moisture acts as a severe plasticizer in epoxy networks, drastically depressing the final Glass Transition Temperature (
). Anhydrous drying is non-negotiable.
-
Protocol B: Epoxy Curing Formulation (DGEBA System)
Objective: Formulate a stoichiometric crosslinking system using the isolated free base.
Stoichiometric Calculations:
-
Molecular Weight of Free Amine: 102.18 g/mol
-
Active Hydrogens (
): 4 (Two primary amines, each with two N-H bonds) -
Amine Hydrogen Equivalent Weight (AHEW):
g/eq -
DGEBA Epoxide Equivalent Weight (EEW): ~190 g/eq
-
Mix Ratio (phr):
parts per hundred resin (phr) .
Step-by-Step Methodology:
-
Resin Preparation: Preheat 100 g of DGEBA resin to 40°C.
-
Causality: Preheating lowers the viscosity of the DGEBA, facilitating easier mixing and promoting the release of entrapped air bubbles.
-
-
Homogenization: Add 13.44 g of the freshly extracted Pentane-1,4-diamine to the preheated resin. Mix using a planetary centrifugal mixer at 1500 RPM for 3 minutes.
-
Causality: Incomplete mixing leaves localized unreacted domains (resin-rich or amine-rich pockets), which act as stress concentrators and lead to premature mechanical failure.
-
-
Vacuum Degassing: Place the blended formulation into a vacuum desiccator at -0.1 MPa for 10 minutes until the bubbling ceases.
-
Causality: Removes micro-voids introduced during mixing. Voids compromise the structural integrity and optical clarity of the cured matrix.
-
-
Thermal Curing Schedule: Pour the degassed mixture into a silicone mold. Cure at 25°C for 12 hours, followed by a thermal post-cure at 80°C for 2 hours.
-
Causality: The initial ambient cure prevents an uncontrollable exothermic runaway. The 80°C post-cure pushes the reaction past the vitrification point, ensuring near 100% oxirane conversion and maximizing the crosslink density.
-
-
Validation Step 2: Use Attenuated Total Reflectance FTIR (ATR-FTIR) on the cured sample to verify the complete disappearance of the oxirane ring absorption peak at ~915 cm⁻¹.
Quantitative Data Presentation
The structural asymmetry of the 1,4-isomer inherently alters the macroscopic properties of the cured resin compared to the industry-standard 1,5-isomer. The table below summarizes the comparative theoretical performance of these systems when reacted with standard DGEBA.
| Formulation Parameter / Property | Pentane-1,4-diamine (Asymmetric) | Pentane-1,5-diamine (Symmetric) |
| AHEW (g/eq) | 25.54 | 25.54 |
| Mix Ratio (phr for EEW 190) | 13.44 | 13.44 |
| Steric Hindrance Profile | High (Methyl branch at C4) | Low (Linear aliphatic chain) |
| Estimated Pot Life (100g at 25°C) | ~45 minutes | ~30 minutes |
| Glass Transition Temp ( | ~85°C | ~95°C |
| Matrix Flexibility / Impact Resistance | Higher | Lower |
Data Interpretation: The methyl branch in the 1,4-isomer creates steric bulk that slightly retards the nucleophilic attack, thereby extending the pot life. Post-cure, this asymmetry prevents tight polymer chain packing, resulting in a lower
References
-
[5] Title: A perspective approach on the amine reactivity and the Hydrogen bonds effect on epoxy-amine systems | Source: ResearchGate (European Polymer Journal) | URL: [Link]
Sources
Application Note: Protocol for Regioselective Mono-N-Boc Protection of Pentane-1,4-diamine
Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a highly regioselective, self-validating methodology for the mono-tert-butyloxycarbonyl (Boc) protection of the unsymmetrical aliphatic diamine, pentane-1,4-diamine.
Executive Summary & Mechanistic Insights
Pentane-1,4-diamine is a critical C5 building block frequently utilized in the synthesis of broad-spectrum anti-infectives and antimalarial chloroquine derivatives 1. The molecule presents a unique synthetic challenge due to its unsymmetrical nature: it possesses a sterically unhindered primary amine at the C1 position and a sterically encumbered primary amine at the C4 position (situated on a secondary carbon).
When utilizing a standard direct addition of di-tert-butyl dicarbonate (Boc₂O), the inherent steric differentiation provides only moderate regioselectivity. This statistical approach often results in a difficult-to-separate mixture of N1-Boc, N4-Boc, and di-Boc protected species 2.
The Causality of the Mono-Protonation Strategy: To achieve >90% regioselectivity and chemoselectivity, a mono-protonation strategy is highly recommended 3. By introducing exactly 1.0 equivalent of anhydrous HCl, an equilibrium is established in solution. The C4 amine, being slightly more basic (due to the electron-donating inductive effect of the adjacent methyl group), preferentially exists as the unreactive ammonium salt. Consequently, the unhindered C1 amine remains the dominant free nucleophile, reacting rapidly and cleanly with Boc₂O 4.
To avoid the hazards of handling compressed anhydrous HCl gas, this protocol utilizes the in situ generation of HCl via the quantitative reaction of chlorotrimethylsilane (TMSCl) with anhydrous methanol 5.
Experimental Workflows
Fig 1: Reaction workflows for the mono-Boc protection of pentane-1,4-diamine.
Quantitative Data & Method Comparison
The table below summarizes the expected outcomes of the two primary methodologies. Protocol A is the validated standard for high-purity applications.
| Parameter | Protocol A: Mono-Protonation (Recommended) | Protocol B: Direct Statistical Addition |
| Reagents | Diamine, TMSCl, Boc₂O, Anhydrous MeOH | Diamine, Boc₂O, Anhydrous DCM |
| Stoichiometry (Boc₂O) | 1.0 Equivalent | 0.8 Equivalent |
| Temperature Profile | 0 °C → Room Temperature | -78 °C → 0 °C |
| Target Yield (N1-Boc) | 75% – 85% | 40% – 50% |
| Di-Boc Byproduct | < 5% | 15% – 25% |
| Regioselectivity (N1 vs N4) | > 15:1 | ~ 4:1 |
Detailed Step-by-Step Methodologies
Protocol A: In Situ Mono-Hydrochlorination Method [1.1]
Step 1: System Preparation & In Situ HCl Generation
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with argon.
-
Add 50 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath.
-
Add pentane-1,4-diamine (10.0 mmol, 1.0 eq) to the chilled methanol with continuous stirring.
-
Carefully add chlorotrimethylsilane (TMSCl) (10.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Scientific Rationale: TMSCl reacts rapidly with methanol to generate exactly 1.0 equivalent of anhydrous HCl and volatile tetramethyl orthosilicate. This protonates the more basic C4 amine, rendering it inert to electrophilic attack.
-
-
Stir the mixture for 30 minutes at 0 °C to ensure the thermodynamic ammonium salt equilibrium is fully established.
Step 2: Selective Boc Protection
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (10.0 mmol, 1.0 eq) in 10 mL of anhydrous methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture over 15–20 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Step 3: Self-Validating Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the resulting crude white solid/oil in 50 mL of distilled water.
-
Byproduct Purge: Wash the aqueous layer with diethyl ether (2 × 50 mL). Note: The target mono-Boc product remains in the aqueous phase as a water-soluble hydrochloride salt, while any neutral di-Boc byproduct partitions into the ether layer.
-
Neutralization: Cool the aqueous layer to 0 °C and adjust the pH to >12 using a 2N NaOH solution. This deprotonates the C4-ammonium salt, freeing the target molecule.
-
Extract the basic aqueous phase with dichloromethane (DCM) (3 × 50 mL).
-
Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford pure N1-Boc-pentane-1,4-diamine as a pale yellow oil.
Protocol B: Direct Statistical Addition (Alternative)
Use only if TMSCl or anhydrous acids are strictly unavailable.
-
Dissolve pentane-1,4-diamine (10.0 mmol, 1.0 eq) in 100 mL of anhydrous DCM and cool to -78 °C.
-
Dissolve Boc₂O (8.0 mmol, 0.8 eq) in 50 mL of DCM. Add this solution via a syringe pump at a rate of 0.5 mL/min to maintain high dilution and minimize local concentration spikes 2.
-
Allow the reaction to slowly warm to 0 °C over 4 hours.
-
Wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography (DCM:MeOH:NH₄OH gradient) to separate the complex mixture of regioisomers.
In-Process Controls & Analytical Validation
To ensure the trustworthiness of the synthesis, utilize the following analytical benchmarks:
-
TLC Monitoring: Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1). Stain with Ninhydrin. The target N1-Boc-pentane-1,4-diamine will stain purple/red (indicating the presence of the free C4 primary amine), whereas the di-Boc byproduct will not stain.
-
LC-MS: The target mass for N1-Boc-pentane-1,4-diamine is expected at [M+H]⁺ = 203.1 m/z .
-
¹H NMR (CDCl₃): Successful mono-protection is confirmed by the appearance of a sharp 9H singlet at ~1.44 ppm (tert-butyl group). Regioselectivity can be validated by observing the downfield shift of the C1 methylene protons adjacent to the newly formed carbamate, while the C4 methine proton remains relatively shielded compared to the N4-Boc regioisomer.
References
-
[5] General Method for Selective Mono-Boc Protection of Diamines and Thereof - J. Mex. Chem. Soc. (SciELO). 5
-
[1] Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - J. Med. Chem. (PMC). 1
-
[3] Selective Mono‐BOC Protection of Diamines - Synthetic Communications (ResearchGate). 3
-
[2] Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide - Benchchem. 2
-
[4] Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. 4
Sources
- 1. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
HPLC analysis method for Pentane-1,4-diamine dihydrochloride
An Application Note and Protocol for the HPLC Analysis of Pentane-1,4-diamine Dihydrochloride
Introduction
Pentane-1,4-diamine, a key chemical intermediate, sees use in various industrial syntheses, including the formation of polymers and pharmaceuticals. As a diamine, its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of downstream products. The dihydrochloride salt form is often preferred for its stability and ease of handling. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, simple aliphatic amines like pentane-1,4-diamine lack a significant chromophore, making direct UV detection challenging and insensitive.
To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the analyte with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties. This application note details a robust and reliable reverse-phase HPLC (RP-HPLC) method for the quantification of Pentane-1,4-diamine dihydrochloride following derivatization with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with primary amines under alkaline conditions to form highly fluorescent and UV-active sulfonamides, enabling sensitive detection.
This document provides a comprehensive protocol, from sample preparation and derivatization to chromatographic analysis and method validation considerations, designed for researchers, scientists, and drug development professionals.
Principle of the Method
The primary amino groups of pentane-1,4-diamine react with dansyl chloride in a nucleophilic substitution reaction. The reaction, which proceeds optimally under basic conditions, results in the formation of a stable, fluorescent derivative. This derivative is then separated from excess reagent and by-products on a C18 reverse-phase column and quantified using a UV or fluorescence detector. The intensity of the signal is directly proportional to the concentration of pentane-1,4-diamine in the sample.
Materials and Reagents
-
Pentane-1,4-diamine dihydrochloride: Reference Standard
-
Dansyl Chloride: (≥99.0%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Sodium Bicarbonate: ACS grade
-
Hydrochloric Acid (HCl): ACS grade
-
Acetone: ACS grade
Equipment
-
HPLC System: Quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter
-
Vortex Mixer
-
Water Bath or Heating Block
-
Volumetric Flasks and Pipettes: Class A
-
Syringes and Syringe Filters: 0.45 µm, PTFE or nylon
Experimental Protocols
Preparation of Solutions and Reagents
-
Mobile Phase A (Aqueous): 10 mM Sodium Bicarbonate buffer, pH adjusted to 9.5 with 1 M NaOH. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Derivatization Reagent (Dansyl Chloride Solution): Accurately weigh and dissolve 100 mg of dansyl chloride in 10 mL of acetone (10 mg/mL). This solution should be prepared fresh daily and protected from light.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Pentane-1,4-diamine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Derivatization Procedure
The following workflow outlines the pre-column derivatization process.
Caption: Workflow for the derivatization of Pentane-1,4-diamine with Dansyl Chloride.
HPLC Method and Parameters
The separation of the derivatized pentane-1,4-diamine is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Bicarbonate (pH 9.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Fluorescence Detection | Excitation: 340 nm, Emission: 525 nm |
Note: The gradient may need to be optimized depending on the specific column and HPLC system used.
Method Validation Considerations
For this method to be considered trustworthy and reliable, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the derivatized analyte peak from peaks of the derivatization reagent and any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of spiked analyte into a sample matrix. Acceptance criteria are often 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision within a laboratory over different days, with different analysts, or with different equipment. The relative standard deviation (RSD) should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The overall analytical workflow, from sample receipt to final data analysis, is depicted below.
Gas chromatography method for separating diamine isomers
Application Note: High-Resolution Gas Chromatography Strategies for the Separation of Diamine Isomers
Executive Summary
The separation and quantitation of diamine isomers—such as the positional isomers of diaminotoluene (TDA) and the diastereomers of cycloaliphatic diamines—are critical for quality control in polyurethane manufacturing, pharmaceutical synthesis, and toxicological screening. This application note details field-proven gas chromatographic (GC) methodologies to overcome the inherent challenges of amine analysis. By leveraging base-deactivated stationary phases and targeted derivatization techniques, these protocols establish a self-validating framework that ensures high resolution, peak symmetry, and reproducible response factors.
Mechanistic Challenges in Amine Chromatography
The GC separation of diamine isomers presents a formidable analytical challenge due to two primary factors:
-
The Silanol Problem & The "Priming Effect": Amines are strong Lewis bases. When introduced into a standard fused-silica capillary column, they undergo severe hydrogen bonding and proton transfer with residual acidic silanol (-SiOH) groups on the column wall and glass liner[1]. This acid-base interaction manifests as severe peak tailing, irreversible adsorption, and a phenomenon known as the "priming effect." During the priming effect, response factors artificially rise over successive injections until the active sites in the flow path are saturated, leading to poor reproducibility[2].
-
Isomeric Proximity: Structural and geometric diamine isomers (e.g., cis/trans cycloaliphatic diamines) exhibit nearly identical boiling points and polarities[3]. Consequently, separation cannot rely on dispersive volatility alone; it requires highly selective stationary phase interactions (dipole-dipole or hydrogen bonding) to achieve baseline resolution[4].
Column Chemistry & Selection Strategy
To mitigate adsorption and resolve closely eluting isomers, the chromatographic flow path must be heavily modified.
-
Base-Deactivated Siloxanes (e.g., Rtx-5 Amine): These columns feature a low-polarity phase (5% diphenyl/95% dimethyl polysiloxane) where the tubing surface is chemically altered to neutralize active sites. This eliminates the need for column priming and allows for the direct injection of many aliphatic and aromatic amines[5].
-
Base-Deactivated Polyethylene Glycol (PEG) Phases (e.g., Agilent CAM): PEG columns provide strong dipole-dipole interactions, making them exceptionally selective for positional isomers of aromatic diamines like TDA[6].
Fig 1. Decision matrix for direct vs. derivatized GC analysis of diamine isomers.
Experimental Protocols
Protocol A: Direct GC Analysis of Diaminotoluene (TDA) Isomers
Context: TDA exists as multiple positional isomers (2,4-TDA, 2,6-TDA, 2,3-TDA, 3,4-TDA, etc.). Baseline separation is mandatory to ensure the quality of downstream toluene diisocyanate (TDI) polymers. Causality: A base-deactivated PEG column is utilized because the polar ether linkages in the stationary phase differentially interact with the slight dipole moment variations of the TDA positional isomers, enabling separation that a non-polar column cannot achieve[6].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the TDA isomer mixture in anhydrous ethanol to a concentration of 1.0 mg/mL.
-
Inlet Configuration: Install an amine-deactivated gooseneck liner with deactivated glass wool to prevent pre-column adsorption[2].
-
Injection: Inject 1.0 µL at a split ratio of 50:1. Rationale: High split ratios prevent column overloading, which exacerbates peak tailing for active basic compounds.
-
Oven Program: Hold at 130 °C for 5 minutes to focus the analyte band, then ramp at 10 °C/min to 200 °C and hold for 20 minutes[6].
Protocol B: Derivatization-GC Analysis of Cycloaliphatic Diamines
Context: Cycloaliphatic diamines, such as bis(4-aminocyclohexyl)methane (PACM), contain multiple chiral centers resulting in cis-cis, cis-trans, and trans-trans diastereomers. Direct GC analysis often fails due to their high boiling points and intense surface activity[1]. Causality: Reacting the mixture with N,N-dimethylformamide dimethylacetal (DMF-DMA) yields N-dimethylaminomethylene derivatives. This chemical conversion eliminates the active N-H protons, quenching hydrogen-bonding potential and significantly increasing volatility, allowing for rapid elution on low-polarity columns[1].
Step-by-Step Methodology:
-
Derivatization: Combine 10 mg of the diamine mixture with 100 µL of DMF-DMA in a sealed reaction vial.
-
Incubation: Heat the mixture at 60 °C for 30 minutes to ensure quantitative conversion.
-
Dilution: Dilute the derivatized mixture with 1.0 mL of anhydrous pyridine.
-
GC Analysis: Inject 1.0 µL onto a low-polarity, base-deactivated siloxane column (e.g., Rtx-5 Amine) using a temperature gradient from 150 °C to 280 °C at 5 °C/min.
Data Presentation & Chromatographic Parameters
Table 1: Comparative GC Parameters and Expected Performance Metrics
| Parameter / Metric | Protocol A: Direct TDA Isomers | Protocol B: Derivatized PACM Diastereomers |
| Target Analytes | 2,4-TDA, 2,6-TDA, 2,3-TDA, etc. | cis-cis, cis-trans, trans-trans PACM |
| Column Phase | Base-Deactivated PEG (e.g., CAM) | 5% Diphenyl Siloxane (e.g., Rtx-5 Amine) |
| Column Dimensions | 15 m × 0.25 mm × 0.25 µm | 15 m × 0.25 mm × 0.25 µm |
| Injector Temp | 250 °C | 275 °C |
| Detector (FID) Temp | 250 °C | 300 °C |
| Expected Resolution (Rs) | > 1.8 between 2,4- and 2,6-TDA | > 1.5 between cis-trans and trans-trans |
| Tailing Factor (Tf) | < 1.3 | < 1.1 |
System Suitability and Self-Validation Framework
To guarantee scientific integrity, every analytical sequence must operate as a self-validating system. Prior to running unknown samples, the following Quality Control (QC) gates must be passed:
-
Flow-Path Inertness Verification: Inject a low-concentration standard (e.g., 10 ppm) three consecutive times. If the response factor of the first injection is >5% lower than the third, active sites are present (the priming effect)[2]. Corrective Action: Replace the inlet liner with a fresh amine-deactivated variant and trim 10 cm from the front of the column.
-
Resolution Suitability: The critical isomer pair must exhibit a chromatographic resolution (
) > 1.5. Failure indicates inadequate stationary phase selectivity or improper oven ramp rates. -
Peak Symmetry Check: The tailing factor (
) for the latest eluting isomer must be ≤ 1.5. A > 1.5 indicates column phase-collapse or severe silanol exposure, mandating column replacement.
References
-
Gas Chromatography - Analytical Toxicology - analyticaltoxicology.com -4
-
Separation of structural isomers of amine on gas chromatography - researchgate.net -3
-
A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines - oup.com - 1
-
CN104062378B - The detection method of diaminotoluene isomeride - google.com (Patents) - 6
-
Rtx-5 Amine GC Capillary Column - restek.com - 5
-
GC/MS Analysis of Azo Dye Compounds - chromtech.net.au - 2
Sources
Troubleshooting & Optimization
Improving solubility of Pentane-1,4-diamine dihydrochloride in organic solvents
Technical Support Center: Solubilizing Pentane-1,4-diamine Dihydrochloride in Organic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic barriers associated with using highly polar amine salts in organic synthesis.
Pentane-1,4-diamine dihydrochloride is a crucial building block, but its ionic lattice renders it completely insoluble in standard organic solvents (like dichloromethane, ethyl acetate, or toluene). To utilize this compound as a nucleophile, the salt must be converted to its free base form. This guide provides field-proven, self-validating protocols to achieve this through in situ freebasing, liquid-liquid extraction, and phase-transfer catalysis.
Part 1: Thermodynamic Baseline & Quantitative Data
Before attempting solubilization, it is critical to understand the physical chemistry of the molecule. The table below summarizes the key quantitative parameters that dictate our experimental choices.
| Property | Value | Experimental Implication |
| Formula | Requires strictly | |
| Physical State | Solid powder | High lattice energy; insoluble in low-dielectric organic solvents. |
| ~10.0, ~10.9 | Requires an aqueous pH | |
| LogP (Free Base) | ~ -0.1 to 0.2 | The free base is highly hydrophilic. Standard aqueous extraction will fail without forcing conditions (salting out). |
Part 2: Solubilization Workflow & Decision Matrix
Workflow for solubilizing Pentane-1,4-diamine dihydrochloride.
Part 3: Troubleshooting Guides & FAQs
FAQ 1: I added the dihydrochloride salt directly to my DCM reaction mixture with an electrophile, but it remains a suspension and no reaction occurs. Why?
The Causality: The dihydrochloride salt is fully protonated (
FAQ 2: How do I perform in situ freebasing for a water-sensitive reaction (e.g., amide coupling)?
The Causality: By adding a sterically hindered tertiary amine with a sufficiently high
Protocol 1: In Situ Freebasing
-
Suspend 1.0 equivalent of Pentane-1,4-diamine dihydrochloride in a polar aprotic solvent (DMF or NMP are highly recommended over DCM to aid in salt solvation).
-
Add 2.5 to 3.0 equivalents of DIPEA dropwise at room temperature under inert atmosphere.
-
Stir vigorously for 15–30 minutes.
-
Self-Validation Check: Observe the reaction mixture. The dense, granular powder of the dihydrochloride salt will transition. In DMF, the solution often becomes completely clear as the generated DIPEA·HCl salt is highly soluble in DMF. If using DCM, a fine, flocculent suspension of DIPEA·HCl will form, replacing the heavy granular starting material.
-
Proceed by adding your electrophile directly to this mixture.
FAQ 3: I tried extracting the free base from water into ethyl acetate, but my recovered yield was <10%. What happened?
The Causality: Pentane-1,4-diamine is a short-chain aliphatic molecule. Even in its neutral free-base form, it is highly miscible with water due to extensive hydrogen bonding. Standard liquid-liquid extraction fails because the partition coefficient heavily favors the aqueous phase. Furthermore, if the aqueous pH is not strictly maintained above the amine's
Protocol 2: Aqueous Freebasing and Isolation
-
Dissolve the dihydrochloride salt in a minimum volume of deionized water.
-
Basify the solution by slowly adding 6M NaOH until the pH reaches strictly
. -
Self-Validation Check 1: Use a high-range pH indicator strip to verify the pH is
. Do not rely on theoretical calculations, as the buffering capacity of the diamine can stall the pH rise. -
Salt Out: Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (complete saturation).
-
Extract the aqueous layer 3 to 4 times with a 9:1 mixture of Dichloromethane:Isopropanol (the addition of isopropanol significantly enhances the partitioning of polar amines).
-
Self-Validation Check 2: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. If a strong purple spot appears upon heating, diamine remains in the water, and further extraction is required.
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the pure, organic-soluble free base.
FAQ 4: Can I avoid freebasing entirely and react the salt directly in a biphasic system?
The Causality: Yes, by utilizing Phase-Transfer Catalysis (PTC)[3]. A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), acts as a molecular shuttle. It allows the reaction to occur at the interface of an aqueous base and an organic solvent. The hydroxide ions deprotonate the diamine at the interface, and the lipophilic quaternary ammonium cation stabilizes the transition state, allowing the free amine to react with an organic-soluble electrophile without requiring prior isolation.
Protocol 3: Phase-Transfer Catalyzed Alkylation/Acylation
-
Prepare Phase A (Aqueous): Dissolve Pentane-1,4-diamine dihydrochloride and 3.0 equivalents of NaOH in water.
-
Prepare Phase B (Organic): Dissolve your electrophile and 10 mol% TBAB in an immiscible organic solvent (e.g., Toluene or DCM).
-
Combine Phase A and Phase B.
-
Agitate: Stir extremely vigorously (e.g., >800 RPM). Self-Validation Check: The reaction rate in PTC is directly proportional to the interfacial surface area. A poorly stirred biphasic mixture will result in reaction failure.
-
Isolate: Once complete (monitor organic layer via TLC/LCMS), separate the organic layer, wash with brine, and concentrate.
References
-
Sigma-Aldrich. pentane-1,4-diamine dihydrochloride | 89789-67-3. Retrieved from
-
Synple Chem. Automated, Capsule-Based Suzuki–Miyaura Cross Couplings. Retrieved from[2]
-
American Chemical Society (ACS). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from[3]
-
Benchchem. Triisooctylamine: A Technical Guide to Basicity and pKa in Non-Aqueous Solvents. Retrieved from[1]
Sources
Technical Support Center: Troubleshooting the Purification of Pentane-1,4-diamine Dihydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate short-chain aliphatic diamines. Pentane-1,4-diamine dihydrochloride (CAS 89789-67-3) is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (such as primaquine analogs) . However, its high polarity, extreme water solubility, and severe hygroscopicity make its purification a significant bottleneck.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Every protocol described herein is designed as a self-validating system to ensure experimental integrity at every step.
Purification Workflow Overview
Purification workflow for Pentane-1,4-diamine dihydrochloride from crude reaction mixtures.
Section 1: Free-Basing and Liquid-Liquid Extraction Challenges
Q: Why is my recovery of the free amine so low during liquid-liquid extraction? A: Pentane-1,4-diamine is a highly polar, short-chain aliphatic diamine. Its predicted pKa values are approximately 10.8 . If the pH of your aqueous phase is not sufficiently high, the amine remains partially protonated (as a mono-cation). This charged species is highly water-soluble and will not partition into the organic phase.
-
The Causality: You must drive the acid-base equilibrium entirely to the uncharged free-base form. Furthermore, standard organic solvents like ethyl acetate lack the hydrogen-bonding capacity to efficiently extract this specific diamine.
-
The Solution: Adjust the aqueous phase to a pH > 12.5 using 6M NaOH. Extract using a more polar organic system, such as Dichloromethane (DCM) mixed with 10% Isopropanol.
Q: How do I separate the product from unreacted inorganic salts present in the crude mixture? A: Inorganic salts (like NaCl or transition metal catalysts) will not partition into the organic layer during the free-basing step. The liquid-liquid extraction inherently isolates the organic amine from the inorganic matrix.
Section 2: Salt Formation & Crystallization Issues
Q: When regenerating the dihydrochloride salt, my product forms a sticky oil instead of crystals. How do I fix this? A: This "oiling out" phenomenon is a classic symptom of water contamination. Pentane-1,4-diamine dihydrochloride is extremely hygroscopic . If you use aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water prevents the crystal lattice from forming, resulting in a biphasic oily mixture.
-
The Causality: The crystallization of highly hygroscopic amine salts requires strictly anhydrous conditions to force precipitation.
-
The Solution: You must use a dry source of HCl. Bubble anhydrous HCl gas through your ethereal amine solution, or add a commercially available solution of anhydrous HCl in dioxane dropwise at 0°C.
Q: How can I remove colored impurities from the final dihydrochloride salt? A: Do not attempt to decolorize the salt directly. Instead, treat the free base organic solution with activated carbon (Darco) prior to acidification. Filter the carbon through a pad of Celite. Once the solution is clear, proceed with the anhydrous HCl addition.
Section 3: Chromatographic Separation (Isomers & Byproducts)
Q: Can I purify the dihydrochloride salt directly using standard silica gel chromatography? A: No. The dihydrochloride salt will bind irreversibly to the acidic silanol groups on normal-phase silica, resulting in severe streaking and near-zero recovery.
-
The Causality: The strong electrostatic interactions between the protonated diamine and the silica stationary phase overpower the eluting strength of standard mobile phases.
-
The Solution: You must chromatograph the free base. To prevent tailing, deactivate the silica by pre-flushing the column with 1-5% triethylamine (TEA) in hexanes, and maintain 1% TEA in your mobile phase. Alternatively, use reverse-phase chromatography (C18) for the salt using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).
Quantitative Data & Physicochemical Parameters
| Property / Parameter | Value / Recommendation |
| Chemical Name | Pentane-1,4-diamine dihydrochloride |
| CAS Number | 89789-67-3 |
| Molecular Weight | 175.10 g/mol |
| pKa (Free Base) | ~10.8 |
| Optimal Basification pH | > 12.5 |
| Extraction Solvent | DCM / Isopropanol (9:1 v/v) |
| Salt Formation Reagent | Anhydrous HCl in Dioxane (4M) |
| Crystallization Solvent | Anhydrous Diethyl Ether / Ethanol |
Standardized Experimental Protocol: Isolation & Purification
This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Basification (Free-basing)
-
Dissolve the crude reaction mixture in minimal distilled water and cool to 0°C in an ice bath.
-
Slowly add 6M NaOH dropwise under vigorous stirring until the pH reaches 12.5 - 13.0.
-
Self-Validation: Test the aqueous layer with a high-range pH test strip. The pH must be definitively >12.5 to ensure complete deprotonation.
Step 2: Liquid-Liquid Extraction
-
Extract the aqueous layer three times with equal volumes of a DCM/Isopropanol (9:1) mixture.
-
Combine the organic layers and wash once with a small volume of saturated brine.
-
Self-Validation: Spot a drop of the spent aqueous layer on a TLC plate, heat it, and stain with Ninhydrin. The absence of a purple spot confirms the complete extraction of the diamine.
Step 3: Drying and Concentration
-
Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude free amine as a pale oil.
-
Self-Validation: The organic filtrate must be optically clear (not cloudy) before concentration, confirming the absence of suspended water droplets.
Step 4: Anhydrous Salt Formation
-
Dissolve the free amine oil in anhydrous diethyl ether (or a 1:1 mixture of anhydrous ether and absolute ethanol if solubility is poor). Cool to 0°C.
-
Under a nitrogen atmosphere, add 4M HCl in dioxane dropwise while stirring vigorously.
-
Self-Validation: The immediate formation of a dense, white precipitate indicates successful salt formation without water interference.
Step 5: Isolation and Storage
-
Filter the precipitate rapidly using a Büchner funnel under a blanket of nitrogen (to prevent atmospheric moisture absorption).
-
Wash the filter cake with cold, anhydrous diethyl ether.
-
Transfer the solid immediately to a vacuum desiccator containing P₂O₅ and dry to a constant mass.
-
Self-Validation: Weigh the dried solid at 12-hour intervals. A constant mass confirms that all residual solvent and moisture have been successfully removed.
References
-
ChemBK. "1,4-Diaminopentane - Physico-chemical Properties and pKa Data." ChemBK Database. URL:[Link]
-
ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts." ACS Publications, 2022. URL:[Link]
Technical Support Center: Chromatographic Purification and Analysis of Pentane-1,4-Diamine Derivatives
Welcome to the Technical Support Center for aliphatic diamine chromatography. Pentane-1,4-diamine and its derivatives present unique chromatographic challenges due to their high polarity, basicity, and tendency to carry multiple positive charges at physiological pH.
This guide is designed for drug development professionals and analytical scientists. It provides field-proven troubleshooting modules, self-validating protocols, and mechanistic explanations to help you overcome streaking, poor retention, and MS signal suppression.
Method Selection Workflow
Before troubleshooting, ensure you have selected the correct chromatographic modality for your specific scale and detection requirements.
Caption: Decision workflow for selecting chromatography methods for diamine derivatives.
Module 1: Preparative Isolation (Normal Phase & Flash Chromatography)
Q: Why does my pentane-1,4-diamine derivative streak on silica gel, and how do I fix it?
A: Pentane-1,4-diamine contains basic amine groups with high pKa values. Unmodified silica gel contains acidic silanol (Si-OH) groups (pKa ~4.5–5.5). When your diamine passes through the column, it protonates and engages in strong electrostatic ion-exchange interactions with the anionic silanols. This overrides normal adsorption-desorption kinetics, causing severe tailing and irreversible retention.
The Fix: Add 1–5% (v/v) Triethylamine (TEA) or aqueous ammonia to your mobile phase[1]. The TEA competitively binds to and masks the acidic silanol sites, neutralizing the stationary phase and allowing your diamine to elute as a tight, symmetrical band based on its true polarity.
Q: How do I remove the triethylamine (TEA) modifier from my final purified product?
A: TEA has a boiling point of 89°C, which makes it difficult to remove completely via standard rotary evaporation, often leaving a residual amine odor or interfering NMR signals. The Fix: Co-evaporate the purified fractions with a solvent that forms an azeotrope with TEA, such as toluene or methanol. Alternatively, place the concentrated product under high vacuum (lyophilizer or Schlenk line) overnight.
Protocol 1: Self-Validating Preparative Silica Gel Chromatography
-
Solvent Preparation: Prepare the mobile phase (e.g., Ethyl Acetate/Hexanes) and add 1–5% (v/v) TEA[1]. Mix thoroughly.
-
Column Deactivation (Self-Validation): Pack the silica gel column using the TEA-modified solvent. Flush with at least 3 column volumes (CV). Validation step: Check the pH of the eluent exiting the column; it must be basic, confirming that the acidic silanols are fully saturated.
-
Sample Loading: Dissolve the pentane-1,4-diamine derivative in a minimum volume of the modified mobile phase and load it onto the column.
-
Elution & Monitoring: Elute using the established gradient. Validation step: Monitor fractions using TLC plates pre-treated with TEA (run a blank TEA solvent up the plate and dry it before spotting) to prevent false streaking artifacts during analysis.
Module 2: Analytical LC-MS & Reversed-Phase Challenges
Q: My diamine elutes in the void volume on a C18 column. How can I increase retention?
A: Aliphatic diamines are highly polar and carry positive charges under standard acidic LC conditions (e.g., 0.1% formic acid). They lack the hydrophobicity needed to partition into the non-polar C18 stationary phase[2].
The Fix: Implement an ion-pairing (IP) reagent like2[2]. HFBA contains a hydrophilic carboxylate head that pairs with the protonated diamine, and a hydrophobic fluorinated tail that interacts with the C18 phase. This dynamically forms a neutral, hydrophobic complex, drastically increasing retention time and resolving the void volume issue[3].
Q: Which ion-pairing reagent is best for LC-MS/MS sensitivity?
A: While Trifluoroacetic acid (TFA) is a common IP reagent, its strong ion-pairing nature in the gas phase causes severe MS signal suppression. As shown in comparative studies, HFBA provides the optimal balance of chromatographic peak resolution (≥ 4) and enhanced MS signal intensity for aliphatic diamines[2].
Table 1: Effect of Ion-Pairing Reagents on Reversed-Phase LC-MS/MS of Aliphatic Diamines
| Ion-Pairing Reagent | Concentration | Chromatographic Resolution | MS Signal Intensity | Mechanism of Action / LogP Effect |
| Formic Acid (FA) | 0.1% (v/v) | < 1.0 (Elutes in void) | Moderate | No ion-pairing; diamine remains highly polar. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | ~ 1.9 | Low (Ion Suppression) | Weak hydrophobic tail; suppresses ESI droplet evaporation. |
| Pentafluoropropionic Acid (PFPA) | 0.1% (v/v) | ≥ 4.0 | Medium | Moderate hydrophobic tail; acceptable retention. |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | ≥ 4.0 | High (Optimal) | Long fluorinated tail maximizes pseudo-hydrophobicity and retention. |
(Data synthesized from comparative UPLC-ESI-MS/MS evaluations of aliphatic diamines[2])
Protocol 2: Self-Validating RP-LC-MS/MS Workflow using HFBA
-
Mobile Phase Formulation: Prepare Mobile Phase A (Water + 0.1% HFBA) and Mobile Phase B (Acetonitrile + 0.1% HFBA)[2].
-
System Equilibration (Self-Validation): Flush the C18 column with 50% B for 30 minutes. Validation step: Monitor the MS background at the specific m/z of the target diamine. A stable baseline indicates the dynamic ion-pairing equilibrium is fully established on the stationary phase.
-
Internal Standard Addition: Spike samples with a stable isotope-labeled internal standard (e.g., 13C-putrescine or a deuterated diamine analogue) to validate extraction recovery and correct for matrix-induced ion suppression[4].
-
Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes. The highly hydrophobic HFBA-diamine complex will elute according to its modified LogP[2].
Module 3: Advanced Techniques (HILIC & ERLIC)
Q: HFBA is contaminating my LC-MS system. Are there ion-pairing-free alternatives for diamines?
A: Yes. HFBA strongly coats LC tubing and columns, causing persistent memory effects. If you share an MS system, HFBA is often prohibited.
The Fix: Switch to 5 or standard HILIC[5]. HILIC uses a polar stationary phase with a highly organic mobile phase (e.g., >70% Acetonitrile), where water acts as the strong eluent. ERLIC utilizes an ion-exchange column under HILIC conditions. For polyamines carrying positive charges, ERLIC balances electrostatic repulsion and hydrophilicity, enabling excellent peak shape and retention without the use of odorous, contaminating IP agents[5].
References
-
UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine Source: National Institutes of Health (NIH) 2
-
Analysis of underivatized polyamines by reversed phase chromatography with tandem mass spectrometry Source: ResearchGate3
-
Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines Source: National Institutes of Health (NIH) 5
-
Electrophilically activated nitroalkanes in reaction with aliphatic diamines en route to imidazolines Source: National Institutes of Health (NIH) 1
-
Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry Source: ResearchGate 4
Sources
- 1. Electrophilically activated nitroalkanes in reaction with aliphatic diamines en route to imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Handling Guide for Hygroscopic Diamine Dihydrochloride Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when working with diamine dihydrochloride salts (e.g., ethylenediamine dihydrochloride, 1,5-diaminopentane dihydrochloride).
These highly water-soluble API intermediates are notorious for their aggressive moisture uptake. This guide provides field-proven, self-validating protocols to ensure scientific integrity, precise stoichiometry, and reproducible synthetic workflows.
Diagnostic FAQ: Understanding the "Why" and "What"
Q: Why do diamine dihydrochloride salts absorb atmospheric moisture so aggressively?
A: The hygroscopicity of these salts is fundamentally driven by their ionic crystal lattice. The protonated amine groups (
Q: How does this moisture uptake compromise my synthetic workflows? A: The presence of unaccounted water introduces three cascading failures in drug development and organic synthesis:
-
Stoichiometric Errors: Diamine dihydrochlorides have relatively low molecular weights (e.g., ethylenediamine dihydrochloride is 133.02 g/mol ). Absorbing just one equivalent of water (18 g/mol ) increases the mass by ~13.5%. Weighing a "wet" batch means you are introducing significantly less active diamine than calculated, crippling the yield of sensitive polymerizations or peptide couplings.
-
Reagent Quenching: In moisture-sensitive reactions, residual water will rapidly hydrolyze electrophilic coupling agents (e.g., EDC, HATU) or organometallic reagents.
-
Polymorphic Instability: Uncontrolled moisture can trigger solid-state transitions, altering the dissolution profile and bioavailability of the final pharmaceutical formulation [3].
Handling & Storage Protocols
To prevent moisture ingress, handling must be treated as a self-validating system where every exposure window is accounted for and verified.
Q: What is the most reliable methodology for accurately weighing these salts? A: Never weigh hygroscopic salts on an open benchtop. If a glovebox is unavailable, you must use the Self-Validating Weighing by Difference protocol.
Protocol 1: Self-Validating Weighing by Difference
-
Step 1: Thermal Preparation. Pre-dry all spatulas, glass vials, and reaction flasks in an oven at 120°C for 2 hours. Transfer them immediately to a vacuum desiccator containing active indicating silica gel to cool to room temperature.
-
Step 2: Tare and Transfer. Place the sealed stock container of the diamine dihydrochloride on an analytical balance and tare it to zero. Working rapidly in a low-humidity environment (<20% RH), open the container, transfer an approximate amount of the salt into your pre-dried reaction flask, and immediately reseal the stock container.
-
Step 3: Gravimetric Measurement. Place the sealed stock container back on the balance. The negative value displayed is the exact mass of the salt transferred, completely independent of any moisture the transferred sample might have absorbed during the 5-second exposure window.
-
Step 4: Validation (The Dummy Sample). To validate that the stock container itself did not absorb significant moisture while open, leave a parallel "dummy" vial of the salt open for the exact same duration. Perform a Karl Fischer titration on this dummy sample. If the moisture content exceeds 0.5%, the stock container must be re-dried.
Drying & Analytical Verification
Q: My batch has caked into a solid block. How do I dry it without causing thermal degradation? A: Heating a wet diamine salt too rapidly causes localized dissolution (melting in its own water of hydration), which can lead to hydrolysis or sublimation of the free amine. You must use a controlled vacuum drying methodology.
Protocol 2: Controlled Vacuum Drying of Caked Salts
-
Step 1: Mechanical Disruption. Inside an Argon-purged glovebox, transfer the caked salt to an agate mortar. Gently grind it into a fine powder. Causality: Maximizing the surface area is mathematically required to reduce the diffusion path length for trapped water molecules, exponentializing the drying rate.
-
Step 2: Thermal Desorption. Transfer the powder to a vacuum oven. Apply a high vacuum (< 10 mbar) before applying heat. Once the pressure stabilizes, ramp the temperature gradually to 50–60°C. Do not exceed 80°C, as the water acts as a plasticizer and lowers the melting point of the hydrated complex.
-
Step 3: Atmospheric Restoration. After 12–24 hours, turn off the heat and allow the oven to cool to room temperature under vacuum. Backfill the oven with ultra-dry Argon gas before opening the door to prevent immediate moisture re-adsorption.
Q: How do I analytically verify that the salt is completely dry? A: Relying on visual inspection is insufficient. You must quantify the residual moisture using analytical instrumentation.
Data Presentation: Moisture Determination Methods
| Analytical Method | Principle of Operation | Advantages | Limitations |
| Karl Fischer (KF) Titration | Coulometric/Volumetric reaction of | Highly specific to water; detects trace amounts (<0.1%). | Amine acidity requires buffered KF solvents (e.g., imidazole) to maintain pH 5-7 [4]. |
| Thermogravimetric Analysis (TGA) | Gravimetric mass loss measured as a function of temperature | Distinguishes loosely bound surface moisture from tightly bound crystal hydrates. | Cannot chemically differentiate water from other volatile organic solvents. |
| Integration of the water peak (e.g., at ~3.3 ppm in DMSO- | Non-destructive; simultaneously identifies organic impurities. | Lower sensitivity for trace moisture; water peak shifts based on concentration and pH. | |
| Loss on Drying (LOD) | Mass difference before and after prolonged oven heating | Simple, inexpensive, and requires no specialized reagents. | Prone to false positives if the diamine salt sublimes or thermally degrades. |
Mandatory Visualization: Troubleshooting Workflow
The following logic tree dictates the operational flow for assessing, drying, and verifying diamine dihydrochloride batches before they are introduced into a synthetic pipeline.
Workflow for the assessment, drying, and verification of hygroscopic diamine salts.
References
-
National Center for Biotechnology Information. "Ethylenediamine Dihydrochloride." PubChem Compound Summary for CID 9521. Available at:[Link]
-
Arigo, A., et al. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." PharmaInfo, 2013. Available at:[Link]
-
Stahl, P. H., & Wermuth, C. G. "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review, 2010. Available at:[Link]
Technical Support Center: Troubleshooting Pentane-1,4-Diamine Dihydrochloride Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, unexpected side products, and poor reproducibility when working with Pentane-1,4-diamine dihydrochloride [1].
While diamine building blocks are foundational in drug development and materials science, their dihydrochloride salts introduce significant synthetic hurdles. The three primary culprits for reaction failure are incomplete freebasing , entropy-driven intramolecular cyclization [2], and regioselectivity issues stemming from steric disparity.
This guide moves beyond basic troubleshooting. We will explore the chemical causality behind these failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My amidation/alkylation yield is extremely low, and starting material is recovered. I used 2.0 equivalents of DIPEA. What went wrong?
Causality: The dihydrochloride salt of pentane-1,4-diamine contains two tightly bound protons. While 2.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) theoretically neutralize the salt, the reaction is often incomplete due to equilibrium dynamics in organic solvents (e.g., DCM or DMF) where the salt is poorly soluble[3]. If the amine remains protonated, it possesses zero nucleophilicity, stalling any downstream electrophilic attack. Solution: You must force the equilibrium. Use at least 2.5 to 3.0 equivalents of base. Alternatively, perform a biphasic freebasing step (aqueous NaOH / organic solvent) prior to the reaction. Self-Validation: Always verify the dissolution of the salt; a transition from a cloudy suspension to a clear solution is your primary visual indicator of successful freebasing.
Q2: LC-MS analysis shows a major byproduct with a mass corresponding to[M - 17]. What is this?
Causality: You are observing intramolecular cyclization. 1,4-diamines are perfectly spaced to form highly stable 5-membered pyrrolidine rings[2][4]. Under elevated temperatures, or when one amine is activated (e.g., via an intermediate imine during reductive amination), the free amine will attack the activated carbon. This condensation releases ammonia (loss of 17 Da) and forms a 2-methylpyrrolidine derivative. Solution: Thermodynamics favor this cyclization at higher temperatures. Keep your reaction temperatures strictly below 40°C. If performing reductive amination, use mild reducing agents (like NaBH(OAc)₃) at 0°C to room temperature, and avoid prolonged heating during solvent evaporation.
Q3: I need to functionalize the C4 amine, but the C1 amine keeps reacting first. How do I control regioselectivity?
Causality: Pentane-1,4-diamine is asymmetric[1]. The C1 amine is situated on a primary carbon (-CH₂-NH₂), making it highly accessible. The C4 amine is also a primary amine, but it is situated on a secondary carbon (-CH(CH₃)-NH₂), creating significant steric hindrance from the adjacent methyl group. Kinetically, electrophiles will attack the C1 amine orders of magnitude faster than the C4 amine. Solution: Exploit this kinetic difference using orthogonal protection. Protect the C1 amine first using a bulky protecting group (e.g., Boc₂O) at cryogenic temperatures (-78°C). Once the C1 amine is masked, you can safely force the functionalization of the C4 amine using elevated temperatures or stronger electrophiles, followed by global deprotection.
Q4: My acid chloride degrades immediately upon addition to the diamine salt suspension. Why?
Causality: Dihydrochloride salts are notoriously hygroscopic. If stored improperly, the crystal lattice absorbs atmospheric moisture. When you add a moisture-sensitive electrophile like an acid chloride or isocyanate, the contaminating water outcompetes the hindered amine, rapidly hydrolyzing your reagent into an unreactive carboxylic acid. Solution: Desiccate the dihydrochloride salt under high vacuum in the presence of P₂O₅ for 24 hours before use. Incorporate activated 4Å molecular sieves into your reaction mixture.
Part 2: Quantitative Data & Reagent Selection
Table 1: Physicochemical Properties & Reactivity Profile
| Property | C1 Amine (-CH₂-NH₂) | C4 Amine (-CH(CH₃)-NH₂) | Impact on Synthesis |
| Steric Environment | Unhindered (Primary Carbon) | Hindered (Secondary Carbon) | C1 reacts >10x faster with bulky electrophiles. |
| Nucleophilicity | High | Moderate | C4 requires higher temperatures or stronger activation. |
| Cyclization Risk | High (Attacks C4) | High (Attacks C1) | Both pathways lead to 2-methylpyrrolidine derivatives. |
Table 2: Base Selection for Freebasing
| Base | Equivalents Needed | Solvent Compatibility | Outcome / Recommendation |
| NaOH (Aqueous) | 2.5 - 3.0 eq | Biphasic (H₂O / DCM) | Excellent. Complete deprotonation. Best for stable freebases. |
| DIPEA / TEA | 3.0 - 4.0 eq | DCM, DMF, THF | Good. Requires prolonged stirring. Amine hydrochloride salts precipitate as a byproduct. |
| K₂CO₃ (Solid) | 3.0 eq | DMF, MeCN | Poor to Moderate. Heterogeneous reaction is very slow. Risk of incomplete freebasing. |
Part 3: Experimental Protocols
Protocol A: Quantitative In Situ Freebasing and Amidation
Use this protocol when the freebase is too volatile or water-soluble to isolate via aqueous extraction.
-
Preparation: Weigh 1.0 mmol of Pentane-1,4-diamine dihydrochloride into an oven-dried round-bottom flask. Add 4Å molecular sieves.
-
Suspension: Add 10 mL of anhydrous DCM. The salt will remain suspended.
-
Freebasing: Add 3.0 mmol (3.0 eq) of DIPEA dropwise at room temperature. Stir vigorously for 30 minutes.
-
Self-Validation Check: The suspension should transition to a nearly clear solution as the dihydrochloride is neutralized and the highly soluble DIPEA·HCl salt forms.
-
-
Cooling: Cool the reaction to 0°C using an ice bath to suppress cyclization thermodynamics.
-
Electrophile Addition: Dissolve 0.95 mmol of your acid chloride in 2 mL of DCM and add dropwise over 15 minutes. (Using a slight deficit of electrophile prevents double-acylation).
-
Monitoring: Stir for 2 hours at 0°C. Monitor via TLC (Ninhydrin stain).
Protocol B: Regioselective Mono-Boc Protection of the C1 Amine
Use this protocol to exploit the steric difference between the C1 and C4 amines.
-
Freebasing: Generate the freebase of Pentane-1,4-diamine (1.0 mmol) in anhydrous DCM (15 mL) using Protocol A.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Causality: Cryogenic temperatures maximize the kinetic differentiation between the unhindered C1 and hindered C4 amines.
-
Boc Addition: Dissolve 1.0 mmol of Boc-anhydride (Boc₂O) in 5 mL of DCM. Add this solution via syringe pump at a rate of 1 mL/hour.
-
Equilibration: Allow the reaction to stir at -78°C for 4 hours, then slowly warm to 0°C.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer will contain predominantly the C1-Boc protected diamine.
Part 4: Visualizations
Caption: Reaction pathways of Pentane-1,4-diamine highlighting desired functionalization vs. cyclization.
Caption: Step-by-step workflow for the regioselective C1-protection of Pentane-1,4-diamine.
References
-
1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL:[Link]
-
Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis | Chemical Reviews Source: American Chemical Society (acs.org) URL:[Link]
-
What's the proper way to convert a freebase to hydrochloride? : r/chemistry Source: Reddit (reddit.com) URL:[Link]
-
Organic Chemistry III - LibreTexts Source: LibreTexts (libretexts.org) URL:[Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Pentane-1,4-diamine Dihydrochloride
Welcome to the Technical Support Center. Pentane-1,4-diamine (also known as 1,4-pentanediamine) is a critical aliphatic diamine building block, frequently utilized in the synthesis of antimalarial APIs (such as chloroquine derivatives) and complex ligands[1]. However, handling its bench-stable dihydrochloride salt introduces significant catalytic challenges, including transition metal poisoning, regioselectivity issues, and unwanted cyclizations.
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols for researchers optimizing these workflows.
Architectural Overview: Catalyst Selection Workflow
Catalyst selection workflow for Pentane-1,4-diamine dihydrochloride reactions.
Troubleshooting Database (FAQs)
Q1: Why does my Palladium (Pd) catalyst deactivate rapidly when using pentane-1,4-diamine dihydrochloride in C-N cross-couplings?
Causality: The dihydrochloride salt introduces two equivalents of chloride ions per molecule. Halide ions (
Q2: How can I achieve regioselective N-arylation at the C1 (primary carbon) vs. C4 (secondary carbon) amine?
Causality: Pentane-1,4-diamine possesses two primary amine groups, but they exist in different steric environments. The C1 amine is unhindered (attached to a
Table 1: Quantitative Comparison of Ligand Effects on Regioselectivity
| Catalyst System | Ligand | Base | C1-Arylation Yield (%) | C4-Arylation Yield (%) | Bis-Arylation (%) |
|---|
|
Q3: During reductive amination with pentane-1,4-diamine, I observe significant intramolecular cyclization. How do I prevent this?
Causality: Aliphatic diamines are highly prone to intramolecular cyclization during reductive amination. The intermediate imine formed at one amine terminus can be nucleophilically attacked by the pendant amine group, forming stable 5- or 6-membered heterocyclic rings (e.g., methylpyrrolidine derivatives).
Solution: The rate of intermolecular hydrogenation must vastly exceed the rate of intramolecular cyclization. Utilize highly active heterogeneous catalysts such as
Experimental Methodologies
Protocol A: Self-Validating Buchwald-Hartwig Amination (In Situ Free-Basing)
This protocol ensures complete neutralization of the dihydrochloride salt before introducing the sensitive Pd-catalyst.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add Pentane-1,4-diamine dihydrochloride (1.0 equiv, 1.0 mmol) and anhydrous toluene (10 mL) under an argon atmosphere.
-
Free-Basing: Add NaOtBu (3.2 equiv, 3.2 mmol). Note: 2.0 equiv are strictly consumed by the HCl salts; the remaining 1.2 equiv drive the catalytic cycle.
-
Validation Checkpoint 1: Stir vigorously at 25°C for 45 minutes. The suspension will change in texture as dense NaCl precipitates and the free diamine solubilizes. If the solution remains uniformly milky without dense settling, free-basing is incomplete; add 0.2 equiv more base.
-
Catalyst Addition: Add the aryl halide (0.9 equiv),
(5 mol %), and XPhos (10 mol %). -
Reaction: Heat the mixture to 90°C for 12 hours.
-
Validation Checkpoint 2: A successful active catalytic cycle will turn the mixture a distinct deep red/burgundy color. A black precipitate (palladium black) indicates catalyst decomposition due to residual chloride poisoning[2].
-
Workup: Cool to room temperature, filter through a pad of Celite to remove NaCl and Pd residues, and concentrate under reduced pressure.
Protocol B: Photochemical Direct Coupling of the Hydrochloride Salt
For substrates where strong bases cause degradation, utilize this Ni-catalyzed photochemical approach[3].
Step-by-Step Methodology:
-
Preparation: In a photoreactor vial, combine the aryl halide (1.0 equiv), Pentane-1,4-diamine dihydrochloride (2.0 equiv),
(10 mol %), d-Mebpy ligand (10 mol %), and DBU (3.5 equiv) in a DMSO/THF (1:1) solvent mixture. -
Degassing: Sparge the mixture with Argon for 15 minutes to remove oxygen, which quenches the excited state.
-
Irradiation: Irradiate the vial with purple LED light (390–395 nm) at room temperature for 24 hours.
-
Validation Checkpoint: The bipyridine-
complex will exhibit a characteristic color shift upon irradiation. The absence of external photosensitizers simplifies the purification process[3].
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.[Link]
-
Photochemical Ni-Catalyzed Selective Mono-N-Arylation. The Journal of Organic Chemistry.[Link]
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry.[Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.[Link]
Sources
Validation & Comparative
In-Depth NMR Characterization of Pentane-1,4-diamine Dihydrochloride: A Comparative Guide
As drug development and materials science advance, the precise structural characterization of aliphatic polyamines remains a critical quality control checkpoint. Pentane-1,4-diamine dihydrochloride (CAS: 89789-67-3) is a vital intermediate in the synthesis of antimalarial agents (such as chloroquine and quinacrine) and a key building block in supramolecular chemistry.
As a Senior Application Scientist, I have designed this guide to objectively compare the
Structural Dynamics: Protonation and Symmetry
The interpretation of NMR spectra for aliphatic amines requires a fundamental understanding of how the localized chemical environment dictates magnetic resonance.
When comparing pentane-1,4-diamine dihydrochloride to its free base , the primary driver of spectral difference is the strong inductive electron withdrawal caused by the
When comparing it to pentane-1,5-diamine dihydrochloride [2], the differentiating factor is molecular symmetry. Pentane-1,5-diamine possesses a
Figure 1: Causality diagram illustrating how asymmetry and protonation dictate the NMR spectral profile.
Comparative NMR Data Analysis
To objectively evaluate these compounds, we must look at the empirical data. The tables below summarize the quantitative chemical shifts (
Table 1: H NMR Comparative Performance Data
| Position / Group | Pentane-1,4-diamine (Free Base) [3] | Pentane-1,4-diamine 2HCl (Target) | Pentane-1,5-diamine 2HCl (Isomer) |
| Solvent | |||
| C5 ( | 1.10 ppm (d) | 1.35 ppm (d) | N/A |
| C4 ( | 2.85 ppm (m) | 3.45 ppm (m) | 1.70 ppm (m) ( |
| C3 ( | 1.35 - 1.50 ppm (m) | 1.65 - 1.85 ppm (m) | 1.45 ppm (m) |
| C2 ( | 1.35 - 1.50 ppm (m) | 1.65 - 1.85 ppm (m) | 1.70 ppm (m) |
| C1 ( | 2.70 ppm (t) | 3.05 ppm (t) | 3.00 ppm (t) |
Mechanistic Causality: The transition from the free base to the dihydrochloride salt results in a ~0.35 to 0.60 ppm downfield shift for the
Table 2: C NMR Comparative Performance Data
| Position | Pentane-1,4-diamine (Free Base) | Pentane-1,4-diamine 2HCl (Target) | Pentane-1,5-diamine 2HCl (Isomer) |
| C5 | 23.5 ppm | 18.0 ppm | 39.5 ppm (Equivalent to C1) |
| C4 | 47.0 ppm | 48.5 ppm | 26.5 ppm (Equivalent to C2) |
| C3 | 37.0 ppm | 32.5 ppm | 23.0 ppm |
| C2 | 29.0 ppm | 24.0 ppm | 26.5 ppm (Equivalent to C4) |
| C1 | 42.5 ppm | 39.5 ppm | 39.5 ppm (Equivalent to C5) |
| Total Peaks | 5 Distinct Peaks | 5 Distinct Peaks | 3 Distinct Peaks |
Mechanistic Causality: The
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity data, the experimental protocol must account for the hygroscopic nature of amine hydrochloride salts. Moisture absorption can broaden peaks and shift the residual solvent signal, compromising the integration accuracy.
Step-by-Step Methodology
-
Sample Preparation (Anhydrous Handling):
-
Quickly weigh 15–20 mg of pentane-1,4-diamine dihydrochloride in a dry environment (preferably a glovebox or under a nitrogen stream) to minimize atmospheric moisture absorption.
-
-
Solvent Selection & Internal Standard:
-
Dissolve the sample in 0.6 mL of Deuterium Oxide (
, 99.9% D). -
Causality:
is chosen because the dihydrochloride salt is highly polar and insoluble in . -
Add 0.05% w/v of TSP (Trimethylsilylpropanoic acid) as an internal reference standard to lock the 0.00 ppm shift.
-
-
NMR Acquisition Parameters:
- H NMR: Acquire at 400 MHz or higher. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons for accurate integration.
- C NMR: Acquire at 100 MHz. Use 512 to 1024 scans with proton decoupling (WALTZ-16). Set a relaxation delay of 2.0 seconds.
-
Data Processing & Self-Validation:
-
Apply a line broadening of 0.3 Hz for
H and 1.0 Hz for C before Fourier Transformation (FT). -
Phase and baseline correct the spectrum manually.
-
Validation Check: Integrate the
H spectrum. The doublet at ~1.35 ppm ( ) must integrate to exactly 3.00. The multiplet at ~3.45 ppm ( ) must integrate to 1.00. If the mathematical sum of the backbone integrations does not equal 14, the system invalidates the sample purity, indicating either residual solvent or incomplete protonation.
-
Figure 2: Standardized workflow for the NMR characterization of diamine dihydrochloride salts.
Conclusion
Pentane-1,4-diamine dihydrochloride presents a unique NMR profile characterized by its distinct asymmetry and the strong deshielding effects of its protonated amine groups. By comparing it directly to its free base and symmetric isomer, researchers can utilize
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550880, 1,4-Pentanediamine. Retrieved from[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80282, Cadaverine dihydrochloride. Retrieved from[Link]
-
SpectraBase. 1,4-Pentanediamine. John Wiley & Sons, Inc. Retrieved from[Link]
Publish Comparison Guide: Mass Spectrometry Analysis of Pentane-1,4-diamine Dihydrochloride
Executive Summary & Analytical Context
Pentane-1,4-diamine dihydrochloride (also known as 1,4-diaminopentane dihydrochloride) is a highly polar aliphatic diamine. In pharmaceutical development, it serves as a critical side-chain building block for antimalarial drugs, most notably in the synthesis of chloroquine and primaquine analogs[1]. In clinical metabolomics, structurally similar polyamines act as biomarkers for cellular proliferation and oncology[2].
Analyzing this compound via Mass Spectrometry (MS) presents a significant analytical challenge. Its low molecular weight (102.18 g/mol for the free base), lack of a UV-absorbing chromophore, and extreme polarity (logP < 0) result in poor retention on standard reversed-phase (C18) columns and severe ion suppression in complex biological matrices[3].
This guide objectively compares the three leading mass spectrometry workflows for quantifying pentane-1,4-diamine, providing the mechanistic rationale and validated protocols required to achieve robust, reproducible data.
Comparative Analysis of MS Strategies
To accurately quantify pentane-1,4-diamine, analytical scientists must choose between pre-column derivatization and specialized chromatographic retention mechanisms.
Strategy A: Reversed-Phase LC-MS/MS with Isobutyl Chloroformate (IBCF) Derivatization
The Gold Standard for High-Sensitivity Bioanalysis By reacting the primary and secondary amines of pentane-1,4-diamine with isobutyl chloroformate (IBCF), the highly polar basic sites are converted into neutral, hydrophobic carbamates[4].
-
Causality & Mechanism: The addition of the isobutyl groups drastically increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on standard C18 columns. Furthermore, the carbamate derivative exhibits significantly higher ionization efficiency in positive Electrospray Ionization (ESI+) mode compared to the underivatized diamine[2].
-
Best For: Pharmacokinetic (PK) studies, trace-level impurity profiling, and serum/plasma analysis where matrix effects must be minimized.
Strategy B: Underivatized HILIC-MS/MS
The High-Throughput Alternative Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, or zwitterionic columns)[5].
-
Causality & Mechanism: By avoiding derivatization, sample preparation time is slashed. The high-organic mobile phases used in HILIC (typically >70% acetonitrile) enhance ESI droplet desolvation, partially offsetting the inherently poor ionization of the free diamine. However, the underivatized diamine is highly susceptible to ion suppression from co-eluting matrix salts.
-
Best For: High-throughput screening, pure Active Pharmaceutical Ingredient (API) quality control, and intracellular extract analysis where analyte concentrations are high.
Strategy C: GC-MS with N-Ethoxycarbonylation
The Legacy Volatile Approach Gas chromatography requires analytes to be volatile and thermally stable. Pentane-1,4-diamine can be derivatized using ethyl chloroformate (N-ethoxycarbonylation) to achieve this[6].
-
Causality & Mechanism: The derivatization neutralizes the amines, preventing them from interacting with the active silanol groups on the GC column, which would otherwise cause severe peak tailing. Electron Ionization (EI) provides highly reproducible fragmentation patterns for library matching.
-
Best For: Environmental monitoring, polymer extractables/leachables, and laboratories lacking LC-MS/MS infrastructure.
Quantitative Performance Comparison
The following table summarizes the performance metrics of the three analytical strategies based on validated metabolomic and pharmaceutical workflows.
| Parameter | Strategy A: RP-LC-MS/MS (IBCF Derivatized) | Strategy B: HILIC-MS/MS (Underivatized) | Strategy C: GC-MS (N-ethoxycarbonylation) |
| Target Matrix | Serum, plasma, complex biofluids | Intracellular extracts, pure API | Environmental, polymer extracts |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | ~5.0 - 10.0 ng/mL | ~2.0 - 5.0 ng/mL |
| Chromatographic Run Time | 10 - 15 min | 4 - 6 min | > 20 min |
| Matrix Effect (Suppression) | Low to Moderate | High (Requires exact matrix matching) | Low (EI ionization is robust) |
| Sample Prep Time | Moderate (~45 min) | Low (<15 min) | High (>60 min) |
| Multiplexing Capability | Excellent (Co-analyzes other polyamines) | Moderate (Isomer separation is difficult) | Good |
Analytical Workflow Selection
Caption: Decision matrix for selecting the optimal mass spectrometry workflow for Pentane-1,4-diamine.
Experimental Protocols & Mechanistic Workflows
To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of an isotopically labeled internal standard (e.g., 1,4-diaminobutane-d8 or a ¹³C-labeled analog) prior to any sample manipulation is mandatory to correct for derivatization efficiency and ESI matrix effects.
Protocol 1: RP-LC-MS/MS with Isobutyl Chloroformate (IBCF) Derivatization
This protocol leverages the nucleophilic substitution of the diamine onto the chloroformate to yield a highly hydrophobic dicarbamate[4].
Caption: Chemical derivatization pathway of Pentane-1,4-diamine with Isobutyl Chloroformate.
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition: Transfer 50 µL of the sample (e.g., serum or API extract) into a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of Internal Standard (IS) solution (100 ng/mL). Causality: Early IS addition corrects for volumetric losses during the subsequent liquid-liquid extraction.
-
Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate buffer (pH 9.0). Causality: Pentane-1,4-diamine dihydrochloride is a salt. The alkaline buffer deprotonates the ammonium ions, freeing the amine lone pairs required for the nucleophilic attack on the derivatizing agent.
-
Derivatization: Add 10 µL of pure Isobutyl Chloroformate (IBCF). Vortex vigorously for 5 minutes at room temperature.
-
Liquid-Liquid Extraction (LLE): Add 200 µL of diethyl ether. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Causality: The newly formed dicarbamate derivative is highly hydrophobic and partitions selectively into the ether layer, leaving polar matrix interferents (salts, underivatized amino acids) in the aqueous layer.
-
Reconstitution: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient from 20% to 95% Acetonitrile over 10 minutes. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized precursor ion [M+H]+.
Protocol 2: Underivatized HILIC-MS/MS
This protocol is designed for rapid throughput, relying on solvent-induced protein precipitation and specialized HILIC chromatography[5].
Step-by-Step Methodology:
-
Protein Precipitation: Aliquot 50 µL of sample. Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and the isotopically labeled IS. Causality: The 3:1 organic-to-aqueous ratio crashes out proteins. The 1% Formic Acid ensures the diamine remains fully protonated, preventing it from binding non-specifically to the plastic walls of the centrifuge tube.
-
Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial. Do not evaporate. Causality: HILIC columns require the injection solvent to be highly organic (matched to the initial mobile phase conditions) to prevent peak breakthrough at the solvent front.
-
LC-MS/MS Analysis: Inject 2 µL onto a Zwitterionic HILIC column. Use a mobile phase system of (A) 100 mM Ammonium Formate in Water (pH 3.0) and (B) Acetonitrile. Run a gradient starting at 90% B, decreasing to 50% B over 5 minutes. Causality: The high buffer concentration (100 mM) in the aqueous phase is critical to shield the secondary electrostatic interactions between the basic diamine and the silica support, ensuring sharp, symmetrical peaks.
Conclusion
For the mass spectrometry analysis of pentane-1,4-diamine dihydrochloride, the choice of analytical strategy dictates the quality of the data. While HILIC-MS/MS offers an accelerated workflow suitable for bulk API analysis and high-concentration intracellular studies, it is highly vulnerable to matrix suppression. For rigorous pharmacokinetic profiling, biomarker quantification, or trace impurity analysis during chloroquine synthesis, Pre-column Derivatization with IBCF coupled to RP-LC-MS/MS remains the authoritative standard, providing unparalleled sensitivity, chromatographic resolution, and assay robustness.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Pentane-1,4-diamine and 1,5-Pentanediamine (Cadaverine)
This guide presents a detailed comparative analysis of the chemical reactivity of pentane-1,4-diamine and its structural isomer, 1,5-pentanediamine, widely known as cadaverine. While these molecules share the same chemical formula (C₅H₁₄N₂) and molecular weight, the positional difference of their amino groups imparts distinct structural and electronic characteristics.[1][2] For researchers in chemical synthesis and drug development, understanding these nuances is paramount for reaction design, polymer synthesis, and predicting chemical behavior. This document provides an objective comparison, supported by established chemical principles and detailed experimental frameworks.
Fundamental Molecular and Electronic Properties
The core structural difference lies in symmetry. 1,5-pentanediamine (cadaverine) is a symmetrical molecule with its two primary amino groups located at the termini of a five-carbon chain.[1][3] In contrast, pentane-1,4-diamine is asymmetrical, with amino groups at positions 1 and 4. This asymmetry can influence intermolecular interactions and the electronic environment of each nitrogen atom.
A critical parameter for predicting amine reactivity is the acid dissociation constant of the conjugate acid (pKa). A higher pKa value corresponds to a more basic amine.[4]
Table 1: Comparison of Physicochemical Properties
| Property | Pentane-1,4-diamine | 1,5-Pentanediamine (Cadaverine) | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₄N₂ | [1][2] |
| Molar Mass | 102.18 g/mol | 102.18 g/mol | [1][2] |
| Symmetry | Asymmetrical | Symmetrical | N/A |
| Boiling Point | Not readily available | 179.1 °C | [3] |
| pKa₁ (Conjugate Acid) | ~9.9 (Estimated) | 10.25 | [3] |
| pKa₂ (Conjugate Acid) | ~8.9 (Estimated) | 9.13 | [3] |
The amino groups in 1,5-pentanediamine are more basic (higher pKa) than those in its 1,4-isomer. This is because the greater separation between the amino groups in cadaverine minimizes the electron-withdrawing inductive effect of one protonated amine on the basicity of the other. This difference in basicity is a primary driver of their differential reactivity.
Comparative Reactivity: Experimental Frameworks
The nucleophilicity of an amine, which is closely related to its basicity, dictates its reactivity towards electrophiles. We will explore this through two fundamental reaction types: acylation and Schiff base formation.
Acylation with Acyl Halides
Acylation of amines is a robust method for forming amide bonds. The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[5][6]
Experimental Protocol: Comparative Rate of Diacylation
This protocol provides a method to quantify the relative rates of diacylation, offering insight into the nucleophilicity of both amino groups in each molecule.
Objective: To compare the reaction rates of pentane-1,4-diamine and 1,5-pentanediamine with an excess of benzoyl chloride.
Materials:
-
Pentane-1,4-diamine
-
1,5-Pentanediamine (Cadaverine)
-
Benzoyl Chloride
-
Acetonitrile (Anhydrous)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare 0.05 M stock solutions of pentane-1,4-diamine and 1,5-pentanediamine in acetonitrile.
-
In separate temperature-controlled reaction vessels, place 10 mL of each diamine stock solution. Add 2.5 equivalents of TEA to each vessel to act as an acid scavenger.
-
Initiate the reactions by adding 2.2 equivalents of benzoyl chloride to each vessel simultaneously under vigorous stirring.
-
At defined time intervals (e.g., 2, 5, 10, 20, 40 minutes), extract a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of a methanol/water solution to hydrolyze any remaining benzoyl chloride.
-
Analyze the quenched samples by HPLC to monitor the disappearance of the starting diamine and the appearance of mono- and di-acylated products.
Anticipated Results & Rationale: 1,5-Pentanediamine is expected to exhibit a faster overall rate of diacylation. Its higher basicity translates to greater nucleophilicity, accelerating the initial attack on the acyl chloride. Furthermore, in the mono-acylated intermediate of pentane-1,4-diamine, the remaining amino group is sterically more hindered and electronically deactivated by the nearby amide group, which may slow the second acylation step relative to the more spatially isolated amine in the cadaverine intermediate.
Caption: Workflow for comparing the acylation rates of the two diamines.
Schiff Base Formation with Aldehydes
The condensation of primary amines with aldehydes or ketones forms imines, commonly known as Schiff bases.[7][8] This reaction is fundamental in coordination chemistry and the synthesis of various biologically active compounds.[9][10]
Experimental Protocol: Monitoring Imine Formation via UV-Vis Spectroscopy
This protocol uses the formation of a conjugated Schiff base, which absorbs in the UV-Vis spectrum, to compare reaction rates.
Objective: To compare the initial rates of di-imine formation from the reaction of each diamine with 4-nitrobenzaldehyde.
Materials:
-
Pentane-1,4-diamine
-
1,5-Pentanediamine (Cadaverine)
-
4-Nitrobenzaldehyde
-
Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.01 M stock solutions of each diamine in ethanol.
-
Prepare a 0.02 M stock solution of 4-nitrobenzaldehyde in ethanol.
-
In a quartz cuvette, mix 1.5 mL of the 4-nitrobenzaldehyde solution with 1.5 mL of ethanol (this will serve as the blank).
-
To a separate sample cuvette, add 1.5 mL of the 4-nitrobenzaldehyde solution.
-
Initiate the reaction by adding 1.5 mL of the 0.01 M diamine solution to the sample cuvette, mix quickly by inversion, and immediately place it in the spectrophotometer.
-
Monitor the increase in absorbance at the λmax of the conjugated imine product (typically >350 nm) over time.
-
Repeat the process for the other diamine. The initial reaction rate can be determined from the initial slope of the absorbance vs. time plot.
Anticipated Results & Rationale: The formation of the hemiaminal intermediate is a key step in Schiff base synthesis.[7] The more basic 1,5-pentanediamine is expected to be a more potent nucleophile, leading to a faster rate of initial attack on the aldehyde's carbonyl carbon. This should result in a faster observed rate of imine formation compared to pentane-1,4-diamine.
Caption: The reaction pathway for the formation of an imine (Schiff base).
Implications for Polymer Science
In materials science, diamines are essential monomers for the synthesis of polyamides (e.g., Nylons) via condensation polymerization with dicarboxylic acids.[11] The choice between pentane-1,4-diamine and 1,5-pentanediamine has profound consequences for the final polymer's properties.
-
1,5-Pentanediamine (Symmetrical): The structural regularity of cadaverine allows for the formation of polymer chains that can pack together in a highly ordered, crystalline fashion. This efficient packing typically results in polymers with higher tensile strength, melting points, and chemical resistance.
-
Pentane-1,4-diamine (Asymmetrical): The use of this monomer introduces a lack of symmetry into the polymer backbone. This irregularity disrupts chain packing, leading to a more amorphous polymer. Amorphous polymers are generally characterized by lower melting points, increased solubility in organic solvents, and greater flexibility.
Conclusion
The positional isomerism between pentane-1,4-diamine and 1,5-pentanediamine (cadaverine) leads to significant, predictable differences in their chemical reactivity. Cadaverine's higher basicity and symmetry make it a more reactive nucleophile in common reactions such as acylation and Schiff base formation. These fundamental differences are not merely academic; they directly influence the kinetics of synthetic reactions and determine the macroscopic properties of resulting materials, such as polyamides. For the practicing scientist, a thorough understanding of these structure-activity relationships is indispensable for the rational design and successful execution of chemical synthesis.
References
-
PubChem. (n.d.). Cadaverine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Zhang, J., & Wu, C. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1332–1335. [Link]
-
NP-MRD. (2021, August 19). Showing NP-Card for Cadaverine (NP0000244). [Link]
-
Zhang, J., & Wu, C. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC. [Link]
-
Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Cadaverine. Retrieved March 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,5-Pentanediamine (CAS 462-94-2). [Link]
-
RASAYAN Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]
-
ChemBK. (n.d.). Cadaverine. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyamides from diacid (II) and various aromatic diamines. [Link]
-
PubChem. (n.d.). 1,4-Pentanediamine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Cadaverine (FDB001493). [Link]
-
IntechOpen. (2024, June 3). Schiff Bases: Contemporary Synthesis, Properties, and Applications. [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved March 7, 2026, from [Link]
-
Hindawi. (n.d.). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2020, August 10). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. [Link]
-
Universitas Sumatera Utara. (2024, May 23). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. [Link]
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Engineering Phase-Change Adsorbents: A Comparative Guide to Diamine-Functionalized Metal-Organic Frameworks
Executive Summary
Traditional aqueous amine solutions for carbon capture are plagued by severe parasitic energy penalties. In industrial settings, heating water to regenerate liquid amines can consume up to 30% of a power plant's generated electricity. As researchers and drug development professionals pivot toward more sustainable separation technologies, phase-change solid sorbents have emerged as a superior alternative.
Diamine-functionalized metal-organic frameworks (MOFs)—specifically the
The Mechanistic Paradigm: Cooperative Insertion
The defining feature of diamine-appended MOFs is their non-Langmuir, cooperative chemisorption mechanism. The causality behind their step-shaped isotherms lies in the thermodynamics of the 1D pore environment.
At a specific threshold partial pressure, an uncoordinated amine acts as a strong base, deprotonating a neighboring metal-bound amine. This facilitates a nucleophilic attack on the CO₂ molecule, forming an ammonium carbamate ion pair. This initial insertion alters the local electronic and steric environment, triggering a rapid thermodynamic "zippering" effect down the pore channel.
Logical flow of the cooperative CO2 insertion mechanism in diamine-appended MOFs.
Comparative Performance: Tuning Thermodynamics via Sterics
Not all diamines behave equally. The choice of diamine and metal node dictates the step pressure, regeneration energy, and the fundamental chemisorption mechanism.
-
mmen-Mg₂(dobpdc) : Functionalized with N,N′-dimethylethylenediamine (a 1°, 2° amine), this MOF forms standard ammonium carbamate chains. It features an ultra-low step pressure (~1 mbar at 25°C) and a high capacity of 1.5 mmol/g even at 400 ppm, making it an exceptional candidate for Direct Air Capture (DAC)[2].
-
dmpn-Mg₂(dobpdc) : Functionalized with the bulky 2,2-dimethyl-1,3-diaminopropane (a 1°, 1° amine). The steric repulsion of the methyl groups destabilizes continuous carbamate chains. Instead, it undergoes a mixed mechanism, forming a 1:1 ratio of ammonium carbamate and carbamic acid[3]. This shifts the step pressure to ~150 mbar—perfect for coal flue gas—and allows for regeneration at just 60°C[4].
-
dmpn-Zn₂(dobpdc) : Changing the metal node from Mg to Zn alters the metal-amine bond strength, resulting in the exclusive formation of carbamic acid pairs rather than chains[3].
Table 1: Quantitative Performance Comparison
| Adsorbent Material | Diamine Type | Primary Chemisorption Mechanism | Step Pressure (25°C) | Working Capacity | Target Application |
| mmen-Mg₂(dobpdc) | 1°, 2° (Linear) | Ammonium Carbamate Chains | ~1 mbar | ~2.4 mmol/g | Direct Air Capture (DAC) |
| dmpn-Mg₂(dobpdc) | 1°, 1° (Bulky) | Mixed (Carbamate + Carbamic Acid) | ~150 mbar | 2.42 mmol/g | Coal Flue Gas Capture |
| dmpn-Zn₂(dobpdc) | 1°, 1° (Bulky) | Carbamic Acid Pairs | >1 bar | N/A | Mechanistic Modeling |
Self-Validating Experimental Protocols
To ensure high-fidelity data, the synthesis and functionalization of these MOFs must be treated as a self-validating system. A common failure point in MOF functionalization is incomplete diamine grafting due to solvent competition.
Step 1: Solvothermal Synthesis & Activation
-
Synthesize Mg₂(dobpdc) via a solvothermal reaction of Mg(NO₃)₂·6H₂O and H₄dobpdc in a DMF/ethanol/water mixture.
-
Causality Check (Solvent Exchange): The as-synthesized pores are filled with strongly coordinating solvents. You must perform a rigorous solvent exchange—first to methanol, then to toluene. Toluene is a non-coordinating, non-polar solvent. Using it ensures that when diamines are introduced, there are no residual polar solvent molecules competing for the open Mg²⁺ sites[5].
Step 2: Post-Synthetic Diamine Grafting
-
Suspend the activated Mg₂(dobpdc) powder in a 20% (v/v) solution of the target diamine (e.g., mmen or dmpn) in toluene.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the powder and wash extensively with hexane to remove any physisorbed (unbound) amines. Dry under vacuum.
Step 3: Self-Validation via ¹H NMR Digestion
Before running time-consuming gas adsorption isotherms, you must validate the material's integrity.
-
Digest a 5 mg aliquot of the functionalized MOF in dilute DCl/D₂O.
-
Validation Logic: Analyze the ¹H NMR spectrum by integrating the aromatic protons of the dobpdc⁴⁻ ligand against the aliphatic protons of the diamine. A successful synthesis must yield a diamine-to-metal-site ratio of ≥0.95[2]. If the ratio is lower, the batch is compromised and will not exhibit the sharp, cooperative step isotherm required for efficient separation.
Step-by-step experimental workflow for synthesizing and validating diamine-appended MOFs.
Field-Proven Insights: Stability Under Complex Conditions
In real-world applications, flue gas contains moisture and trace acid gases like SO₂. Historically, amine-based sorbents degrade rapidly in the presence of SO₂. However, our comparative data reveals a structural workaround.
MOFs functionalized with primary, primary (1°,1°) diamines, such as dmpn-Mg₂(dobpdc), exhibit remarkable stability against humid SO₂. In contrast, frameworks utilizing 1°,2° or 1°,3° diamines degrade rapidly because SO₂ reacts with the metal-bound amine to form a highly stable metal-bound bisulfite species[5]. By strategically selecting bulky 1°,1° diamines, researchers can preserve the structural integrity of the adsorbent over thousands of industrial cycles, drastically lowering the long-term operational costs of the capture facility.
References
-
New material captures carbon at half the energy cost , Carbon Capture Journal.
-
Overcoming Metastable CO2 Adsorption in a Bulky Diamine-Appended Metal–Organic Framework , PMC (NIH). 1
-
Elucidating CO2 Chemisorption in Diamine-Appended Metal–Organic Frameworks , Journal of the American Chemical Society (JACS). 3
-
Suitability of a diamine functionalized metal–organic framework for direct air capture , RSC Publishing. 2
-
Evaluation of the Stability of Diamine-Appended Mg2(dobpdc) Frameworks to Sulfur Dioxide , ACS Publications. 5
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating CO2 Chemisorption in Diamine-Appended Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of Pentane-1,4-diamine Derivatives: A Technical Guide
As a privileged scaffold in medicinal chemistry, the pentane-1,4-diamine (also known as 1,4-pentanediamine) moiety is a cornerstone in the design of antiparasitic and immunomodulatory agents. Most famously recognized as the critical side-chain in the 4-aminoquinoline antimalarial Chloroquine (
This guide provides an objective, data-driven comparison of pentane-1,4-diamine derivatives, analyzing their biological activities, structure-activity relationships (SAR), and the experimental workflows required to validate their efficacy.
Mechanistic Grounding: The Causality of the Pharmacophore
The biological activity of pentane-1,4-diamine derivatives is primarily driven by lysosomotropism and target-specific spatial geometry .
The diamine chain features two basic nitrogen atoms with distinct pKa values (typically ~8.5 and ~10.8). In the physiological pH of the bloodstream (pH 7.4), the molecule remains partially unprotonated, allowing it to freely diffuse across lipid bilayers. However, upon entering the highly acidic food vacuole of the Plasmodium parasite (pH ~4.7), both nitrogen atoms become heavily protonated. This creates an ion-trapping effect , concentrating the drug up to 1,000-fold within the vacuole.
Once trapped, the specific 1,4-carbon spacing of the pentane chain allows the molecule to perfectly span the propionate groups of ferriprotoporphyrin IX (free toxic heme). By forming a
Diagram 1: Mechanism of Action: Lysosomotropism and Hematin Crystallization Inhibition.
Comparative Biological Activity & Efficacy Data
To evaluate the performance of the pentane-1,4-diamine side chain, we compare three distinct classes of derivatives:
-
Classic 4-Aminoquinolines: Chloroquine (CQ).
-
Novel 8-Quinolinamines: Compound 46 (a highly potent primaquine analog) [3].
-
Indoloquinolines (Neocryptolepines): Compound 11c, which incorporates the
-diethylpentane-1,4-diamine chain to overcome CQ resistance [4].
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound Class | Specific Derivative | Side-Chain Position | IC50 (CQS Strain) | IC50 (CQR Strain) | Cytotoxicity (MRC5) | Selectivity Index (SI) |
| 4-Aminoquinoline | Chloroquine (CQ) | 12 nM (3D7) | > 150 nM (W2) | > 32 | ~2,600 (CQS) | |
| 8-Quinolinamine | Compound 46 | 20 ng/mL (D6) | 22 ng/mL (W2) | > 10 | > 500 | |
| Indoloquinoline | Neocryptolepine 11c | ~10 nM | ~10 nM | > 32 | ~1,800 | |
| Furanyl-Quinoline | CDRI 80/53 | Equi-effective to PQ | Equi-effective to PQ | Low Oxidative Stress | High (preserves SOD) |
Key Analytical Insights:
-
Overcoming Resistance: While Chloroquine loses efficacy against Chloroquine-Resistant (CQR) strains due to mutations in the PfCRT efflux pump, moving the pentane-1,4-diamine chain to an indoloquinoline core (Compound 11c) restores nanomolar efficacy (~10 nM) against resistant strains [4].
-
Toxicity Mitigation: Traditional 8-aminoquinolines (like Primaquine) induce severe oxidative stress. However, modifying the core while retaining the 1,4-pentanediamine chain (as seen in CDRI 80/53) maintains antimalarial activity without significantly inhibiting host hepatic superoxide dismutase (SOD) or catalase, proving that the diamine chain itself is not the driver of oxidative toxicity [5].
Experimental Protocols: Self-Validating Systems
To objectively compare these derivatives, a self-validating experimental system must be established. This requires a two-pronged approach: Target Validation (proving the drug binds to heme) and Cellular Efficacy (proving the drug kills the parasite).
Protocol A: Cell-Free -Hematin Inhibition Assay (Target Validation)
Causality: This assay isolates the chemical interaction between the pentane-1,4-diamine derivative and free heme, eliminating biological variables (like efflux pumps). If a compound fails here but succeeds in cells, its mechanism of action is non-heme related.
-
Hemin Preparation: Dissolve 50 mg of hemin in 10 mL of 0.1 M NaOH. Reasoning: NaOH disrupts hemin dimers, providing a uniform monomeric substrate.
-
Reaction Initiation: In a 96-well plate, combine 50
L of the hemin solution with 50 L of the pentane-1,4-diamine derivative (varying concentrations). Add 100 L of 0.5 M sodium acetate buffer (pH 5.0). Reasoning: The pH 5.0 buffer mimics the acidic food vacuole, triggering the spontaneous crystallization of hemin into -hematin. -
Incubation: Incubate the plate at 37°C for 18 hours.
-
Pyridine Complexation: Add 50
L of a 5% (v/v) pyridine solution in 20% HEPES buffer (pH 7.4). Reasoning: Pyridine forms a highly colored complex with unreacted, free hemin but cannot disrupt crystallized -hematin. A strong colorimetric signal at 405 nm indicates successful inhibition of crystallization by the drug. -
Quantification: Read absorbance at 405 nm to calculate the IC50 of
-hematin inhibition.
Protocol B: Plasmodium Lactate Dehydrogenase (pLDH) Assay (Cellular Efficacy)
Causality: Traditional microscopy is subjective. The pLDH assay provides an objective, high-throughput colorimetric readout. Parasite LDH is structurally distinct from human host LDH and can use 3-acetylpyridine adenine dinucleotide (APAD) as a coenzyme, whereas host LDH cannot.
-
Synchronization: Treat P. falciparum cultures with 5% D-sorbitol. Reasoning: Lyses mature trophozoites and schizonts, synchronizing the culture to the ring stage to ensure uniform drug exposure.
-
Drug Exposure: Plate synchronized parasites (2% hematocrit, 1% parasitemia) in 96-well plates. Add serial dilutions of the pentane-1,4-diamine derivatives. Incubate for 72 hours under a 5%
, 5% , 90% atmosphere. -
Lysis and Detection: Freeze the plates at -80°C and thaw to lyse red blood cells. Add Malstat reagent (containing APAD) and NBT/PES (Nitroblue tetrazolium / Phenazine ethosulfate).
-
Readout: Active pLDH reduces APAD, which in turn reduces NBT to a blue formazan product. Measure absorbance at 650 nm. Reduced absorbance correlates directly with parasite death.
Diagram 2: High-Throughput Experimental Workflow for Derivative Validation.
Structure-Activity Relationship (SAR) Conclusions
Based on the comparative data and experimental validations, several definitive SAR rules emerge for pentane-1,4-diamine derivatives:
-
Terminal Amine Substitution: Derivatives with a terminal diethylamine group (e.g., Chloroquine, Neocryptolepine 11c) exhibit optimal lipophilicity and basicity. Replacing the diethyl group with bulkier aromatic rings drastically reduces antiplasmodial activity due to steric hindrance preventing tight
stacking with heme. -
Chain Length: The 4-carbon spacing between the two nitrogen atoms (1,4-diamine) is non-negotiable for heme binding. Shortening the chain to a 1,2-diamine or 1,3-diamine drastically alters the spatial geometry, reducing the molecule's ability to cap the propionate dimer of ferriprotoporphyrin IX.
-
Core Scaffold Flexibility: The pentane-1,4-diamine chain is highly adaptable. While the 4-aminoquinoline core is susceptible to efflux pump resistance, grafting this exact side chain onto 8-quinolinamines or indoloquinolines bypasses the PfCRT resistance mechanism while maintaining the primary mode of action (heme crystallization inhibition) [3][4].
References
-
3. 4. 5.
Thermal stability comparison of polyamides derived from different diamines
Engineering Thermal Resilience: A Comparative Guide to Polyamides Derived from Diverse Diamines
Polyamides (PAs) represent a cornerstone class of high-performance polymers. For researchers and drug development professionals, PAs are critical in applications ranging from sterilizable medical devices and robust drug delivery matrices to high-temperature filtration membranes. The thermal stability of a polyamide—defined by its glass transition temperature (
This guide explores the mechanistic causality behind diamine selection and provides validated experimental frameworks for synthesizing and characterizing these advanced materials.
Mechanistic Causality: Structure-Property Relationships
The Aliphatic Baseline: Flexibility vs. Stability
Polyamides synthesized from aliphatic diamines (e.g., hexamethylenediamine) possess highly flexible hydrocarbon backbones. While this flexibility imparts excellent processability and ductility, it inherently limits thermal stability. The primary thermal resistance in aliphatic PAs stems from intermolecular hydrogen bonding between amide linkages. However, as temperature increases, the flexible methylene segments undergo rapid chain mobilization, leading to relatively low
The Aromatic Paradigm: Rigidity and Resonance
Substituting aliphatic diamines with aromatic diamines (e.g., 4,4'-oxydianiline (ODA) or p-phenylenediamine) fundamentally alters the polymer's thermal profile. Aromatic rings introduce severe conformational rigidity into the polymer backbone, restricting chain rotation. Furthermore, the
The Bulky/Fluorinated Innovation: Breaking the Solubility-Stability Trade-off
A historical challenge with wholly aromatic polyamides (aramids) is their extreme intractability; the same forces that provide thermal stability make them insoluble in common organic solvents, hindering fabrication into films or matrices. Recent advances utilize unsymmetrical diamines or those containing bulky pendant groups, such as trifluoromethyl (
Comparative Thermal Data Analysis
The following table synthesizes the thermal performance of polyamides derived from various diamine classes, providing a quantitative baseline for material selection.
| Polyamide Class | Diamine Type | Representative Diamine | Primary Application / Trait | ||
| Aliphatic PA | Linear Aliphatic | Hexamethylenediamine | 50 - 80 | 300 - 350 | General plastics, flexible tubing |
| Semi-Aromatic PA | Aromatic | 4,4'-Oxydianiline (ODA) | 150 - 160 | 316 - 416 | High-strength mechanical parts[2] |
| Bio-based Aromatic PA | Aromatic | Divanillic acid derivatives | 207 - 262 | ~ 380 | Sustainable high-performance matrices[4] |
| Fluorinated Aromatic PA | Bulky/Fluorinated | > 300 | 437 - 465 | Transparent, soluble films[3] |
Structural Causality Diagram
Logical relationship between diamine structure, chain dynamics, and resulting thermal properties.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives in thermal data.
Protocol A: Yamazaki-Higashi Polycondensation for Aromatic Polyamides Rationale: Traditional synthesis using acid chlorides is highly sensitive to moisture and side reactions. The Yamazaki-Higashi method uses triphenyl phosphite (TPP) to activate stable dicarboxylic acids in situ, ensuring high molecular weight without harsh conditions[5].
-
Preparation: In a flame-dried, nitrogen-purged flask, combine equimolar amounts (e.g., 5.0 mmol) of the selected diamine and dicarboxylic acid.
-
Solvent & Catalyst System: Add N-methyl-2-pyrrolidone (NMP) (20 mL), pyridine (5 mL), TPP (12.0 mmol), and anhydrous Lithium Chloride (LiCl) (1.0 g).
-
Causality Check: LiCl is strictly required. It complexes with the growing polyamide chains, disrupting inter-chain hydrogen bonding to keep the polymer in solution. Without LiCl, the polymer will prematurely precipitate, artificially capping the molecular weight.
-
-
Polymerization: Heat the mixture to 110 °C and stir continuously for 12 hours under a nitrogen atmosphere.
-
Precipitation & Purification: Cool the viscous solution to room temperature and precipitate it dropwise into rapidly stirring methanol. Filter, wash thoroughly with hot water (to remove LiCl and unreacted monomers), and dry in a vacuum oven at 100 °C for 24 hours.
Protocol B: Self-Validating Thermogravimetric Analysis (TGA) Rationale: Polyamides are inherently hygroscopic. Absorbed moisture will vaporize between 100–150 °C, which can be falsely interpreted as early polymer degradation or residual solvent. A self-validating TGA protocol must isolate water loss from true structural decomposition.
-
Sample Loading: Load 5–10 mg of the dried polyamide into a platinum TGA pan.
-
Moisture Elimination Cycle (Crucial):
-
Ramp temperature from 30 °C to 150 °C at 10 °C/min under a nitrogen flow of 50 mL/min.
-
Isothermal Hold: Hold at 150 °C for 15 minutes. Monitor the weight curve; it must plateau, confirming all absorbed water has been driven off.
-
-
Thermal Degradation Ramp: Cool the sample back to 50 °C, then initiate the primary ramp from 50 °C to 800 °C at 10 °C/min.
-
Data Extraction: Calculate the
strictly from the mass recorded after the moisture elimination cycle, ensuring the degradation metric reflects only the covalent backbone stability.
References
-
Title: Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids Source: ACS Omega URL: [Link]
-
Title: Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups Source: MDPI URL: [Link]
-
Title: Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials Source: MDPI URL: [Link]
-
Title: STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Dimer Acid-Based Polyamides Source: ResearchGate URL: [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Guide: Pentane-1,4-diamine Dihydrochloride
As drug development professionals and researchers, handling aliphatic diamines and their salts requires a deep understanding of their chemical behavior. Pentane-1,4-diamine dihydrochloride (CAS 89789-67-3) is a critical building block in pharmaceutical synthesis and biochemical research. However, its nature as an acidic salt of a diamine dictates specific, non-negotiable handling and disposal protocols.
This guide provides field-proven, self-validating methodologies to ensure operational safety, regulatory compliance, and environmental protection. By understanding the mechanistic causality behind these protocols, laboratories can prevent dangerous side reactions and exposure incidents.
Chemical Profile & Hazard Causality
Before implementing disposal protocols, it is essential to understand the physical and chemical properties of the material.
Table 1: Chemical Profile & Hazard Assessment
| Property | Value / Description |
| Chemical Name | Pentane-1,4-diamine dihydrochloride |
| CAS Number | 89789-67-3 |
| Molecular Formula | C5H16Cl2N2 |
| Physical State | Solid (Hygroscopic Powder/Crystals) |
| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Reactivity Profile | Acidic salt; reacts exothermically with strong bases. |
Mechanistic Insight: Pentane-1,4-diamine dihydrochloride is the salt of a strong acid (HCl) and a moderate base (an aliphatic diamine). In its solid form, it is relatively stable but hygroscopic. However, in aqueous solutions, it dissociates to form an acidic environment (pH < 4). The primary hazard arises during neutralization or accidental contact with strong bases: rapid deprotonation releases the free pentane-1,4-diamine base, which is highly volatile, corrosive, and a severe respiratory irritant .
Spill Response & Decontamination Protocol
In the event of a solid spill, immediate and controlled action is required to prevent aerosolization.
Step-by-Step Methodology:
-
Isolate and Ventilate: Immediately isolate the spill area. If the spill is inside a fume hood, ensure the sash is lowered to the appropriate operational height and the exhaust is functioning.
-
Don PPE: Equip double-layered nitrile gloves, tight-fitting safety goggles, and a fluid-resistant lab coat.
-
Dry Collection: Carefully sweep up the solid using a static-free brush and dustpan.
-
Causality: Pentane-1,4-diamine dihydrochloride is a fine powder; sweeping vigorously can aerosolize the particles, leading to inhalation exposure (H335).
-
-
Containment: Place the collected solid into a sealable High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is highly resistant to both acidic salts and basic amines, preventing container degradation over time.
-
-
Wet Decontamination: Wipe the spill area with a damp paper towel moistened with a dilute acidic solution (e.g., 1% acetic acid).
-
Causality: Using a mild acid ensures any residual amine remains protonated in its non-volatile, water-soluble salt form during cleanup, preventing off-gassing. Dispose of the towels as solid hazardous waste.
-
Waste Disposal Workflows
Aliphatic amines and their salts must never be disposed of down the laboratory drain . They must be systematically segregated and processed through your institution's Environmental Health and Safety (EHS) program.
Decision tree for the safe segregation and disposal of pentane-1,4-diamine dihydrochloride waste.
Protocol A: Aqueous Waste Neutralization
Acidic aqueous solutions of the compound must be neutralized prior to final collection to prevent adverse reactions in bulk waste drums .
-
Preparation: Transfer the aqueous waste to a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Place the flask inside a functioning fume hood.
-
Baseline Measurement: Begin gentle stirring and measure the initial pH (Expect pH 2.0 - 4.0).
-
Controlled Neutralization: Slowly add a 1M Sodium Bicarbonate (NaHCO₃) solution dropwise.
-
Causality: Using a weak base like NaHCO₃ prevents rapid pH spikes and absorbs the exothermic heat of neutralization. Adding a strong base (like NaOH) too quickly would convert the salt entirely into the volatile, toxic free amine.
-
-
Monitoring: Monitor for effervescence (CO₂ gas release). Wait for bubbling to subside completely before adding more base.
-
Validation: Stop addition when the pH stabilizes between 6.0 and 8.0.
-
Segregation: Transfer the neutralized solution to a designated "Aqueous Hazardous Waste" container.
-
Critical Safety Warning:Never mix amine waste with bleach (sodium hypochlorite). Aliphatic amines react violently with hypochlorite to form highly reactive and explosive chloroamines .
-
Protocol B: Organic Solvent Waste
If the compound is dissolved in organic solvents (e.g., during extraction or synthesis workflows):
-
Segregation: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Collection: Pour the waste into the respective EHS-approved organic waste carboy. Do not attempt to neutralize organic solutions, as the salt may precipitate unpredictably or cause unwanted side reactions with the solvent.
-
Labeling: Clearly list "Pentane-1,4-diamine dihydrochloride" and its exact percentage on the hazardous waste log to ensure downstream handlers are aware of the amine content.
References
-
Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste". URL:[Link]
-
University of British Columbia (UBC). "In-Laboratory Treatment of Chemical Waste". URL:[Link]
-
PubChem, National Institutes of Health. "Quinacrine mustard dihydrochloride" (Contains 1,4-pentanediamine dihydrochloride structural and safety data). URL:[Link]
A Guide to the Safe Handling of Pentane-1,4-diamine dihydrochloride in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pentane-1,4-diamine dihydrochloride (CAS: 89789-67-3). The information herein is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS) before commencing any work. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The Chemical Profile of Pentane-1,4-diamine dihydrochloride
Pentane-1,4-diamine dihydrochloride is a diamine salt. While specific toxicological data is limited, the known hazard classifications for this compound point to significant irritant properties. The dihydrochloride salt form suggests it is a solid, likely a powder or crystalline material, which can become airborne during handling.
The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.
These classifications are indicated by the GHS07 pictogram (exclamation mark) and the signal word "Warning". Given its nature as an amine salt and a corrosive solid, it is crucial to handle it with appropriate engineering controls and personal protective equipment to prevent exposure.[1][2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling Pentane-1,4-diamine dihydrochloride. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[2][3][4] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[5][6] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1][2] Gloves must be inspected for any signs of degradation or puncture before use. | Prevents direct skin contact, which can lead to irritation.[4][5] Proper glove removal technique is essential to avoid contaminating hands. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities. | Protects the skin and personal clothing from contamination with the chemical powder.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated and engineering controls are insufficient.[7][8] | Protects against the inhalation of airborne particles that can cause respiratory tract irritation.[4] |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the essential procedures for safely handling Pentane-1,4-diamine dihydrochloride, from initial preparation to final disposal.
Preparation and Weighing
-
Designated Work Area: All handling of solid Pentane-1,4-diamine dihydrochloride should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and a designated, sealed waste container are inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by using gentle motions. If dust is generated, a respirator may be required.[1][8]
Dissolution and Use
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid to minimize splashing.
-
Container Sealing: Once dissolved or if the solid is to be stored after weighing, ensure the container is tightly sealed and clearly labeled.
-
Transportation: When moving the chemical, whether in solid or solution form, use a secondary container to mitigate spills.[2]
Spill Management and Decontamination
-
Minor Spills: For small spills of the solid, carefully sweep it up using a dustpan and brush, and place it in the designated sealed waste container.[9] Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Clean the affected area with an appropriate solvent (e.g., water, if compatible) and then wipe it down. All cleaning materials should be disposed of as hazardous waste.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[10][11]
Disposal Plan
-
Waste Segregation: All solid waste contaminated with Pentane-1,4-diamine dihydrochloride, including weigh boats, gloves, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of corrosive chemical waste.[9] Do not dispose of this chemical down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling Pentane-1,4-diamine dihydrochloride, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling Pentane-1,4-diamine dihydrochloride.
References
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip. [Link]
-
Handling Procedures for Corrosive Materials. University of Waterloo. [Link]
-
Corrosives. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Silver Fern Chemical Inc. [Link]
-
1,4-Diaminobenzene dihydrochloride. PubChem. [Link]
-
Working with Corrosives Guideline. KAUST Health & Safety. [Link]
-
1,5-Diaminopentane dihydrochloride. PubChem. [Link]
-
Ethylenediamine Dihydrochloride. PubChem. [Link]
-
Pentane Safety Data Sheet. (2025, March 26). [Link]
-
1,4-Diaminobutane dihydrochloride Safety Data Sheet. (2024, March 27). [Link]
-
Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. [Link]
-
Pentane Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. 1,5-Diaminopentane dihydrochloride | C5H15ClN2 | CID 5351467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Diaminopentane Dihydrochloride, 25G | Labscoop [labscoop.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
